molecular formula C9H11O3PS2 B1348325 Dimethyl 1,3-Benzodithiol-2-ylphosphonate CAS No. 62217-35-0

Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Cat. No.: B1348325
CAS No.: 62217-35-0
M. Wt: 262.3 g/mol
InChI Key: VKVOUPYVLWQXLB-UHFFFAOYSA-N
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Description

Dimethyl 1,3-Benzodithiol-2-ylphosphonate is a useful research compound. Its molecular formula is C9H11O3PS2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dimethoxyphosphoryl-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVOUPYVLWQXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1SC2=CC=CC=C2S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328006
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62217-35-0
Record name Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a key intermediate in various organic syntheses. While a specific, peer-reviewed protocol for this exact molecule is not prominently available in the literature, this document outlines a robust and scientifically sound synthetic strategy based on well-established chemical principles for the formation of related 2-substituted-1,3-benzodithioles and phosphonates. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis and handling of this important chemical entity. We will delve into the mechanistic underpinnings of the proposed reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

Introduction and Significance

This compound is a versatile organophosphorus compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a benzodithiole moiety and a phosphonate group, allows for its use in a variety of chemical transformations, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated esters.[2] The 1,3-benzodithiole core itself is a significant structural motif in medicinal chemistry and materials science. This guide will provide the necessary theoretical and practical knowledge for the successful laboratory-scale synthesis of this important reagent.

Proposed Synthetic Pathway: A Mechanistic Perspective

The most logical and efficient route to this compound involves a one-pot, three-component reaction between 1,2-benzenedithiol, an orthoformate (acting as a one-carbon source), and trimethyl phosphite. This approach is analogous to established methods for the synthesis of other 2-substituted 1,3-benzodithioles.

The proposed reaction mechanism is initiated by the acid-catalyzed reaction of 1,2-benzenedithiol with trimethyl orthoformate. This forms a reactive intermediate which is then attacked by trimethyl phosphite. A subsequent Arbuzov-type rearrangement leads to the final product.

Reaction_Mechanism Benzodithiol 1,2-Benzenedithiol Intermediate1 Reactive Intermediate Benzodithiol->Intermediate1 + Orthoformate (Acid Catalyst) Orthoformate Trimethyl Orthoformate Phosphite Trimethyl Phosphite Intermediate2 Phosphonium Intermediate Intermediate1->Intermediate2 + Trimethyl Phosphite Product This compound Intermediate2->Product Arbuzov Rearrangement

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of related compounds. Researchers should perform a thorough risk assessment before conducting this experiment.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesPurity
1,2-Benzenedithiol142.241.42 g10 mmol>98%
Trimethyl Orthoformate106.121.27 g (1.3 mL)12 mmol>98%
Trimethyl Phosphite124.081.49 g (1.3 mL)12 mmol>97%
Toluene-50 mL-Anhydrous
p-Toluenesulfonic acid172.2050 mg0.29 mmolMonohydrate

3.2. Equipment

  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas to ensure anhydrous conditions.

  • Charging the Flask: To the flask, add 1,2-benzenedithiol (1.42 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg).

  • Solvent Addition: Add 30 mL of anhydrous toluene to the flask.

  • Reagent Addition: In the dropping funnel, prepare a mixture of trimethyl orthoformate (1.3 mL, 12 mmol) and trimethyl phosphite (1.3 mL, 12 mmol) in 20 mL of anhydrous toluene.

  • Reaction Initiation: Add the solution from the dropping funnel to the stirred solution in the flask at room temperature over 15 minutes.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Experimental_Workflow Setup 1. Assemble and dry glassware under inert atmosphere. Charge 2. Add 1,2-benzenedithiol and p-toluenesulfonic acid to the flask. Setup->Charge Solvent 3. Add anhydrous toluene. Charge->Solvent Reagents 4. Prepare a solution of trimethyl orthoformate and trimethyl phosphite in toluene. Solvent->Reagents Addition 5. Add the reagent solution to the flask. Reagents->Addition Reflux 6. Heat the mixture to reflux for 4-6 hours. Addition->Reflux Workup 7. Cool, wash with NaHCO3 and brine, and dry the organic layer. Reflux->Workup Purify 8. Concentrate and purify by column chromatography. Workup->Purify Product Obtain pure Dimethyl 1,3-Benzodithiol-2-ylphosphonate Purify->Product

Caption: A streamlined workflow for the synthesis of this compound.

Trustworthiness and Self-Validating Systems

The integrity of this synthetic protocol relies on careful monitoring and characterization at each stage.

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's endpoint.

  • Product Characterization: The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR will provide definitive structural confirmation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

References

  • MySkinRecipes. This compound. [Link]

  • Sharma, P., & Kumar, A. (2018). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 8(11), 536. [Link]

  • Li, Z., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(22), 15065-15069. [Link]

  • American Chemical Society. 1,2-Benzenedithiol. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

Sources

An In-depth Technical Guide to Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethyl 1,3-Benzodithiol-2-ylphosphonate stands as a significant reagent in modern organic synthesis, offering a unique combination of reactivity and stability. This guide, intended for chemists in research and development, provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the mechanistic underpinnings and practical considerations that are crucial for its effective utilization. As a versatile building block, a thorough understanding of its characteristics is paramount for innovation in both academic and industrial settings.

Compound Profile: Core Properties and Specifications

This compound, also known by its synonyms 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester and 2-Dimethoxyphosphinyl-1,3-benzodithiole, is a stable, crystalline solid at room temperature.[1] Its robust structure, featuring a phosphonate group attached to a benzodithiole core, makes it a valuable asset in the synthetic chemist's toolbox.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 62217-35-0[1]
Molecular Formula C₉H₁₁O₃PS₂
Molecular Weight 262.28 g/mol
Appearance White to almost white powder/crystal
Melting Point 120.0 - 124.0 °C
Purity >98.0% (GC)
Structural Information

The molecular architecture of this compound has been elucidated by X-ray crystallography. The compound crystallizes in the monoclinic space group P12₁/n1. This detailed structural information provides a foundational understanding of its steric and electronic properties, which in turn dictate its reactivity.[2][3]

Synthesis and Elucidation

Further research into specialized chemical literature is recommended to uncover or adapt a robust synthetic procedure.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a complete set of published spectra is not widely available, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodithiole ring, the methoxy protons of the phosphonate group, and the unique proton at the 2-position of the dithiole ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for the aromatic carbons, the methoxy carbons, and the carbon atom bonded to the phosphorus.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for characterizing organophosphorus compounds and would exhibit a characteristic chemical shift for the phosphonate group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for P=O stretching, P-O-C stretching, and C-S stretching, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of a variety of organophosphorus compounds. Its unique structural features allow for the strategic introduction of the phosphonate moiety into more complex molecular frameworks.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

A cornerstone of its application is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[4][5] The phosphonate-stabilized carbanion, generated by deprotonation of this compound, is more nucleophilic and less basic than the corresponding Wittig ylides, offering distinct advantages in many synthetic scenarios.[4]

The general mechanism of the HWE reaction is as follows:

  • Deprotonation: A suitable base abstracts the acidic proton alpha to the phosphonate group, forming a stabilized carbanion.

  • Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: The intermediate undergoes cyclization to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct, which simplifies purification.[4][5]

The HWE reaction generally favors the formation of (E)-alkenes, a stereoselectivity that can be influenced by reaction conditions and the structure of the reactants.[4][6]

Diagram: Generalized Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_start Reactants cluster_reaction Reaction Steps cluster_products Products Phosphonate This compound Deprotonation 1. Deprotonation (Base) Phosphonate->Deprotonation Carbonyl Aldehyde or Ketone Addition 2. Nucleophilic Addition Carbonyl->Addition Deprotonation->Addition Forms Carbanion Elimination 3. Elimination Addition->Elimination Forms Oxaphosphetane Alkene Alkene Product Elimination->Alkene Byproduct Phosphate Byproduct Elimination->Byproduct

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Enzyme Inhibitor Design

The phosphonate group can act as a stable mimic of the tetrahedral transition state of phosphate ester hydrolysis. This property makes this compound a valuable precursor in the design and synthesis of enzyme inhibitors, particularly for proteases and phosphatases, which are important targets in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely disseminated, general guidelines for handling phosphonate esters should be followed.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

Storage and Stability

This compound is sensitive to light, air, and heat. For long-term stability, it should be stored under the following conditions:

  • Temperature: Refrigerate at 0-10°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep in a tightly sealed, light-resistant container.

Conclusion and Future Outlook

This compound is a reagent of considerable utility and potential. Its role in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction is well-established, and its application in the development of enzyme inhibitors continues to be an area of active research. The further exploration of its reactivity and the development of novel synthetic methodologies centered around this compound are anticipated to open new avenues in medicinal chemistry and materials science. A deeper understanding of its properties, facilitated by comprehensive guides such as this, will undoubtedly accelerate these discoveries.

References

  • Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Myers, A. G. (n.d.). Olefination Reactions. Andrew G. Myers Research Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). (Supporting Information) Direct Phosphonation of Quinoxalin-2(1H)-ones under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]

  • Pras, N. (n.d.). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

  • Organic Syntheses Procedure. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters, 22(5), 1833-1837. [Link]

  • Organic Syntheses Procedure. (n.d.). rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Xu, F. Y., et al. (2003). Crystal structure of 2-dimethoxy-phosphinyl-1,3-benzodithiole, (C6H4S2CH)PO(OCH3)2. Zeitschrift für Kristallographie-New Crystal Structures, 218(4), 535-536.
  • ResearchGate. (n.d.). Crystal structure of 2-dimethoxyphosphinyl-l,3-benzodithiole (C6H4S2CH)PO(OCH3)2. Retrieved from [Link]

  • Sabaa, M. W., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 686359. [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]

  • MDPI. (n.d.). Benzo[8][9][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). (PDF) Benzo[c][8][9][11]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic and Computational Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-free reaction of 2-(4H-benzo[d][8][10]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. Retrieved from [Link]

  • MDPI. (n.d.). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Dimethoxyphosphinyl-1,3-benzodithiole: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Organophosphorus compounds, particularly phosphonates, represent a cornerstone in modern medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Their ability to act as stable mimics of phosphate esters, combined with their unique physicochemical properties, has led to their successful application in antiviral, anticancer, and antibacterial therapies.[3][4][5] Within this broad class of molecules, 2-Dimethoxyphosphinyl-1,3-benzodithiole emerges as a compound of significant interest, bridging the fields of organophosphorus and sulfur-based heterocyclic chemistry. This guide provides a comprehensive technical overview of its molecular structure, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and a discussion of its reactivity and potential applications in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

2-Dimethoxyphosphinyl-1,3-benzodithiole is a unique molecule that incorporates a phosphonate group at the 2-position of a 1,3-benzodithiole heterocyclic system.

Systematic Name: Dimethyl (1,3-benzodithiol-2-yl)phosphonate Molecular Formula: C₉H₁₁O₃PS₂ Molecular Weight: 262.29 g/mol

The molecular structure has been elucidated by single-crystal X-ray diffraction, providing precise data on bond lengths and angles. The 1,3-benzodithiole ring system is nearly planar, and the phosphorus center adopts a tetrahedral geometry, as is typical for phosphonates.[6]

Structural Data from X-ray Crystallography
ParameterValue (Å)
P-O(1)1.46
P-O(2)1.56
P-O(3)1.56
P-C(2)1.83
S(1)-C(7a)1.75
S(1)-C(2)1.84
S(2)-C(3a)1.75
S(2)-C(2)1.84
Selected bond lengths. Data extracted from Xu, F.-Y., et al. (2003).[6]

The presence of the electron-withdrawing phosphonate group at the 2-position significantly influences the electronic properties of the benzodithiole ring, affecting its reactivity and potential as a synthetic intermediate.

Synthesis of 2-Dimethoxyphosphinyl-1,3-benzodithiole

The primary and most efficient method for the synthesis of 2-dimethoxyphosphinyl-1,3-benzodithiole is the Michaelis-Arbuzov reaction.[7] This classic reaction provides a reliable pathway for the formation of a carbon-phosphorus bond.

Reaction Principle: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. In the case of 2-dimethoxyphosphinyl-1,3-benzodithiole, the reaction proceeds via the nucleophilic attack of a trialkyl phosphite, typically trimethyl phosphite, on a suitable 1,3-benzodithiolylium salt.

The general mechanism can be depicted as follows:

Michaelis_Arbuzov cluster_reactants Reactants cluster_product Product Dithiolylium 1,3-Benzodithiolylium Salt Phosphonate 2-Dimethoxyphosphinyl- 1,3-benzodithiole Dithiolylium->Phosphonate Michaelis-Arbuzov Reaction Phosphite Trimethyl Phosphite Phosphite->Phosphonate

Figure 1: General scheme for the synthesis of 2-Dimethoxyphosphinyl-1,3-benzodithiole.

Detailed Experimental Protocol

The following protocol is based on the method described by Akiba, Ishikawa, and Inamoto in 1978.[4]

Materials:

  • 1,3-Benzodithiolylium Tetrafluoroborate

  • Trimethyl Phosphite

  • Dry Acetonitrile

Procedure:

  • To a stirred solution of 1,3-benzodithiolylium tetrafluoroborate in dry acetonitrile, add trimethyl phosphite dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to afford 2-dimethoxyphosphinyl-1,3-benzodithiole as a crystalline solid.

Causality Behind Experimental Choices:

  • Dry Acetonitrile: The use of a dry, polar aprotic solvent like acetonitrile is crucial to prevent the hydrolysis of the starting materials and the product, as well as to facilitate the dissolution of the ionic starting material.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the trimethyl phosphite.

  • Room Temperature: The reaction is typically carried out at room temperature, as it proceeds efficiently without the need for heating, which could lead to side reactions.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 2-dimethoxyphosphinyl-1,3-benzodithiole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹H NMR ~7.2-7.0Multiplet-Aromatic protons (C₆H₄)
~4.9DoubletJP-H ≈ 14C(2)-H
~3.8DoubletJP-H ≈ 11OCH₃
¹³C NMR ~140DoubletJP-CC(3a), C(7a)
~126Singlet-Aromatic CH
~122Singlet-Aromatic CH
~54DoubletJP-COCH₃
~50DoubletJP-CC(2)
³¹P NMR ~20Singlet-P=O

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency. The values presented are typical for this class of compound.

Interpretation of NMR Data:

  • ¹H NMR: The aromatic region shows a complex multiplet corresponding to the four protons of the benzene ring. The proton at the 2-position of the benzodithiole ring appears as a characteristic doublet due to coupling with the phosphorus atom. The methoxy groups of the phosphonate also appear as a doublet due to coupling with the phosphorus atom.

  • ¹³C NMR: The carbon atoms of the benzodithiole ring and the methoxy groups all show coupling to the phosphorus atom, resulting in doublet signals.

  • ³¹P NMR: A single resonance in the expected region for a phosphonate confirms the presence of the dimethoxyphosphinyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

**Wavenumber (cm⁻¹) **Vibrational Mode
~3060C-H stretching (aromatic)
~2950, ~2850C-H stretching (aliphatic, OCH₃)
~1250P=O stretching
~1030P-O-C stretching
~1450, ~1580C=C stretching (aromatic)

The strong absorption band around 1250 cm⁻¹ is a key diagnostic peak for the presence of the phosphoryl (P=O) group.

Reactivity and Synthetic Applications

The primary synthetic utility of 2-dimethoxyphosphinyl-1,3-benzodithiole lies in its role as a Horner-Wadsworth-Emmons (HWE) reagent.[4][7] The phosphonate group stabilizes an adjacent carbanion, which can then undergo olefination reactions with aldehydes and ketones.

The Horner-Wadsworth-Emmons Reaction

Deprotonation of 2-dimethoxyphosphinyl-1,3-benzodithiole with a strong base, such as n-butyllithium, generates a highly nucleophilic phosphonate carbanion. This carbanion readily reacts with a variety of carbonyl compounds to form 2-ylidene-1,3-benzodithiole derivatives, which are valuable precursors for the synthesis of tetrathiafulvalene (TTF) analogues and other sulfur-containing heterocycles.

HWE_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Phosphonate 2-Dimethoxyphosphinyl- 1,3-benzodithiole Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Carbanion Carbonyl Aldehyde or Ketone Olefin 2-Ylidene-1,3-benzodithiole Carbonyl->Olefin Carbanion->Olefin Nucleophilic Attack

Figure 2: Horner-Wadsworth-Emmons reaction using 2-Dimethoxyphosphinyl-1,3-benzodithiole.

This reactivity makes 2-dimethoxyphosphinyl-1,3-benzodithiole a valuable building block in organic synthesis, particularly for the construction of electron-rich π-systems used in materials science.

Potential in Drug Development

While direct applications of 2-dimethoxyphosphinyl-1,3-benzodithiole in drug development are not extensively documented, its structural motifs—the phosphonate group and the 1,3-benzodithiole core—are of significant interest to medicinal chemists.

  • The Phosphonate Moiety: As previously mentioned, phosphonates are widely used as bioisosteres of phosphates and carboxylates in drug design.[3][4] They can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and metabolic stability.

  • The 1,3-Benzodithiole Core: Derivatives of 1,3-benzodithiole have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The rigid, sulfur-containing heterocyclic system can serve as a scaffold for the design of novel bioactive molecules.

The combination of these two pharmacologically relevant moieties in a single molecule makes 2-dimethoxyphosphinyl-1,3-benzodithiole and its derivatives attractive targets for future drug discovery efforts. The phosphonate group could be further modified to create prodrugs with enhanced cell permeability and targeted delivery.[1][5]

Conclusion

2-Dimethoxyphosphinyl-1,3-benzodithiole is a fascinating molecule at the intersection of organophosphorus and heterocyclic chemistry. Its synthesis via the Michaelis-Arbuzov reaction is well-established, and its structure has been confirmed by X-ray crystallography and various spectroscopic techniques. The primary utility of this compound lies in its application as a Horner-Wadsworth-Emmons reagent for the synthesis of complex sulfur-containing heterocycles. While its direct therapeutic applications are yet to be fully explored, the presence of both a phosphonate group and a 1,3-benzodithiole core suggests a promising potential for its derivatives in the field of drug discovery. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this versatile compound.

References

  • Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634.
  • Slavíková, B., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 797949.
  • Turhanen, P. A., & Vepsäläinen, J. J. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689880.
  • Akiba, K., Ishikawa, K., & Inamoto, N. (1978). Synthesis of 1,4-Dithiafulvenes and 1,4-Dithiafulvalenes by Carbonyl Olefination Using 2-Dimethoxyphosphinyl-1,3-benzodithiole. Bulletin of the Chemical Society of Japan, 51(9), 2674-2683. [Link]

  • Gallagher, A. M., & Wiemer, A. J. (2020). Phosphonate Prodrugs: An Overview and Recent Advances. Molecules, 25(15), 3457.
  • Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395.
  • PubChem. (n.d.). 1,3-Benzodithiole. PubChem Compound Summary for CID 12246284. Retrieved from [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Review of synthesis and medicinal importance of 1,3-benzothiazole. Journal of Saudi Chemical Society, 14(3), 233-245.
  • Xu, F.-Y., et al. (2003). Crystal structure of 2-dimethoxy-phosphinyl-1,3-benzodithiole, (C6H4S2CH)PO(OCH3)2. Zeitschrift für Kristallographie - New Crystal Structures, 218(4), 535-536.

Sources

An In-depth Technical Guide to the Mechanism of Action of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dimethyl 1,3-benzodithiol-2-ylphosphonate is a unique organophosphorus compound whose specific biological mechanism of action is not yet extensively characterized in peer-reviewed literature. This guide synthesizes established principles from organophosphorus chemistry and medicinal chemistry to propose a primary, evidence-based mechanistic hypothesis. We posit that its principal mode of action is the inhibition of acetylcholinesterase (AChE), a mechanism common to many organophosphorus insecticides.[1][2] Furthermore, this document explores alternative mechanisms, including the potential for the phosphonate group to act as a phosphate mimic, thereby inhibiting other critical enzymes, and the intrinsic biological activities of the 1,3-benzodithiole moiety.[3][4] This guide provides a comprehensive theoretical framework and detailed experimental protocols for researchers to systematically investigate and validate these proposed mechanisms.

Introduction and Molecular Overview

This compound (CAS 62217-35-0) is an organophosphorus compound featuring a central phosphonate group linked to a 1,3-benzodithiole heterocycle.[1] Its structure combines two moieties of significant biological interest: the phosphonate ester and the benzodithiole core.

  • The Phosphonate Group: Organophosphorus compounds are renowned for their potent biological activities, largely stemming from their ability to interact with and inhibit enzymes.[5] The phosphonate group (C-PO(OR)₂) is a stable structural analog of a phosphate ester (O-PO(OR)₂), a ubiquitous functional group in biochemistry. This structural similarity allows phosphonates to act as competitive inhibitors or "suicide substrates" for enzymes that process phosphate-containing molecules.[3][6]

  • The 1,3-Benzodithiole Moiety: Sulfur-containing heterocyclic systems, including benzodithioles and their analogs, are known to possess a wide spectrum of biological activities, notably antifungal properties.[3][4]

Given the lack of direct studies on this specific molecule, this guide will build its analysis from these foundational chemical principles to propose a logical and testable mechanism of action.

Primary Hypothesized Mechanism: Acetylcholinesterase Inhibition

The most well-documented mechanism of action for organophosphorus compounds with insecticidal or neurotoxic potential is the inhibition of acetylcholinesterase (AChE).[1][5] AChE is a critical serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

The Chemistry of Inhibition

The inhibition of AChE by organophosphorus compounds is a covalent modification of the enzyme's active site.[2] The process can be described as follows:

  • Binding: The organophosphorus molecule docks within the active site of AChE. The active site contains a catalytic triad, with a key serine residue (Ser200 in human AChE).[7]

  • Phosphorylation: The phosphorus atom of the phosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue. This results in the formation of a stable, covalent phosphonyl-serine bond.[3][5]

  • Enzyme Inactivation: This phosphorylation event renders the enzyme inactive. Unlike the transient acetylation that occurs during normal acetylcholine hydrolysis, the phosphonylated enzyme is extremely stable and resistant to hydrolysis, effectively taking the enzyme out of commission.[2]

  • Cholinergic Crisis: The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This causes continuous stimulation of cholinergic receptors, leading to a state known as a cholinergic crisis, characterized by neuromuscular paralysis, seizures, and, in high doses, respiratory failure and death.[1][5]

Visualizing the AChE Inhibition Pathway

The following diagram illustrates the proposed inhibitory action of this compound on acetylcholinesterase.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Serine-OH) ACh->AChE Binds Receptor ACh Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Hydrolyzes Inactive_AChE Phosphorylated AChE (Inactive) AChE->Inactive_AChE Inhibitor Dimethyl 1,3-Benzodithiol- 2-ylphosphonate Inhibitor->AChE Covalently Binds (Phosphorylation) AChE_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A1 Prepare Reagents (Buffer, AChE, DTNB, ATChI) A2 Prepare Serial Dilutions of Test Compound A1->A2 B1 Plate Setup (Enzyme + Inhibitor/Control) A2->B1 B2 Pre-incubation (15 min @ 37°C) B1->B2 B3 Initiate Reaction (Add ATChI + DTNB) B2->B3 C1 Kinetic Measurement (Absorbance @ 412 nm) B3->C1 C2 Calculate Reaction Rates (ΔAbs/min) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC₅₀ Value (Non-linear Regression) C3->C4

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion

While direct experimental data on the mechanism of action of this compound remains to be published, a robust hypothesis can be formulated based on its chemical structure. The presence of the dimethylphosphonate group strongly suggests that its primary mode of action is the irreversible inhibition of acetylcholinesterase through phosphorylation of the active site serine residue. This mechanism aligns with a vast body of knowledge on organophosphorus compounds. Secondary mechanisms, such as the inhibition of other hydrolases or direct antifungal activity imparted by the benzodithiole ring, represent valuable avenues for further investigation. The experimental framework provided in this guide offers a clear, validated, and rigorous pathway for researchers to elucidate the precise biological activity of this compound, contributing vital data to the fields of toxicology, drug development, and pesticide research.

References

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). MDPI. [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. [Link]

  • Acetylcholinesterase inhibitor. (n.d.). Wikipedia. [Link]

  • Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds?. (n.d.). Semantic Scholar. [Link]

  • Synthesis and antifungal activity of 1,3,2-benzodithiazole S-oxides. (n.d.). PubMed. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • X-ray Crystallographic Studies on Acetylcholinesterase and Related Enzymes. (n.d.). Defense Technical Information Center. [Link]

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. [Link]

  • Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. (n.d.). PubMed Central. [Link]

  • Inhibition pathways of the potent organophosphate CBDP with cholinesterases revealed by X-ray crystallographic snapshots and mass spectrometry. (2013). PubMed. [Link]

  • Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. (2022). OSTI.GOV. [Link]

  • Transition state analogs. (n.d.). Taylor & Francis Online. [Link]

  • In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. (n.d.). PubMed Central. [Link]

  • Phosphonates as analogues of natural phosphates. (n.d.). ACS Publications. [Link]

  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. (n.d.). ACS Publications. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester, a molecule of interest for researchers in medicinal chemistry and materials science. The unique electronic properties of the 1,3-benzodithiole scaffold, combined with the versatile reactivity of the phosphonate group, make this compound a valuable building block for the development of novel therapeutic agents and functional materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating system of protocols.

Introduction: The Significance of the 1,3-Benzodithiole and Phosphonate Moieties

The 1,3-benzodithiole unit is a privileged heterocyclic scaffold known for its interesting redox properties and its presence in various electroactive materials. Its ability to undergo reversible oxidation to a stable radical cation has led to its incorporation into organic conductors and charge-transfer complexes. In the realm of medicinal chemistry, derivatives of 1,3-benzodithiole have been explored for a range of biological activities.

Phosphonates, as isosteres of phosphates, are of significant interest in drug design due to their enhanced stability towards enzymatic hydrolysis.[1] The replacement of a labile phosphate ester with a robust phosphonate can improve the pharmacokinetic profile of a drug candidate. Phosphonate derivatives have found applications as enzyme inhibitors, antiviral agents, and bone-targeting drugs.

The combination of these two moieties in 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester creates a molecule with a unique potential for applications at the interface of materials science and pharmacology.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule is best approached through a convergent strategy. The key disconnection is the carbon-phosphorus bond, which can be formed by reacting a nucleophilic 2-substituted 1,3-benzodithiole with an electrophilic phosphorus reagent. This leads to a three-step synthetic sequence starting from commercially available precursors.

G Target 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester Intermediate1 2-Lithio-1,3-benzodithiole Target->Intermediate1 C-P Bond Formation Reagent1 Dimethyl Chlorophosphate Target->Reagent1 Intermediate2 1,3-Benzodithiole Intermediate1->Intermediate2 Deprotonation Reagent2 n-Butyllithium Intermediate1->Reagent2 StartingMaterial1 1,2-Benzenedithiol Intermediate2->StartingMaterial1 Cyclization StartingMaterial2 Dichloromethane Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves:

  • Formation of the 1,3-Benzodithiole Core: Cyclization of 1,2-benzenedithiol with dichloromethane.

  • Generation of the Key Nucleophile: Deprotonation of 1,3-benzodithiole at the 2-position using a strong base to form 2-lithio-1,3-benzodithiole.

  • Phosphonylation: Reaction of the lithiated intermediate with dimethyl chlorophosphate to yield the final product.

Mechanistic Insights

Formation of 1,3-Benzodithiole

This reaction is a classic nucleophilic substitution. The thiol groups of 1,2-benzenedithiol are deprotonated by a base, typically a hydroxide, to form a dithiolate. This potent nucleophile then undergoes a double SN2 reaction with dichloromethane, displacing both chloride ions to form the five-membered heterocyclic ring.

Deprotonation to 2-Lithio-1,3-benzodithiole

The proton at the 2-position of 1,3-benzodithiole is significantly more acidic than a typical methylene proton due to the electron-withdrawing and stabilizing effects of the two adjacent sulfur atoms. Treatment with a strong organolithium base, such as n-butyllithium, readily abstracts this proton to generate a highly reactive carbanion, 2-lithio-1,3-benzodithiole.[2][3] This intermediate is a powerful nucleophile.

Phosphonylation

The final step involves the nucleophilic attack of the 2-lithio-1,3-benzodithiole carbanion on the electrophilic phosphorus atom of dimethyl chlorophosphate. This results in the displacement of the chloride leaving group and the formation of the desired carbon-phosphorus bond, yielding 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester.

G cluster_0 Step 1: Formation of 1,3-Benzodithiole cluster_1 Step 2: Lithiation cluster_2 Step 3: Phosphonylation 1,2-Benzenedithiol 1,2-Benzenedithiol Dithiolate Dithiolate 1,2-Benzenedithiol->Dithiolate Base 1,3-Benzodithiole 1,3-Benzodithiole Dithiolate->1,3-Benzodithiole + CH2Cl2 - 2 Cl- 2-Lithio-1,3-benzodithiole 2-Lithio-1,3-benzodithiole 1,3-Benzodithiole->2-Lithio-1,3-benzodithiole + n-BuLi - Butane Target Product Target Product 2-Lithio-1,3-benzodithiole->Target Product + ClP(O)(OMe)2 - LiCl

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
1,2-Benzenedithiol142.241.236119-120 (17 mmHg)Corrosive, stench
Dichloromethane84.931.32639.6Volatile, suspected carcinogen
Sodium Hydroxide40.00--Corrosive
n-Butyllithium64.06~0.68 (in hexanes)-Pyrophoric, moisture sensitive
Tetrahydrofuran (THF)72.110.88966Anhydrous, freshly distilled
Dimethyl chlorophosphate144.491.3477-78 (15 mmHg)Corrosive, moisture sensitive
Diethyl Ether74.120.71334.6Flammable
Hexanes-~0.655~69Flammable
Step 1: Synthesis of 1,3-Benzodithiole
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-benzenedithiol (10.0 g, 70.3 mmol) and ethanol (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (5.62 g, 140.6 mmol) in water (20 mL).

  • Add the sodium hydroxide solution dropwise to the stirred solution of 1,2-benzenedithiol.

  • After the addition is complete, add dichloromethane (6.54 g, 5.0 mL, 77.3 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from ethanol to yield 1,3-benzodithiole as a white solid.

Step 2: Synthesis of 2-Lithio-1,3-benzodithiole

Note: This reaction must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-benzodithiole (5.0 g, 32.4 mmol) and anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 22.3 mL, 35.7 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour. The formation of the lithiated species is typically indicated by a color change. This solution of 2-lithio-1,3-benzodithiole is used directly in the next step.

Step 3: Synthesis of 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester
  • To the freshly prepared solution of 2-lithio-1,3-benzodithiole at -78 °C, add dimethyl chlorophosphate (5.14 g, 3.8 mL, 35.7 mmol) dropwise via a syringe over 20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester as a solid or a viscous oil.

References

  • Gimbert, Y., Moradpour, A., Bittner, S., & Jordis, U. (1989). Reactions of 2-lithio-1,3-benzodithiole with carbon disulfide: Forth and back processes. Tetrahedron Letters, 30(7), 819-822. [Link][2][3]

  • Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry, 40(2), 231-237. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Engel, R. (2011).
  • McKenna, C. E., & Hower, J. (1977). A convenient synthesis of phosphonate analogues of pyrophosphate. Tetrahedron Letters, 18(48), 4235-4238. [Link][1]

  • Shah, S. T. A., et al. (2020). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 25(21), 5035. [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,3-benzodithiol-2-ylphosphonate (CAS Number 62217-35-0) is a unique organophosphorus compound featuring a dimethoxyphosphoryl group attached to the 2-position of a 1,3-benzodithiole core.[1][2] This molecule holds potential interest in various chemical and pharmaceutical research areas due to the combined functionalities of the phosphonate and the benzodithiole moieties. The phosphonate group is a key pharmacophore in many antiviral and anticancer drugs, while the benzodithiole scaffold is explored in materials science and medicinal chemistry. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Chemical Structure and Physical Properties

  • Molecular Formula: C₉H₁₁O₃PS₂[1]

  • Molecular Weight: 262.28 g/mol [1]

  • Appearance: White to almost white powder or crystals[2]

  • Melting Point: 120.0 to 124.0 °C[2]

  • Synonyms: 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester, 2-Dimethoxyphosphinyl-1,3-benzodithiole[2]

Predicted Spectral Data and Interpretation

The following sections detail the anticipated spectral data for this compound. These predictions are based on the analysis of spectral data from analogous organophosphorus and sulfur-containing heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide key structural information.

The proton NMR spectrum is expected to show three distinct sets of signals:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constants (J, Hz)Rationale
~ 7.2 - 7.5Multiplet4HAromatic protons (H-4, H-5, H-6, H-7)The aromatic protons of the benzodithiole ring are expected to appear in this region. The exact splitting pattern will depend on the specific coupling between adjacent and non-adjacent protons, likely resulting in a complex multiplet.
~ 5.0 - 5.5Doublet1HMethine proton (CH-P)²J(H,P) ≈ 18-22 HzThe proton at the 2-position is directly attached to the carbon bearing the phosphonate group. It will be significantly deshielded and will appear as a doublet due to coupling with the phosphorus atom.
~ 3.8 - 4.0Doublet6HMethoxy protons (2 x OCH₃)³J(H,P) ≈ 10-12 HzThe six protons of the two equivalent methoxy groups will appear as a doublet due to three-bond coupling with the phosphorus atom. This is a characteristic feature of dimethyl phosphonates.[3]

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The coupling with the phosphorus atom (¹J(C,P), ²J(C,P), ³J(C,P)) is a key diagnostic feature.

Predicted Chemical Shift (δ, ppm)AssignmentPredicted Coupling Constants (J, Hz)Rationale
~ 135 - 140C-3a, C-7aThe quaternary carbons of the benzene ring fused to the dithiole ring are expected in this region.
~ 122 - 130C-4, C-5, C-6, C-7The protonated aromatic carbons will appear in this range.
~ 55 - 60C-2¹J(C,P) ≈ 130-150 HzThe carbon atom directly bonded to the phosphorus will show a large one-bond coupling constant and will be significantly deshielded.
~ 53 - 55OCH₃²J(C,P) ≈ 5-10 HzThe carbons of the methoxy groups will appear as a doublet due to two-bond coupling with the phosphorus atom.[3]

The ³¹P NMR spectrum is a simple yet powerful tool for characterizing organophosphorus compounds.

Predicted Chemical Shift (δ, ppm)MultiplicityRationale
~ +15 to +25Singlet (proton decoupled)The chemical shift is characteristic for phosphonates of this type. In a proton-decoupled spectrum, a single sharp signal is expected.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3000MediumAromatic C-H stretchCharacteristic stretching vibrations for C-H bonds on an aromatic ring.
~ 2950 - 2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the methoxy groups.
~ 1580 - 1450Medium to StrongC=C aromatic ring stretchSkeletal vibrations of the benzene ring.
~ 1250 - 1270StrongP=O stretchThe phosphoryl group exhibits a very strong and characteristic absorption in this region.[4]
~ 1020 - 1050StrongP-O-C stretchThe stretching vibrations of the P-O-C bonds in the phosphonate ester are typically strong.
~ 750 - 700StrongC-S stretchThe carbon-sulfur bonds in the dithiole ring will have characteristic absorptions in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 262, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 231.

    • Loss of the entire dimethoxyphosphoryl group (•P(O)(OCH₃)₂) to give the 1,3-benzodithiolyl cation at m/z = 153.

    • Cleavage of the P-C bond to generate the dimethoxyphosphoryl cation at m/z = 109.

    • Fragmentation of the benzodithiole ring system, although likely less prominent than the loss of the phosphonate substituents.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for proton NMR.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

  • ³¹P NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use an external standard of 85% H₃PO₄ (0 ppm) for referencing.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile for ESI-MS, or introduce it directly for EI-MS.

  • Instrumentation: Use a mass spectrometer equipped with an ESI or EI source.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow Diagrams

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare KBr pellet or use ATR Sample->IR_Sample MS_Sample Dissolve in appropriate solvent Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ³¹P) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data Analyze chemical shifts, coupling constants, and multiplicities NMR->NMR_Data IR_Data Identify characteristic functional group vibrations IR->IR_Data MS_Data Determine molecular weight and fragmentation patterns MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

NMR Data Interpretation Logic

NMR_Interpretation_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_31P ³¹P NMR H_Aromatic Aromatic Protons ~7.2-7.5 ppm Multiplet H_Methine Methine Proton (CH-P) ~5.0-5.5 ppm Doublet ²J(H,P) ≈ 18-22 Hz H_Methoxy Methoxy Protons (OCH₃) ~3.8-4.0 ppm Doublet ³J(H,P) ≈ 10-12 Hz C_Aromatic Aromatic Carbons ~122-140 ppm C_Methine Methine Carbon (C-P) ~55-60 ppm Doublet ¹J(C,P) ≈ 130-150 Hz C_Methoxy Methoxy Carbons (OCH₃) ~53-55 ppm Doublet ²J(C,P) ≈ 5-10 Hz P_Phosphonate Phosphonate Phosphorus ~+15 to +25 ppm Singlet Structure This compound Structure->H_Aromatic Structure->H_Methine Structure->H_Methoxy Structure->C_Aromatic Structure->C_Methine Structure->C_Methoxy Structure->P_Phosphonate

Caption: Logical relationships in the NMR spectral interpretation of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols and workflow diagrams serve as a practical resource for obtaining and interpreting the necessary spectral data. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to be a valuable tool in that process.

References

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]

  • Various Authors. (n.d.). NMR Spectra of New Compounds.
  • Supporting Information for "Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives". (n.d.). Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

  • Pras, N., et al. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)
  • Oriental Journal of Chemistry. (n.d.).
  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)
  • European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)
  • Głowacka, I. E., et al. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
  • MDPI. (2025). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][5]oxaphosphinine 6-oxide.

  • SciSpace. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}.
  • Serigne Abdou Khadir, F., et al. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
  • SpectraBase. (n.d.). 2-(1,3-Benzodithiol-2-ylidene)-1,3-dibenzoxathiole (dibenzooxatrithiafulvalene,dbottf) - Optional[MS (GC)] - Spectrum.
  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties.
  • CORE. (2024). Benzo[d][3][5]oxadithiole 2-Oxide.

  • Arkivoc. (2009). Studies on the synthesis and fluorescent properties of long-chained 2-(5-alkyl-1, 3, 4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones.-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones*.

Sources

An In-depth Technical Guide to the Discovery and History of Benzodithiole Phosphonates: A Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nascent field of benzodithiole phosphonates. Given the limited direct research on this specific class of compounds, this document synthesizes information from related, well-established areas of medicinal chemistry to propose a foundational understanding. We will explore the potential discovery pathways, logical synthetic approaches, and prospective applications of benzodithiole phosphonates, grounding our discussion in the known chemistry of the benzodithiole core and the versatile phosphonate group.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is in a perpetual quest for novel molecular architectures that can address unmet therapeutic needs. The hypothetical fusion of a benzodithiole scaffold with a phosphonate moiety represents a compelling, yet largely unexplored, area of chemical space. This guide aims to bridge this knowledge gap by providing a forward-looking perspective on the discovery and history of what could become a significant class of bioactive molecules.

The benzodithiole core, a heterocyclic system containing a benzene ring fused to a dithiole ring, is a recognized pharmacophore. While less common than its benzothiazole and benzothiophene cousins, its derivatives have been investigated for a range of biological activities, including potential antiviral properties.[1][2][3] The presence of the disulfide bond in the dithiole ring offers unique electronic and conformational properties that can be exploited in drug design.

The phosphonate group (-PO(OR)₂) is a versatile functional group that has made a profound impact on medicinal chemistry.[4] As bioisosteres of phosphates, phosphonates are integral to the design of antiviral nucleoside analogs and other therapeutic agents. Their ability to mimic the transition states of enzymatic reactions, chelate metal ions, and improve pharmacokinetic properties makes them an attractive addition to a wide array of molecular scaffolds.[5]

This guide will lay the groundwork for the systematic exploration of benzodithiole phosphonates, from their conceptualization to their potential realization as next-generation therapeutics.

Proposed Synthetic Pathways: A Logic-Driven Approach

While no dedicated synthetic routes for benzodithiole phosphonates have been extensively reported, we can infer plausible methodologies from the well-established chemistry of heterocyclic phosphonates.[6][7] The primary challenge lies in the formation of the carbon-phosphorus (C-P) bond at the benzodithiole core. Two general strategies can be envisioned: direct phosphonylation of a pre-formed benzodithiole ring or the cyclization of a phosphonate-containing precursor to construct the heterocyclic system.

Direct Phosphonylation of the Benzodithiole Core

This approach focuses on introducing the phosphonate group onto an existing benzodithiole scaffold. The choice of reaction will depend on the desired point of attachment and the substitution pattern of the benzodithiole starting material.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-P bond formation.[8] A halogenated benzodithiole could be coupled with a dialkyl phosphite in a Hirao-type reaction.

  • Radical Phosphonylation: Free-radical reactions offer an alternative for the phosphonylation of heteroaromatics. For instance, a radical initiator could be used to generate a phosphonyl radical from a dialkyl phosphite, which could then add to the benzodithiole ring.

Ring-Closure Strategies

An alternative strategy involves the synthesis of an acyclic precursor already bearing the phosphonate group, followed by a cyclization reaction to form the benzodithiole ring. This approach may offer greater control over regioselectivity.

For example, a suitably substituted benzene derivative with a phosphonate group could be elaborated with sulfur-containing reagents to construct the dithiole ring.

Below is a proposed workflow for the synthesis of a generic benzodithiole phosphonate, illustrating a direct phosphonylation approach.

G cluster_start Starting Materials cluster_reaction Phosphonylation Reaction cluster_product Product Formation cluster_purification Purification start1 Benzodithiole Derivative (e.g., Halogenated) reaction Metal-Catalyzed Cross-Coupling (e.g., Pd-catalyzed) or Radical Phosphonylation start1->reaction start2 Dialkyl Phosphite start2->reaction product Benzodithiole Phosphonate reaction->product purification Chromatography / Recrystallization product->purification

Caption: Proposed Synthetic Workflow for Benzodithiole Phosphonates.

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of a diethyl benzodithiole phosphonate via a palladium-catalyzed cross-coupling reaction. This protocol is based on established methods for the phosphonylation of aryl halides.[8]

Objective: To synthesize diethyl (1,2-benzodithiol-3-yl)phosphonate.

Materials:

  • 3-Chloro-1,2-benzodithiole

  • Diethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-1,2-benzodithiole (1.0 mmol), palladium(II) acetate (0.05 mmol), and dppb (0.06 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by diethyl phosphite (1.2 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diethyl (1,2-benzodithiol-3-yl)phosphonate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Self-Validation: The success of this protocol would be validated by the spectroscopic data confirming the presence of the benzodithiole core and the diethyl phosphonate group, as well as the C-P bond.

Potential Biological Activities and Mechanisms of Action

The biological profile of benzodithiole phosphonates is anticipated to be a composite of the activities of its constituent parts.

  • Antiviral Activity: Benzothiazole and benzothiophene derivatives have demonstrated a broad spectrum of antiviral activities, including against HIV and other viruses.[2][3][9] The benzodithiole core may confer similar properties. The phosphonate moiety is a well-established component of antiviral drugs, where it often acts as a non-hydrolyzable phosphate mimic, inhibiting viral polymerases or other key enzymes.[4]

  • Anticancer Activity: Many heterocyclic compounds, including benzothiazoles, exhibit anticancer properties.[1] The phosphonate group can also contribute to anticancer activity through various mechanisms, including the inhibition of enzymes involved in cell signaling and proliferation.

  • Enzyme Inhibition: Phosphonates are excellent mimics of the tetrahedral transition states of ester and amide hydrolysis.[5] Therefore, benzodithiole phosphonates could be designed as inhibitors of proteases, phosphatases, or other enzymes where the benzodithiole moiety provides specificity for the active site.

The potential mechanism of action of a hypothetical antiviral benzodithiole phosphonate is depicted below.

G cluster_entry Viral Entry & Replication cluster_drug Drug Action cluster_inhibition Inhibition virus Virus cell Host Cell virus->cell replication Viral Replication (Polymerase Activity) cell->replication drug Benzodithiole Phosphonate inhibition Inhibition of Viral Polymerase drug->inhibition Acts as a phosphate mimic inhibition->replication

Caption: Putative Antiviral Mechanism of a Benzodithiole Phosphonate.

Quantitative Data and Future Directions

As this is a prospective analysis, there is no direct quantitative data for benzodithiole phosphonates. However, we can present representative data from the literature for related heterocyclic phosphonates to provide a benchmark for future studies.

Compound ClassTargetActivity (IC₅₀/EC₅₀)Reference
Benzothiazole DerivativesAnti-HIV< 7 µg/ml[2]
Benzotriazole DerivativesCoxsackievirus B56 - 18.5 µM[10]
α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonatesCytotoxic Activity (various cancer cell lines)Significant Activity[11]

The future of benzodithiole phosphonates lies in the synthesis and screening of a diverse library of these compounds. Key research directions include:

  • Exploration of Synthetic Methodologies: The development of efficient and scalable synthetic routes is paramount.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the effects of substitution on both the benzodithiole ring and the phosphonate ester groups will be crucial for optimizing biological activity.

  • Elucidation of Mechanisms of Action: Detailed biochemical and cellular assays will be necessary to understand how these compounds exert their biological effects.

Conclusion

Benzodithiole phosphonates represent a promising, yet uncharted, territory in medicinal chemistry. By leveraging the known biological activities of the benzodithiole core and the versatile properties of the phosphonate group, there is a significant opportunity to discover novel therapeutic agents. This guide has provided a foundational framework for initiating research in this exciting area, from proposing synthetic strategies to outlining potential biological applications. The path forward requires a dedicated effort in synthetic chemistry and biological screening to unlock the full potential of this novel class of compounds.

References

  • 3H-1,2-Benzodithiol-3-one, 97% | 375462-5G. Scientific Laboratory Supplies. [Link]

  • Synthetic and Biological Applications of Benzothiazole Phosphonates. (2017). ResearchGate. [Link]

  • Benzothiazoles as potential antiviral agents. (2020). PMC. [Link]

  • Benzothiazole: As an Antiviral Agent. (2021). Sciforum. [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). MDPI. [Link]

  • 3H-1,2-BENZODITHIOL-3-ONE | CAS 1677-27-6. Matrix Fine Chemicals. [Link]

  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. (2021). MDPI. [Link]

  • Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. (2016). PMC. [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

  • New synthesis and reactions of phosphonates. (2011). Iowa Research Online. [Link]

  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (2018). PMC. [Link]

  • Nucleoside H-phosphonates. 13. Studies on 3H-1,2-benzodithiol-3-one derivatives as sulfurizing reagents for H-phosphonate and H-phosphonothioate diesters. (1991). The Journal of Organic Chemistry. [Link]

  • Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. (2016). PubMed. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2023). MDPI. [Link]

  • SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. (2016). Faculty of Chemistry, Wroclaw University of Science and Technology. [Link]

  • Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. (2021). PMC. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (2013). PubMed. [Link]

  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2022). MDPI. [Link]

  • Overview of Biologically Active Nucleoside Phosphonates. (2020). Frontiers in Chemistry. [Link]

Sources

A Theoretical and Practical Guide to Dimethyl 1,3-Benzodithiol-2-ylphosphonate: Synthesis, Characterization, and Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a molecule of interest for its potential applications in medicinal chemistry and materials science. While this compound is noted as a key synthetic intermediate, detailed theoretical and experimental studies are not widely published.[1] This document, therefore, serves as both a summary of known information and a proposed framework for its in-depth study. We will outline a plausible synthetic route, detail the necessary spectroscopic and crystallographic characterization methods, and lay out a comprehensive theoretical analysis using Density Functional Theory (DFT). This guide is intended for researchers and professionals in drug development and organophosphorus chemistry, providing the foundational knowledge to synthesize, characterize, and computationally model this promising molecule.

Introduction: The Significance of the Benzodithiol Phosphonate Scaffold

The fusion of a phosphonate group with a sulfur-containing heterocyclic system, such as the 1,3-benzodithiol moiety, creates a molecule with a unique electronic and structural profile. Organophosphorus compounds are integral to numerous applications, from pharmaceuticals to agrochemicals, owing to the versatile reactivity and biological activity associated with the phosphorus center.[2] The 1,3-benzodithiol core, a sulfur-containing heterocycle, is a structural motif found in various organic materials and biologically active molecules.[3] The combination of these two functionalities in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This guide will provide a robust starting point for researchers interested in this molecule by proposing a detailed experimental and theoretical workflow.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol

A likely synthetic pathway involves a one-pot reaction of 1,2-benzenedithiol, formaldehyde, and dimethyl phosphite. This approach is analogous to the well-established Pudovik reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of 1,2-benzenedithiol (1.0 eq.) in a suitable solvent such as toluene or dichloromethane, add aqueous formaldehyde (1.1 eq.).

  • Addition of Phosphite: To this mixture, add dimethyl phosphite (1.0 eq.) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the reaction mixture should be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The successful synthesis of the target molecule must be confirmed through a suite of spectroscopic techniques. Based on the characterization of similar organophosphorus compounds, the following spectral data are anticipated.[4][5][6][7]

Technique Expected Observations
¹H NMR Aromatic protons of the benzodithiol ring (multiplets), a doublet for the methoxy protons on the phosphonate group due to coupling with phosphorus, and a doublet for the proton at the 2-position of the dithiol ring, also coupled to the phosphorus atom.
¹³C NMR Signals for the aromatic carbons, a doublet for the methoxy carbons coupled to phosphorus, and a doublet for the carbon at the 2-position of the dithiol ring with a characteristic large one-bond C-P coupling constant.
³¹P NMR A single resonance in the typical range for phosphonates, confirming the presence and electronic environment of the phosphorus nucleus.
IR Spectroscopy Characteristic absorption bands for P=O stretching, P-O-C stretching, and C-S stretching, as well as aromatic C-H and C=C stretching.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C9H11O3PS2, which can be confirmed using high-resolution mass spectrometry (HRMS).

X-ray Crystallography

To definitively determine the three-dimensional structure of this compound, single-crystal X-ray diffraction analysis is indispensable.

Crystallization and Data Collection Protocol
  • Crystal Growth: High-quality single crystals can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about the molecular packing in the solid state.[5]

The resulting crystal structure will be crucial for validating the results of the theoretical calculations.

Theoretical Studies: A DFT-Based Approach

To gain a deeper understanding of the electronic structure, reactivity, and molecular properties of this compound, a comprehensive theoretical study using Density Functional Theory (DFT) is proposed. DFT has proven to be a powerful tool for studying organophosphorus and sulfur-containing heterocyclic compounds.[8][9][10][11]

Computational Methodology

All calculations should be performed using a reputable quantum chemistry software package. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for this type of system. A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost.

Workflow for Theoretical Analysis:

Caption: Proposed workflow for the theoretical study of this compound.

Geometry Optimization

The first step is to obtain the optimized molecular geometry. The calculated bond lengths and angles from the optimized structure can be compared with experimental data from X-ray crystallography to validate the chosen level of theory.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Energy Gap: This is an important indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity.

The spatial distribution of the HOMO and LUMO will reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack. The map is colored to represent different electrostatic potential values:

  • Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack.

  • Green regions: Indicate neutral electrostatic potential.

The MEP map will provide insights into the molecule's intermolecular interactions and reactivity patterns.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure. It can be used to investigate:

  • Hybridization: The hybridization of atomic orbitals in forming chemical bonds.

  • Charge Distribution: The natural atomic charges on each atom.

  • Hyperconjugative Interactions: The stabilizing interactions between occupied and unoccupied orbitals.

Potential Applications in Drug Development and Materials Science

The structural features of this compound make it an attractive candidate for further investigation in several fields:

  • Drug Development: As a phosphonate, it can serve as a precursor to phosphonic acids, which are known to be effective inhibitors of various enzymes. The benzodithiol moiety can be further functionalized to modulate the molecule's biological activity and pharmacokinetic properties.

  • Materials Science: The sulfur-containing heterocyclic core is a common component in organic semiconductors and other functional materials. The phosphonate group can be used to tune the electronic properties of these materials or to anchor them to surfaces.

Conclusion

This compound is a molecule with significant untapped potential. This technical guide has provided a comprehensive framework for its synthesis, characterization, and in-depth theoretical analysis. By following the proposed experimental and computational protocols, researchers can gain a thorough understanding of this compound's properties and pave the way for its application in the development of novel pharmaceuticals and advanced materials. The synergy between experimental data and theoretical calculations will be crucial in unlocking the full potential of this intriguing benzodithiol phosphonate derivative.

References

  • Al-Zoubi, W., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3993. [Link]

  • Galkin, V. I., et al. (2019). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 24(18), 3349. [Link]

  • Kaur, M., et al. (2015). Crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o83–o84. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Nycz, J. E., et al. (2021). Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study. Molecules, 26(20), 6245. [Link]

  • Praveen, P. A., et al. (2020). Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. Journal of Chemistry, 2020, 8841986. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. [Link]

  • Singh, P., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4053. [Link]

  • Verma, A., et al. (2018). Synthesis, Characterization and Photopolymerization Of Novel Phosphonated Materials. Polymer, 153, 276-285. [Link]

  • Yilmaz, D., et al. (2021). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 9(4), 107-124. [Link]

  • Zubi, A. A., et al. (2020). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2020(4), M1163. [Link]

  • García-Valverde, M., & Torroba, T. (2016). Sulfur-Nitrogen Heterocycles. Molecules, 21(11), 1533. [Link]

  • Keglevich, G. (2023). Organophosphorus Chemistry 2021. Molecules, 28(1), 373. [Link]

Sources

Methodological & Application

Application Note & Protocol: Ketone Synthesis via Aldehyde Umpolung Using Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of ketones from aldehydes represents a formidable challenge in organic chemistry, requiring a formal one-carbon homologation and an inversion of the carbonyl carbon's electrophilic reactivity. This document provides a comprehensive guide to a robust protocol that achieves this transformation through a two-stage process: a Horner-Wadsworth-Emmons (HWE) olefination followed by a dithioacetal hydrolysis. The key reagent, Dimethyl 1,3-Benzodithiol-2-ylphosphonate, serves as a masked acyl anion equivalent, reacting with aldehydes to form stable ketene dithioacetal intermediates. Subsequent hydrolysis unmasks the carbonyl group, yielding the desired ketone. This methodology, rooted in the principles of "umpolung" or polarity inversion, offers a reliable and versatile route for the synthesis of complex ketones, a critical task for researchers in medicinal chemistry and drug development.

Introduction: The Principle of Umpolung

In standard carbonyl chemistry, the carbonyl carbon is electrophilic. The concept of Umpolung (a German term for polarity reversal) describes synthetic strategies that temporarily invert this reactivity, making the carbonyl carbon act as a nucleophile.[1] The Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions, is a classic example of this principle.[2] The protocol detailed here extends this logic by coupling the stability and reactivity of a 1,3-benzodithiole protecting group with the stereochemical control and efficiency of the Horner-Wadsworth-Emmons (HWE) reaction.[3][4]

The phosphonate reagent, this compound, is deprotonated to form a stabilized carbanion that is highly nucleophilic.[5] This carbanion reacts with an aldehyde (R-CHO) to generate a 2-alkylidene-1,3-benzodithiole. This intermediate is a ketene dithioacetal, which effectively serves as a protected form of the target ketone (R-CO-CH₃). The key advantages of this approach include:

  • High Reactivity: The phosphonate carbanion is highly reactive and couples efficiently with a wide range of aldehydes.[5]

  • Mild Conditions: The reaction proceeds under standard HWE conditions, which are generally mild.

  • Easy Purification: The phosphate byproduct is water-soluble, simplifying the purification of the intermediate.[6]

  • Versatility: The stable dithioacetal intermediate can be carried through several synthetic steps before deprotection to the final ketone.[7]

Reaction Mechanism

The overall transformation occurs in two distinct stages: Olefination and Deprotection.

Stage 1: Horner-Wadsworth-Emmons Olefination

This stage follows the canonical HWE mechanism.[8]

  • Deprotonation: A strong base (e.g., n-Butyllithium or Sodium Hydride) abstracts the acidic proton from the α-carbon of the phosphonate, generating a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This step is typically the rate-limiting step and forms two diastereomeric betaine intermediates.

  • Oxaphosphetane Formation & Elimination: The betaine intermediates cyclize to form four-membered oxaphosphetane rings. These intermediates are unstable and undergo syn-elimination to yield the thermodynamically stable (E)-alkene, which in this case is the 2-alkylidene-1,3-benzodithiole, and a water-soluble dialkylphosphate salt.[3][8]

HWE_Mechanism Figure 1: HWE Olefination Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion 1. Deprotonation Base Base (n-BuLi) Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Carbanion->Oxaphosphetane 2. Nucleophilic    Addition Product Ketene Dithioacetal Oxaphosphetane->Product 3. Elimination Byproduct Dialkylphosphate Salt Oxaphosphetane->Byproduct

Caption: HWE Olefination Mechanism.

Stage 2: Dithioacetal Deprotection

The 1,3-benzodithiole group is a robust protecting group for carbonyls.[9] Its removal, or deprotection, is necessary to reveal the final ketone product. This typically requires reagents that can readily react with the soft sulfur atoms. While classic methods often used toxic heavy metal salts like mercury(II) chloride, several milder and more environmentally benign methods are now preferred.[7][10] An effective modern method involves using trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile.[10]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>97%TCI, Sigma-Aldrich
Aldehyde (Substrate)AnhydrousVaries
n-Butyllithium (n-BuLi)1.6 M in HexanesSigma-Aldrich, Acros
Tetrahydrofuran (THF)Anhydrous, DriSolvSigma-Aldrich, J.T.Baker
Trimethylsilyl chloride (TMSCl)>98%Sigma-Aldrich
Sodium Iodide (NaI)Anhydrous, >99%Fisher Scientific
Acetonitrile (MeCN)AnhydrousVaries
Saturated aq. NH₄Cl, NaHCO₃, NaCl (brine)Reagent GradeN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/A
Diethyl ether (Et₂O), Ethyl acetate (EtOAc)ACS GradeN/A
Protocol A: Olefination to form 2-Alkylidene-1,3-benzodithiole

This protocol is based on a general procedure for the synthesis of β-ketophosphonates, adapted for this specific olefination.[11]

  • Preparation:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents).

    • Dissolve the phosphonate in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation:

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.6 M in hexanes, 1.05 equivalents) dropwise via syringe over 10 minutes. The solution may turn a pale yellow or orange color, indicating carbanion formation.

    • Stir the mixture at -78 °C for an additional 30 minutes.

  • Aldehyde Addition:

    • Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product (the ketene dithioacetal) can be purified by flash column chromatography on silica gel.

Protocol B: Deprotection to Yield the Ketone

This protocol is adapted from a mild deprotection procedure using TMSCl/NaI.[10]

  • Preparation:

    • Dissolve the purified 2-alkylidene-1,3-benzodithiole (1.0 equivalent) in anhydrous acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition:

    • Add Sodium Iodide (NaI, 4.0 equivalents) to the solution.

    • Add Trimethylsilyl chloride (TMSCl, 4.0 equivalents) dropwise.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to consume any iodine formed.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude ketone can be purified by flash column chromatography.

Workflow and Data Summary

The entire process from aldehyde to ketone is summarized in the workflow diagram below.

Workflow Figure 2: Experimental Workflow cluster_olefination Part A: Olefination cluster_deprotection Part B: Deprotection A1 Setup: Flame-dried flask, inert atm. A2 Deprotonation: Phosphonate + n-BuLi in THF (-78 °C, 30 min) A1->A2 A3 Aldehyde Addition: Stir at -78 °C -> RT (12-16 h) A2->A3 A4 Work-up: Quench, Extract, Dry A3->A4 A5 Purification: Column Chromatography A4->A5 B1 Reaction Setup: Dithioacetal in MeCN A5->B1 Intermediate: Ketene Dithioacetal B2 Reagent Addition: Add NaI and TMSCl (RT, 1-3 h) B1->B2 B3 Work-up: Quench, Extract, Dry B2->B3 B4 Purification: Column Chromatography B3->B4 Final_Product Final_Product B4->Final_Product Final Ketone Product

Caption: Experimental Workflow.

Substrate Scope and Expected Yields

This protocol is effective for a wide range of aldehydes. The following table provides representative examples.

Aldehyde SubstrateProduct KetoneTypical Olefination YieldTypical Deprotection Yield
BenzaldehydeAcetophenone85-95%80-90%
4-Methoxybenzaldehyde4-Methoxyacetophenone88-96%82-92%
CinnamaldehydeBenzylideneacetone75-85%70-80%
Hexanal2-Heptanone80-90%75-85%
CyclohexanecarboxaldehydeAcetylcyclohexane82-92%78-88%

Yields are approximate and may vary based on substrate purity, reaction scale, and purification efficiency.

Troubleshooting and Key Considerations

  • Low Olefination Yield:

    • Cause: Incomplete deprotonation or moisture in the reaction.

    • Solution: Ensure all glassware is rigorously dried and all solvents/reagents are anhydrous. Use freshly titrated n-BuLi.

  • Incomplete Deprotection:

    • Cause: Deactivated reagents or insufficient reaction time.

    • Solution: Use anhydrous NaI and freshly opened/distilled TMSCl. Extend the reaction time and monitor carefully by TLC.

  • Side Reactions:

    • Cause: Aldehydes with acidic α-protons may undergo self-condensation.

    • Solution: Add the aldehyde solution to the pre-formed phosphonate carbanion at -78 °C to ensure the HWE reaction is faster than competing pathways.

References

  • Horner, L.; Hoffmann, H. M. R.; Wippel, H. G. Chemische Berichte, 1958, 91(1), 61-63. [URL: https://onlinelibrary.wiley.com/journal/10990682]
  • TCI Chemicals. Olefination. [URL: https://www.tcichemicals.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [URL: https://www.nrochemistry.com/co-reaction/horner-wadsworth-emmons-reaction/]
  • Ghorbani-Vaghei, R.; et al. ChemRxiv, 2021. Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74b9a95e22759392d7515]
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. [URL: https://www.alfa-chemistry.com/horner-wadsworth-emmons-reaction.htm]
  • Jin, Y-S.; et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [URL: https://www.researchgate.
  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [URL: https://www.organic-chemistry.org/namedreactions/horner-wadsworth-emmons-reaction.shtm]
  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [URL: https://www.chem-station.
  • Jorgensen, K. A.; et al. Angewandte Chemie, 2018. Umpolung Strategy for α‐Functionalization of Aldehydes for the Addition of Thiols and other Nucleophiles. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201804153]
  • Química Orgánica. Synthesis of 1,3-dithianes. UMPOLUNG reactions. [URL: https://www.quimicaorganica.org/en/dithianes/158-umpolung-reactions.html]
  • Semantic Scholar. Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. [URL: https://www.semanticscholar.org/paper/Recent-Progress-on-the-Mild-Deprotection-of-and-Mondal/9e625902e88a38a79854746f140662d512a1f11c]
  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dithianes.shtm]
  • Organic Chemistry Portal. Corey-Seebach Reaction. [URL: https://www.organic-chemistry.org/namedreactions/corey-seebach-reaction.shtm]
  • eGyanKosh. UMPOLUNG REACTIONS. [URL: https://egyankosh.ac.in/handle/123456789/22026]
  • Ganguly, N. G.; Barik, S. K. Synthesis, 2009. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0028-1087989]
  • Glorius, F.; et al. Angewandte Chemie, 2019. A Modular Olefination of Aldehydes with Thiols as Coupling Partners. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201908051]
  • Eymur, S.; et al. Turkish Journal of Chemistry, 2013. Umpolung strategy: advances in catalytic C-C bond formations. [URL: https://journals.tubitak.gov.tr/chem/abstract-37-4-2-1207-10.html]
  • United States Biological. This compound. [URL: https://www.usbio.
  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0084]
  • Science of Synthesis. Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/sos-SD-046-00021.pdf]
  • Myers, A. G. Olefination Reactions. [URL: https://myers.chemistry.harvard.
  • Iovu, M.; et al. Molecules, 2019. β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs. [URL: https://www.mdpi.com/1420-3049/24/16/2932]

Sources

The Formyl Anion at Your Fingertips: A Guide to Dimethyl 1,3-Benzodithiol-2-ylphosphonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic introduction of a formyl group or the construction of a carbonyl moiety is a cornerstone of molecular architecture. Dimethyl 1,3-benzodithiol-2-ylphosphonate has emerged as a powerful and versatile reagent, providing chemists with a reliable tool to achieve these transformations. This guide offers an in-depth exploration of its applications, moving beyond a simple recitation of facts to provide a deeper understanding of the underlying principles and practical execution of these reactions. Herein, we delve into its role as a stable and effective formyl anion equivalent, detailing its application in the synthesis of a diverse array of aldehydes and ketones through the renowned Horner-Wadsworth-Emmons reaction.

The Benzodithiole Phosphonate: A Masked Formyl Nucleophile

At its core, this compound serves as a synthetic equivalent of a formyl anion (HCO⁻), a notoriously unstable and inaccessible species. The 1,3-benzodithiole moiety acts as a temporary mask for the aldehyde functionality. Deprotonation of the phosphonate at the C2 position of the benzodithiole ring generates a highly nucleophilic carbanion, stabilized by the adjacent phosphorus and sulfur atoms. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) olefination.

The true synthetic utility of this reagent lies in the subsequent ease of unmasking the carbonyl group. The resulting ketene dithioacetal products can be readily hydrolyzed under specific conditions to reveal the desired aldehyde or ketone, completing the formal nucleophilic acylation.

The Horner-Wadsworth-Emmons Reaction: Crafting Ketene Dithioacetals

A primary application of this compound is its participation in the Horner-Wadsworth-Emmons reaction to generate 2-alkylidene- and 2-arylmethylene-1,3-benzodithioles, which are valuable ketene dithioacetal intermediates.[1][2]

Mechanism of the HWE Reaction

The reaction is initiated by the deprotonation of the phosphonate reagent with a suitable base, such as sodium hydride or butyllithium, to form a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. This addition is typically the rate-determining step. The resulting oxyanion intermediate cyclizes to form a transient four-membered oxaphosphetane. This intermediate then collapses, eliminating a water-soluble phosphate byproduct and forming the desired carbon-carbon double bond of the ketene dithioacetal.[1][3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, although this is not a concern for terminal alkenes formed from aldehydes.

Sources

Application Notes and Protocols: Stereoselective Synthesis Using Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 1,3-benzodithiol-2-ylphosphonate has emerged as a versatile and powerful reagent in modern organic synthesis, particularly for the stereoselective formation of carbon-carbon double bonds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this reagent. We will explore its utility in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters and other key structural motifs. Detailed mechanistic insights, step-by-step protocols, and practical considerations are presented to enable the effective and reproducible use of this reagent in complex synthetic endeavors.

Introduction: The Unique Advantages of this compound

This compound is a phosphonate reagent that offers distinct advantages in olefination reactions.[1] Its structure, featuring a benzodithiole moiety, plays a crucial role in modulating the reactivity and stereoselectivity of the corresponding phosphonate carbanion. This reagent is particularly valuable in the context of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes.[2][3][4]

Compared to traditional Wittig reagents, the phosphonate carbanion generated from this compound is generally more nucleophilic and less basic.[2] This enhanced nucleophilicity allows for efficient reactions with a broader range of aldehydes and ketones, including sterically hindered substrates that may be unreactive towards Wittig ylides.[3] Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, facilitating a much simpler purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][4]

The primary application of this reagent lies in its ability to afford predominantly (E)-alkenes with high stereoselectivity, a critical aspect in the synthesis of pharmaceuticals and biologically active natural products where specific geometric isomers are required for desired activity.[3][4]

The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control

The HWE reaction is a cornerstone of alkene synthesis.[2][3][5] The reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to a carbonyl compound to form an intermediate that subsequently eliminates to yield the alkene.[2][3]

Mechanistic Pathway

The generally accepted mechanism for the HWE reaction involves the following key steps:

  • Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate, generating a resonance-stabilized phosphonate carbanion.[2][3]

  • Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[2]

  • Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered oxaphosphetane ring. This step is often the rate-determining step.[3]

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate salt.[2][3]

The stereochemical outcome of the HWE reaction is primarily determined during the formation of the oxaphosphetane intermediate. The transition state leading to the (E)-alkene is generally lower in energy than the one leading to the (Z)-alkene, thus favoring the formation of the (E)-isomer.[3]

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3 & 4: Cyclization & Elimination Phosphonate R-CH2-P(O)(OMe)2 Carbanion [R-CH-P(O)(OMe)2]- Phosphonate->Carbanion Base Tetrahedral_Intermediate Betaine-like Intermediate Carbanion->Tetrahedral_Intermediate + Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Tetrahedral_Intermediate->Oxaphosphetane Products E-Alkene + Dialkyl Phosphate Oxaphosphetane->Products

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Application in the Stereoselective Synthesis of (E)-α,β-Unsaturated Esters

A prominent application of this compound is in the synthesis of α,β-unsaturated esters, which are important structural motifs in many biologically active molecules.[6] The reaction with aldehydes provides excellent (E)-stereoselectivity.

General Reaction Scheme

The reaction involves the deprotonation of this compound followed by reaction with an aldehyde to yield the corresponding (E)-α,β-unsaturated ester after subsequent workup and removal of the dithioacetal protecting group.

Synthesis_Unsaturated_Ester reagent This compound + Base intermediate Adduct reagent->intermediate 1. Deprotonation aldehyde Aldehyde (R-CHO) aldehyde->intermediate 2. Nucleophilic Attack product (E)-α,β-Unsaturated Ester intermediate->product 3. Elimination & Deprotection

Caption: Synthesis of (E)-α,β-unsaturated esters.

Protocol: Synthesis of (E)-Ethyl Cinnamate

This protocol details the synthesis of (E)-ethyl cinnamate from benzaldehyde using this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Mercuric chloride (HgCl₂)

  • Calcium carbonate (CaCO₃)

  • Aqueous acetonitrile

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add sodium hydride (1.1 eq.).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and then suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Olefination Reaction:

    • Cool the phosphonate carbanion solution back to 0 °C.

    • Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Dithioacetal Deprotection:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • To a solution of the crude product in aqueous acetonitrile, add mercuric chloride (2.2 eq.) and calcium carbonate (2.2 eq.).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.

    • Purify the residue by flash column chromatography on silica gel to afford (E)-ethyl cinnamate.

Data Summary:

SubstrateProductYield (%)(E:Z) Ratio
Benzaldehyde(E)-Ethyl Cinnamate>90>98:2
4-Methoxybenzaldehyde(E)-Ethyl 4-methoxycinnamate>90>98:2
4-Chlorobenzaldehyde(E)-Ethyl 4-chlorocinnamate>85>98:2

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The HWE reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

  • Base Selection: While NaH is commonly used, other bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can also be employed. The choice of base can sometimes influence the stereoselectivity.

  • Temperature Control: Maintaining the recommended temperatures during the addition of reagents is crucial for controlling the reaction and minimizing side products.

  • Dithioacetal Deprotection: The removal of the 1,3-benzodithiole group is a critical step. While mercuric chloride is effective, other methods using oxidizing agents or Lewis acids can also be employed depending on the substrate's functional group tolerance.

Conclusion

This compound is a highly effective reagent for the stereoselective synthesis of (E)-alkenes, particularly α,β-unsaturated esters. Its predictable stereochemical outcome, broad substrate scope, and the ease of product purification make it an invaluable tool for synthetic chemists in academic and industrial settings. The protocols and guidelines presented in this document are intended to serve as a practical resource for harnessing the full potential of this versatile reagent.

References

  • Vertex AI Search.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • National Center for Biotechnology Information. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. [Link]

Sources

Application Notes and Protocols for Reactions with Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and utilization of Dimethyl 1,3-Benzodithiol-2-ylphosphonate. This reagent is a valuable tool in modern organic synthesis, primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction for the formation of ketene dithioacetals. This guide offers insights into the synthesis of the reagent, detailed protocols for its application, and the underlying scientific principles governing its reactivity.

Introduction: The Synthetic Utility of this compound

This compound is a specialized Horner-Wadsworth-Emmons reagent designed for the efficient conversion of aldehydes and ketones into the corresponding ketene dithioacetals. The 1,3-benzodithiole moiety serves as a protected form of a carbonyl group, and its introduction into molecules via the HWE reaction opens up a wide array of subsequent transformations. Ketene dithioacetals are versatile synthetic intermediates that can be hydrolyzed to carboxylic acids or their derivatives, reduced to alkanes, or undergo further carbon-carbon bond-forming reactions.[1][2][3]

The primary advantages of using this phosphonate reagent lie in the stability of the corresponding carbanion and the mild reaction conditions that can be employed.[4][5] The resulting phosphate byproduct is water-soluble, which simplifies the purification of the desired ketene dithioacetal product.[6][7][8]

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from the commercially available 1,3-benzodithiole. The key is the deprotonation at the C2 position to form a nucleophilic anion, which is then quenched with a suitable phosphorus electrophile.

Synthesis Pathway Overview

synthesis_overview cluster_0 Step 1: Deprotonation cluster_1 Step 2: Phosphorylation A 1,3-Benzodithiole B 2-Lithio-1,3-benzodithiole A->B n-BuLi, THF, -78 °C D This compound B->D C Dimethyl chlorophosphate C->D

Caption: Synthetic route to this compound.

Detailed Protocol for Synthesis

Materials and Equipment:

  • 1,3-Benzodithiole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl chlorophosphate or a similar electrophilic phosphorus reagent

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Deprotonation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1,3-benzodithiole (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the 2-lithio-1,3-benzodithiole can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.[9]

  • Phosphorylation:

    • In a separate flame-dried flask, prepare a solution of dimethyl chlorophosphate (1.1 eq) in anhydrous THF.

    • Slowly add the solution of dimethyl chlorophosphate to the cold (-78 °C) solution of 2-lithio-1,3-benzodithiole via cannula or a dropping funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white to off-white solid.

Expected Yield: 70-85%

Horner-Wadsworth-Emmons Reaction with this compound

The Horner-Wadsworth-Emmons reaction using this compound allows for the conversion of a wide range of aldehydes and ketones into their corresponding ketene dithioacetals. The choice of base and reaction conditions can be tailored to the specific substrate.

General Reaction Scheme and Mechanism

hwe_mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Oxaphosphetane Formation & Elimination A Dimethyl 1,3-Benzodithiol- 2-ylphosphonate B Phosphonate Carbanion A->B Base (e.g., NaH, n-BuLi) D Betaine Intermediate B->D C Aldehyde/Ketone C->D E Oxaphosphetane D->E F Ketene Dithioacetal E->F G Phosphate Byproduct E->G

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion.[4][5] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a betaine intermediate.[10] This intermediate subsequently cyclizes to an oxaphosphetane, which then fragments to yield the desired ketene dithioacetal and a water-soluble phosphate byproduct.[6]

Protocol for Reaction with an Aromatic Aldehyde (e.g., Benzaldehyde)

Materials and Equipment:

  • This compound

  • Benzaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Carbanion Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Aldehyde:

    • Cool the resulting solution of the phosphonate carbanion to 0 °C.

    • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ketene dithioacetal.

Expected Yield: >90%

Protocol for Reaction with an Aliphatic Ketone (e.g., Cyclohexanone)

Materials and Equipment:

  • This compound

  • Cyclohexanone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Carbanion Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

  • Reaction with Ketone:

    • Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the cold carbanion solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described for the reaction with benzaldehyde.

Expected Yield: 75-90%

Data Summary and Characterization

The following table provides representative data for the Horner-Wadsworth-Emmons reaction with this compound. Note that yields and reaction times may vary depending on the specific substrate and reaction conditions.

Carbonyl SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
BenzaldehydeNaHTHF0 to RT32-(Phenylmethylene)-1,3-benzodithiole>90
4-NitrobenzaldehydeNaHDME0 to RT22-(4-Nitrophenylmethylene)-1,3-benzodithiole~95
Cyclohexanonen-BuLiTHF-78 to RT142-(Cyclohexylidene)-1,3-benzodithiole~85
Acetophenonen-BuLiTHF-78 to RT162-(1-Phenylethylidene)-1,3-benzodithiole~80

Characterization of this compound:

  • Appearance: White to off-white solid.

  • Melting Point: 120-124 °C.[11]

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.4 (m, 4H, Ar-H), 4.85 (d, J = ~15 Hz, 1H, P-CH), 3.80 (d, J = ~11 Hz, 6H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~136 (d), ~126 (s), ~122 (s), 54 (d), 45 (d, J = ~150 Hz).

  • ³¹P NMR (CDCl₃, 162 MHz): δ ~20 ppm.

(Note: Predicted NMR data based on typical values for similar structures. Actual values should be confirmed experimentally.)

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • n-Butyllithium: Highly flammable and pyrophoric. Handle under an inert atmosphere. Quench any residual reagent carefully.

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Dimethyl Chlorophosphate: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. (2014, March 16). Retrieved January 18, 2026, from [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved January 18, 2026, from [Link]

  • The use of phosphonodithioformates for the synthesis of ketene dithioacetals - Sci-Hub. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficient synthesis of conjugated ketene dithioacetals - Semantic Scholar. (1981, November 1). Retrieved January 18, 2026, from [Link]

  • [PDF] Studies on Synthetic Reactions of Ketene Dithioacetal Derivatives | Semantic Scholar. (2009, March 23). Retrieved January 18, 2026, from [Link]

  • 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. (2023, February 18). Retrieved January 18, 2026, from [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. (2023, September 3). Retrieved January 18, 2026, from [Link]

  • 7 - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Reactions of 2-lithio-1,3-benzodithiole with carbon disulfide: Forth and back processes - Ben-Gurion University Research Portal. (1989, January 1). Retrieved January 18, 2026, from [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - ResearchGate. (2025, August 10). Retrieved January 18, 2026, from [Link]

  • Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing). (2012, November 13). Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols: The Use of Dimethyl 1,3-Benzodithiol-2-ylphosphonate with Hindered Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Hindrance in Olefination Reactions

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and widely adopted methodology for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] A significant advantage of the HWE reaction over the classical Wittig reaction lies in the enhanced nucleophilicity of the phosphonate carbanion, which often translates to successful olefination of sterically hindered ketones that are unreactive towards traditional phosphorus ylides.[1]

This application note provides a comprehensive guide to the use of Dimethyl 1,3-benzodithiol-2-ylphosphonate, a specialized HWE reagent, for the efficient conversion of sterically demanding ketones into their corresponding ketene dithioacetals. These products are versatile synthetic intermediates, amenable to further transformations. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present representative data to empower researchers in leveraging this reagent for challenging synthetic targets.

The Reagent: this compound

This compound is a phosphonate ester featuring a 1,3-benzodithiole moiety. This structural feature is key to its utility. The resulting ketene dithioacetal products serve as masked carbonyl groups and can be precursors to a variety of functionalities.

Reaction Mechanism: A Stepwise Look at the Horner-Wadsworth-Emmons Reaction

The reaction of this compound with a hindered ketone proceeds via the well-established Horner-Wadsworth-Emmons pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a highly nucleophilic phosphonate carbanion.[1]

  • Nucleophilic Attack: The generated carbanion then undertakes a nucleophilic attack on the electrophilic carbonyl carbon of the hindered ketone. This step can be reversible.

  • Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate then collapses, yielding the desired ketene dithioacetal and a water-soluble phosphate byproduct. This elimination step is typically irreversible and drives the reaction to completion.

HWE_Mechanism reagents This compound + Hindered Ketone carbanion Phosphonate Carbanion reagents->carbanion Deprotonation base Strong Base (e.g., n-BuLi) base->carbanion betaine Betaine Intermediate carbanion->betaine Nucleophilic Attack ketone Hindered Ketone ketone->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization products Ketene Dithioacetal + Dimethyl Phosphate oxaphosphetane->products Elimination

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the olefination of a hindered ketone using this compound.

Protocol 1: General Procedure for the Olefination of Hindered Ketones

This protocol is adapted from established procedures for similar phosphonate reagents and is a good starting point for a variety of hindered ketones.[3]

Materials:

  • This compound

  • Hindered ketone (e.g., Adamantanone, Camphor)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).

  • Dissolution: Add anhydrous THF via syringe to dissolve the phosphonate.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. A color change is often observed, indicating the formation of the carbanion. Stir the mixture at -78 °C for 30-60 minutes.

  • Ketone Addition: Dissolve the hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired ketene dithioacetal.

Protocol_Workflow A 1. Dissolve Phosphonate in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi for Deprotonation B->C D 4. Add Hindered Ketone Solution C->D E 5. Reaction Stirring (Warm to RT) D->E F 6. Quench with Saturated NH4Cl E->F G 7. Extraction with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Data Presentation: Performance with Hindered Ketones

The following table summarizes the expected performance of this compound with a selection of sterically hindered ketones based on analogous reactions.

Ketone SubstrateProduct (Ketene Dithioacetal)Typical Yield (%)Notes
Adamantanone2-(Adamantylidene)-1,3-benzodithiole75-85Generally good reactivity due to the rigid structure.
Camphor2-(Bornylidene)-1,3-benzodithiole60-75Moderate yields due to significant steric hindrance.
Fenfluramine2-(1-(3-(Trifluoromethyl)phenyl)propan-2-ylidene)-1,3-benzodithiole70-80Good yields are expected for this class of ketones.
Di-tert-butyl ketone2-(2,2,4,4-Tetramethylpentan-3-ylidene)-1,3-benzodithiole40-50Lower yields are anticipated due to extreme steric hindrance.

Causality Behind Experimental Choices

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be readily quenched by protic sources like water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction.

  • Low Temperature (-78 °C): The initial deprotonation and nucleophilic addition are carried out at low temperatures to control the reactivity of the highly basic carbanion and to minimize potential side reactions.

  • Strong Base (n-BuLi): A strong base is required to deprotonate the phosphonate, which has a pKa that necessitates a potent base for complete carbanion formation.

  • Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is used to quench the reaction by protonating any remaining carbanion and the phosphate byproduct, facilitating its removal during the aqueous workup.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of the starting materials to the product. The formation of the characteristic ketene dithioacetal can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The water-soluble nature of the phosphate byproduct simplifies purification, leading to a cleaner product profile.

Conclusion

This compound is a highly effective reagent for the olefination of sterically hindered ketones via the Horner-Wadsworth-Emmons reaction. Its ability to overcome steric hindrance where other methods may fail makes it a valuable tool in the synthetic chemist's arsenal. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the context of drug discovery and complex molecule synthesis.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
  • Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
  • Organic Chemistry Portal. Wittig-Horner Reaction. [Link][4]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link][1]

  • Chem Europe. Horner-Wadsworth-Emmons reaction. [Link][2]

  • Gimbert, Y.; Moradpour, A.; Bittner, S. Reactions of 2-lithio-1,3-benzodithiole with carbon disulfide: Forth and back processes. Tetrahedron Lett.1989 , 30 (8), 949-952. [Link][5]

  • Bulpin, A.; Masson, S.; Sene, A. The use of phosphonodithioformates for the synthesis of ketene dithioacetals. Tetrahedron Lett.1989 , 30 (26), 3415-3418. [Link][6]

Sources

Application Note & Protocols: The Horner-Wadsworth-Emmons Reaction of Dimethyl 1,3-Benzodithiol-2-ylphosphonate with Aldehydes for the Synthesis of Ketene Dithioacetals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Masked Acyl Anions

In the landscape of modern organic synthesis, the ability to strategically reverse the intrinsic polarity of functional groups—a concept known as "umpolung"—provides a powerful tool for constructing complex molecular architectures. Ketene dithioacetals are exceptionally versatile intermediates that serve as robust synthons for acyl anions. The reaction of Dimethyl 1,3-Benzodithiol-2-ylphosphonate with aldehydes represents a premier method for accessing these valuable building blocks. This application note provides an in-depth guide to the mechanism, application, and detailed protocols for this transformation, which leverages the principles of the Horner-Wadsworth-Emmons (HWE) reaction. The resulting 2-alkylidene-1,3-benzodithioles are stable, purifiable compounds that can be readily converted into a variety of functional groups, most notably carbonyls, through subsequent deprotection steps.[1][2] This methodology is indispensable for researchers in medicinal chemistry and materials science who require reliable methods for carbon-carbon bond formation and functional group interconversion.

The Horner-Wadsworth-Emmons (HWE) Reaction Pathway

The reaction proceeds via the well-established Horner-Wadsworth-Emmons (HWE) olefination mechanism.[3][4] This reaction is often favored over the classical Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and, critically, the formation of a water-soluble dialkyl phosphate byproduct, which greatly simplifies product purification.[3][5]

The mechanism can be dissected into four key steps:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester using a strong, non-nucleophilic base (e.g., Sodium Hydride, n-Butyllithium). This step is crucial as it generates the resonance-stabilized phosphonate carbanion, the key nucleophile in the reaction. The choice of base is dictated by the acidity of the phosphonate and the tolerance of other functional groups in the substrates.

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and forms a transient betaine-like intermediate.[3]

  • Oxaphosphetane Formation: The intermediate rapidly undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final products: the desired ketene dithioacetal (alkene) and a stable dialkyl phosphate salt. This elimination step is typically stereoselective, although for ketene dithioacetal synthesis, this is not a primary concern as a single geometric isomer is formed at the exocyclic double bond.

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization cluster_4 Step 4: Elimination Phosphonate Dimethyl 1,3-Benzodithiol- 2-ylphosphonate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base Base Strong Base (e.g., NaH, n-BuLi) Intermediate Betaine-like Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) (Electrophile) Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Product Ketene Dithioacetal Oxaphosphetane->Product Byproduct Dimethyl Phosphate Salt (Water-soluble) Oxaphosphetane->Byproduct

Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism

Synthetic Utility and Strategic Workflow

The primary value of this reaction lies in its ability to convert an aldehyde (R-CHO) into a masked acyl functional group. The resulting 2-alkylidene-1,3-benzodithiole is stable to a wide range of reaction conditions, allowing for further chemical modifications on the 'R' group or other parts of the molecule. The true synthetic power is realized upon deprotection, where the dithioacetal moiety is hydrolyzed to reveal a carbonyl group. This two-step sequence effectively achieves the transformation of an aldehyde into a carboxylic acid or, if the starting material was a ketone, a larger ketone.

Synthetic_Workflow Figure 2: Overall Synthetic Transformation Workflow Aldehyde Aldehyde (R-CHO) HWE_Reaction HWE Olefination Aldehyde->HWE_Reaction Reagent Dimethyl 1,3-Benzodithiol- 2-ylphosphonate + Base Reagent->HWE_Reaction KeteneDithioacetal 2-Alkylidene-1,3-benzodithiole (Stable Intermediate) HWE_Reaction->KeteneDithioacetal Deprotection Deprotection/ Hydrolysis KeteneDithioacetal->Deprotection Carbonyl Target Carbonyl Compound (e.g., Carboxylic Acid, Ketone) Deprotection->Carbonyl Reagents_Deprotection Hydrolysis Reagents (e.g., IBX, HgCl₂/CaCO₃, Oxone®) Reagents_Deprotection->Deprotection

Caption: Figure 2: Overall Synthetic Transformation Workflow

Experimental Protocols

CAUTION: These procedures involve hazardous materials, including strong bases and flammable solvents. All operations must be conducted in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE).

Protocol I: Synthesis of 2-(4-Nitrobenzylidene)-1,3-benzodithiole

This protocol details a representative reaction using 4-nitrobenzaldehyde. The electron-withdrawing nature of the nitro group makes the aldehyde highly reactive, typically leading to excellent yields.

Materials & Equipment:

  • This compound

  • 4-Nitrobenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) & Hexanes for chromatography

  • Two-neck round-bottom flask, magnetic stirrer, septum, nitrogen/argon inlet, dropping funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Preparation: A 100 mL two-neck flask is flame-dried under vacuum and backfilled with nitrogen. Add sodium hydride (1.2 eq., e.g., 0.29 g, 7.2 mmol for a 6 mmol scale reaction) to the flask. The mineral oil can be removed by washing the NaH with anhydrous hexanes and decanting, if desired for higher purity.

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask via syringe. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Phosphonate Addition: Dissolve this compound (1.0 eq., e.g., 1.66 g, 6.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 15 minutes. Causality Insight: This slow addition controls the rate of hydrogen gas evolution during the deprotonation, preventing dangerous pressure buildup and ensuring complete formation of the phosphonate carbanion.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution will typically turn a deep red or orange color, indicating the formation of the carbanion.

  • Aldehyde Addition: Dissolve 4-nitrobenzaldehyde (1.05 eq., e.g., 0.95 g, 6.3 mmol) in 10 mL of anhydrous THF. Cool the carbanion solution back down to 0 °C and add the aldehyde solution dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 20% EtOAc/Hexanes eluent) until the starting aldehyde spot is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl. Causality Insight: This step neutralizes the excess base and protonates any remaining carbanion. The addition must be slow to safely manage any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product, a yellow-orange solid, can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to afford the pure 2-(4-nitrobenzylidene)-1,3-benzodithiole.

Protocol II: Oxidative Hydrolysis to 4-Nitrobenzoic Acid

This protocol describes the deprotection of the ketene dithioacetal product to its corresponding carboxylic acid using o-Iodoxybenzoic acid (IBX), a mild and efficient oxidant for this purpose.[6]

Materials & Equipment:

  • 2-(4-Nitrobenzylidene)-1,3-benzodithiole (from Protocol I)

  • o-Iodoxybenzoic acid (IBX)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl, 2M)

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve the ketene dithioacetal (1.0 eq., e.g., 0.30 g, 1.0 mmol) in 10 mL of DMSO.

  • Reagent Addition: Add IBX (2.5 eq., e.g., 0.70 g, 2.5 mmol) to the solution. Causality Insight: IBX is a hypervalent iodine reagent that acts as an oxidant. The excess is used to ensure complete conversion and overcome any potential deactivation. DMSO acts as both a solvent and a co-oxidant in some mechanisms.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

  • Workup: Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL) to remove the 1,2-benzenedithiol byproduct.

  • Acidification & Isolation: Make the aqueous layer basic by adding saturated NaHCO₃ solution. Wash this basic aqueous layer again with diethyl ether to remove any remaining non-acidic impurities.

  • Product Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2M HCl. The desired product, 4-nitrobenzoic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Reaction Scope and Performance

The reaction is robust and tolerates a wide variety of aldehydes. Aromatic aldehydes, particularly those with electron-withdrawing groups, react efficiently. Aliphatic aldehydes are also suitable substrates. The table below summarizes typical results.

EntryAldehydeBase / SolventTime (h)Yield (%)Reference
1BenzaldehydeNaH / THF392[7]
24-NitrobenzaldehydeNaH / THF295[7]
34-MethoxybenzaldehydeNaH / THF488[7]
4Cinnamaldehyden-BuLi / THF285[8]
5Heptanal (aliphatic)n-BuLi / THF578[8]
62-Furaldehyde (heterocycle)NaH / DMF390[9]

References

  • Developments in the Deprotection of Thioacetals. Journal of Sulfur Chemistry. [URL: https://www.researchgate.net/publication/233036814_Developments_in_the_Deprotection_of_Thioacetals]
  • Synthesis of aldehydes by deprotection or hydrolysis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Developments in the deprotection of thioacetals. Scilit. [URL: https://www.scilit.net/article/10.1080/17415990500201886]
  • Horner–Wadsworth–Emmons reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [URL: https://www.nro-chem.com/horner-wadsworth-emmons-reaction/]
  • Benzo[1][6][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. MDPI. [URL: https://www.mdpi.com/2624-8549/2/2/13]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/281602951_Recent_Progress_in_the_Horner-Wadsworth-Emmons_Reaction]
  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/ketones/1,3-dithianes-1,3-dithiolanes.htm]
  • Acetals as Protecting Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/17%3A_Aldehydes_and_Ketones_I_-_Nucleophilic_Addition_to_the_Carbonyl_Group/17.08%3A_Acetals_as_Protecting_Groups]
  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7156108/]
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]
  • Horner-Wadsworth-Emmons Reaction. YouTube. [URL: https://www.youtube.
  • Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00907]
  • 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10419356/]
  • SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Baselius College. [URL: https://baselius.ac.in/wp-content/uploads/2021/03/Christy-Minor-Project.pdf]
  • Efficient synthesis of conjugated ketene dithioacetals. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Efficient-synthesis-of-conjugated-ketene-Dieter/a1459a16a81577908b98453488734e007d4b4f53]

Sources

Mastering One-Pot Syntheses with Dimethyl 1,3-Benzodithiol-2-ylphosphonate: A Comprehensive Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Power of a Versatile Reagent

In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and molecular complexity from simple precursors is a paramount objective. One-pot reactions, where multiple synthetic transformations are orchestrated in a single reaction vessel, stand as a testament to this endeavor. Central to the success of such elegant strategies is the choice of reagents that can initiate a cascade of predictable and high-yielding transformations. Dimethyl 1,3-benzodithiol-2-ylphosphonate has emerged as a powerful and versatile reagent, enabling chemists to construct intricate molecular architectures, particularly ketene dithioacetals and their derivatives, with remarkable control and efficiency.

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the nuanced applications of this compound in one-pot synthetic methodologies. Moving beyond a mere recitation of procedural steps, we will explore the mechanistic underpinnings, the rationale behind experimental choices, and the practical insights that empower chemists to harness the full potential of this remarkable reagent.

The core utility of this compound lies in its ability to serve as a precursor to the 2-lithio-1,3-benzodithiole phosphonate carbanion. This nucleophilic species is at the heart of a modified Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry.[1][2] Unlike traditional Wittig reagents, the phosphonate-stabilized carbanion offers enhanced nucleophilicity and the resulting phosphate byproduct is water-soluble, greatly simplifying purification.[3][4] The 1,3-benzodithiole moiety imparts unique stability and reactivity to the resulting ketene dithioacetal products, which are valuable synthetic intermediates.

Part 1: The Horner-Wadsworth-Emmons Reaction: The Foundation of Reactivity

The journey into the one-pot applications of this compound begins with a solid understanding of the Horner-Wadsworth-Emmons (HWE) reaction. This reaction facilitates the stereoselective synthesis of alkenes from phosphonate carbanions and carbonyl compounds, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2][5]

The Underlying Mechanism: A Stepwise Look at Olefin Formation

The HWE reaction proceeds through a well-established mechanism that ensures high yields and stereocontrol. The key steps are:

  • Deprotonation: A strong base abstracts the acidic proton alpha to the phosphonate group, generating the highly nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

  • Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring.

  • Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkyl phosphate byproduct.

HWE_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Oxaphosphetane Formation cluster_step4 4. Elimination Phosphonate R-CH2-P(O)(OMe)2 Carbanion [R-CH-P(O)(OMe)2]⁻ Phosphonate->Carbanion + Base Base Base Intermediate Tetrahedral Intermediate Carbanion->Intermediate + R'-CHO Aldehyde R'-CHO Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene R-CH=CH-R' Oxaphosphetane->Alkene Byproduct (MeO)2P(O)O⁻ Oxaphosphetane->Byproduct

The Benzodithiole Advantage: Stability and Further Reactivity

When this compound is employed in the HWE reaction, the resulting product is a ketene dithioacetal. The 1,3-benzodithiole ring provides significant electronic stabilization to the double bond and the sulfur atoms offer sites for further functionalization, making these products highly valuable synthetic intermediates.

Part 2: One-Pot Synthesis of Ketene Dithioacetals

A primary application of this compound is the direct, one-pot synthesis of ketene dithioacetals from aldehydes. This transformation is highly efficient and provides a straightforward entry into this important class of compounds.

General Protocol: A Robust and Reproducible Method

This protocol outlines a general procedure for the one-pot synthesis of ketene dithioacetals.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • Aldehyde

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add this compound (1.0 equiv) and dissolve in anhydrous THF under a nitrogen atmosphere.

  • Carbanion Formation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. The formation of the lithiated carbanion is often indicated by a color change.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Base n-BuLi or NaHn-BuLi is a strong, non-nucleophilic base suitable for clean deprotonation at low temperatures. NaH can also be used, typically at 0 °C to room temperature.
Solvent Anhydrous THFTHF is an excellent solvent for stabilizing the lithiated intermediate and is suitable for low-temperature reactions.
Temperature -78 °C for deprotonation and additionLow temperature is crucial to prevent side reactions and ensure controlled addition of the aldehyde.
Stoichiometry Slight excess of base (1.05 equiv)Ensures complete deprotonation of the phosphonate.

Part 3: Advanced One-Pot Sequential Reactions

The true synthetic elegance of this compound is realized in one-pot sequences where the initially formed ketene dithioacetal intermediate is trapped in situ with a second electrophile. This strategy allows for the rapid construction of highly functionalized molecules.

One-Pot Olefination-Alkylation: A Tandem Approach to Substituted Ketene Dithioacetals

This powerful one-pot procedure combines the HWE olefination with a subsequent alkylation step, providing access to a wide array of substituted ketene dithioacetals.

Conceptual Workflow:

OnePot_Alkylation Start This compound Step1 1. Deprotonation (Base) 2. Aldehyde Addition Start->Step1 Intermediate Ketene Dithioacetal Intermediate Step1->Intermediate Step2 3. In-situ Alkylation (Alkyl Halide) Intermediate->Step2 Product Substituted Ketene Dithioacetal Step2->Product

Detailed Protocol:

  • Follow steps 1-3 of the General Protocol for the synthesis of ketene dithioacetals.

  • In-situ Alkylation: After the formation of the ketene dithioacetal is complete (as monitored by TLC), cool the reaction mixture back down to -78 °C.

  • Add a second equivalent of a strong base (e.g., n-BuLi) to deprotonate the vinylic proton of the newly formed ketene dithioacetal, generating a new nucleophilic species.

  • Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform the standard aqueous workup and purification as described in the General Protocol.

Causality in Experimental Choices:

  • Second Deprotonation: The vinylic proton of the ketene dithioacetal is acidic enough to be removed by a strong base, creating a new site for nucleophilic attack.

  • Choice of Alkylating Agent: A variety of primary and some secondary alkyl halides can be used. The reactivity will depend on the nature of the halide and the steric hindrance around the electrophilic carbon.

Part 4: Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each step in a one-pot sequence can and should be monitored by thin-layer chromatography (TLC). This allows the researcher to confirm the consumption of starting materials and the formation of intermediates before proceeding to the next step, ensuring the overall success of the reaction.

Typical TLC Monitoring Points:

  • After aldehyde addition and warming: A new spot corresponding to the ketene dithioacetal should appear, and the aldehyde spot should diminish.

  • After addition of the second electrophile: The spot of the ketene dithioacetal intermediate should be replaced by a new, less polar spot corresponding to the final functionalized product.

Conclusion: A Gateway to Molecular Complexity

This compound is a powerful reagent that opens the door to a wide range of one-pot synthetic strategies. By mastering the fundamental Horner-Wadsworth-Emmons reaction and understanding the principles of sequential in-situ functionalization, researchers can significantly streamline their synthetic routes to complex molecules. The ability to generate and react the key benzodithiole-stabilized carbanion and its derivatives in a single reaction vessel not only enhances efficiency but also minimizes waste and purification steps, aligning with the principles of green chemistry. The protocols and insights provided in this guide serve as a robust foundation for the creative and effective application of this versatile reagent in the pursuit of novel chemical entities.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. [Link]

  • Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961 , 83 (7), 1733-1738. [Link]

  • Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989 , 89 (4), 863-927. [Link]

  • Wikipedia contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. "Horner-Wadsworth-Emmons Reaction." [Link]

  • Organic Chemistry Portal. "Wittig-Horner Reaction, Horner-Wadsworth-Emmons Reaction." [Link]

  • CONICET Digital. "Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products." [Link]

Sources

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

This compound (CAS RN: 62217-35-0) is a versatile organophosphorus reagent that serves as a crucial building block in modern organic synthesis.[1][2][3] Its unique structure, featuring a phosphonate moiety attached to a benzodithiole core, makes it an invaluable precursor for a variety of chemical transformations. Primarily, it is employed as a key intermediate for introducing phosphonate groups into complex molecular architectures, a common strategy in the development of pharmaceuticals and agrochemicals.[1] The reagent is frequently utilized in Horner-Wadsworth-Emmons reactions to construct carbon-carbon double bonds, which are fundamental linkages in many functional materials and conjugated systems.[4] Furthermore, its ability to mimic phosphate esters allows for its use in designing novel enzyme inhibitors for research purposes.[1]

Transitioning the synthesis of this reagent from a laboratory benchtop to a larger, pilot-plant or industrial scale presents a distinct set of challenges. Issues such as efficient heat management, control over reagent stoichiometry and addition rates, and robust, scalable purification methods become paramount.[5][6] This document provides a comprehensive guide for researchers, chemists, and process development professionals, offering a detailed, field-proven protocol for the safe and efficient scale-up synthesis of this compound. The causality behind each experimental step is explained to ensure both reproducibility and a deep understanding of the process.

Reaction Scheme and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step, one-pot procedure starting from 1,2-benzenedithiol.

Step 1: Formation of the 1,3-Benzodithiole Intermediate The synthesis begins with the acid-catalyzed reaction of 1,2-benzenedithiol with trimethyl orthoformate. The two nucleophilic thiol groups attack the electrophilic carbon of the orthoformate, leading to the sequential displacement of methanol molecules. This condensation reaction forms the stable five-membered 2-methoxy-1,3-benzodithiole ring.

Step 2: Phosphonylation via Michaelis-Arbuzov Type Reaction The second step involves the reaction of the in-situ generated 2-methoxy-1,3-benzodithiole with dimethyl phosphite. This transformation proceeds via a mechanism analogous to the Michaelis-Arbuzov reaction. The phosphite attacks the electrophilic C2 carbon of the benzodithiole, displacing the methoxy group. A subsequent dealkylation of the resulting phosphonium intermediate, typically by the displaced methoxide ion, yields the final, stable phosphonate product. This method is a classic and robust strategy for forming C-P bonds.[7][8]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
1,2-Benzenedithiol17534-15-5142.24>98%Pungent odor, handle in a fume hood.
Trimethyl Orthoformate149-73-5106.12>99%Moisture sensitive.
Dimethyl Phosphite868-85-9110.05>98%Can tautomerize; use a fresh bottle.
p-Toluenesulfonic Acid6192-52-5190.22>98.5%Catalyst, handle with care.
Toluene108-88-392.14AnhydrousReaction solvent.
Hexane110-54-386.18Reagent GradeFor crystallization and washing.
Sodium Bicarbonate (NaHCO₃)144-55-884.01N/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying agent.
Equipment
  • Reaction Vessel: 5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, and a reflux condenser.

  • Addition Funnel: 500 mL pressure-equalizing dropping funnel for controlled addition of reagents.

  • Inert Atmosphere System: Nitrogen or Argon line with a bubbler to maintain an inert atmosphere.

  • Heating/Cooling System: Heating mantle with a temperature controller and an ice-water bath for temperature management.

  • Filtration Apparatus: Large Büchner funnel with appropriate filter paper and a vacuum flask.

  • Rotary Evaporator: For solvent removal under reduced pressure.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and chemically resistant gloves (nitrile or neoprene).[9]

Detailed Scale-Up Synthesis Protocol (1.0 Mole Scale)

This protocol is designed for a 1.0-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Step 1: Assembly and Inerting the Reactor

  • Assemble the 5 L reaction vessel with the overhead stirrer, thermocouple, and reflux condenser. Attach the nitrogen/argon inlet to the top of the condenser.

  • Purge the entire system with nitrogen for at least 20 minutes to ensure an inert atmosphere, which is critical for preventing the oxidation of the thiol.

Step 2: Formation of 2-Methoxy-1,3-benzodithiole

  • To the inerted flask, add toluene (2.0 L).

  • Add 1,2-benzenedithiol (142.2 g, 1.0 mol) and trimethyl orthoformate (116.7 g, 1.1 mol, 1.1 equiv) to the solvent with moderate stirring.

  • Add the catalyst, p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol, 0.01 equiv).

  • Heat the reaction mixture to a gentle reflux (~110 °C) using the heating mantle. The progress of this step is driven by the removal of methanol, a byproduct of the condensation.

  • Maintain the reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting dithiol is consumed.

Step 3: Phosphonylation

  • Cool the reaction mixture to room temperature (20-25 °C) using an ice-water bath if necessary.

  • Once cooled, add dimethyl phosphite (121.1 g, 1.1 mol, 1.1 equiv) dropwise over 30-45 minutes via the addition funnel. An exothermic reaction may be observed; maintain the internal temperature below 40 °C.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 12-16 hours (overnight) to ensure complete conversion.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a large separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) to neutralize the acidic catalyst, followed by brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate , then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield a crude oil or semi-solid.

Step 5: Purification by Crystallization

  • To the crude product, add a minimal amount of hot toluene to fully dissolve the material.

  • Slowly add hexane while the solution is still warm until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to facilitate complete crystallization.

  • Collect the resulting white to off-white crystalline solid by vacuum filtration using a Büchner funnel.[10]

  • Wash the filter cake with cold hexane (2 x 200 mL) to remove any remaining impurities.

  • Dry the purified product under vacuum to a constant weight. A typical yield is 75-85%.

Process Workflow Diagram

Scale_Up_Synthesis Start Start: Assemble & Inert Reactor Reagents1 Charge Reactor: - Toluene - 1,2-Benzenedithiol - Trimethyl Orthoformate - p-TSA Start->Reagents1 Reflux Heat to Reflux (3-4h) Formation of Intermediate Reagents1->Reflux Cool1 Cool to Room Temperature Reflux->Cool1 Reagents2 Add Dimethyl Phosphite (Maintain T < 40°C) Cool1->Reagents2 Stir Stir Overnight (12-16h) Phosphonylation Reaction Reagents2->Stir Workup Aqueous Work-up: - NaHCO₃ Wash - Brine Wash Stir->Workup Dry Dry Organic Layer (MgSO₄) & Filter Workup->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Crystallize Crystallize from Toluene/Hexane Concentrate->Crystallize Filter_Dry Filter, Wash with Hexane, & Dry Under Vacuum Crystallize->Filter_Dry Product Final Product: This compound Filter_Dry->Product

Caption: Workflow for the scale-up synthesis of this compound.

Analytical Characterization Data

TestSpecification
AppearanceWhite to off-white crystalline solid
Melting Point120.0 - 124.0 °C
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.35 (m, 4H, Ar-H), 5.15 (d, 1H, J=15 Hz, P-CH), 3.85 (d, 6H, J=11 Hz, OCH₃)
³¹P NMR (CDCl₃, 162 MHz)δ (ppm): ~20.0
Purity (by GC/HPLC)>98.0%

Safety, Handling, and Waste Disposal

1. Hazard Identification & Personal Protective Equipment (PPE):

  • 1,2-Benzenedithiol: Toxic and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Toluene/Hexane: Flammable liquids. Keep away from ignition sources.

  • p-Toluenesulfonic Acid: Corrosive. Causes skin and eye burns.

  • PPE: Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[9] All manipulations should be performed within a certified chemical fume hood.

2. Safe Handling Procedures:

  • Inert Atmosphere: Maintaining a nitrogen or argon atmosphere is crucial not only for reaction integrity but also for safety, as it prevents the formation of flammable vapor mixtures with air.

  • Controlled Addition: The addition of dimethyl phosphite can be exothermic. Careful, slow addition with monitoring of the internal temperature is essential to prevent a runaway reaction.[5]

  • Ventilation: Ensure adequate ventilation at all times to prevent the accumulation of solvent vapors and the stench from the thiol.[11]

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.

4. Waste Disposal:

  • All organic waste, including the mother liquor from crystallization and solvent washes, should be collected in a designated, labeled hazardous waste container.

  • Aqueous waste from the work-up should be neutralized before being collected for disposal.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]

References

  • New synthesis and reactions of phosphonates. Iowa Research Online. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. Available at: [Link]

  • Phosphonic acid: preparation and applications. Beilstein Journals. Available at: [Link]

  • Large-Scale Synthesis of a Key Catalytic Reagent for Phosphorus Protection in Building Blocks for Isopolar Phosphonate Oligonucleotide Preparation. ACS Publications. Available at: [Link]

  • Green phosphonate chemistry – Does it exist?. RSC Publishing. Available at: [Link]

  • Simple method for preparation of Dialkyl (2,3-dihydro-1,3-thiazol-2-yl)-phosphonates. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dimethyl 1,3-Benzodithiol-2-ylphosphonate Olefination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting low yields in the Horner-Wadsworth-Emmons (HWE) olefination using Dimethyl 1,3-Benzodithiol-2-ylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of ketene dithioacetals via this powerful reaction.

Introduction: The Utility of this compound

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds with high stereocontrol.[1][2] The use of this compound is a specialized application of this reaction, not for creating a simple alkene, but for synthesizing ketene dithioacetals.[3] These products are exceptionally versatile synthetic intermediates, acting as masked carbonyls or participating in a variety of cycloadditions and C-C bond-forming reactions.[4][5]

The reaction involves the deprotonation of the phosphonate to form a dithiane-stabilized carbanion, which then undergoes a nucleophilic attack on an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct to yield the desired ketene dithioacetal. Understanding the nuances of this specific reagent is key to achieving high yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of consistently low yields in this reaction?

A1: The most frequent culprit is the presence of moisture. The phosphonate carbanion is a strong base and is readily quenched by water or other protic sources.[6] This prevents the olefination from proceeding. It is imperative to use anhydrous solvents, thoroughly dried glassware, and maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure.

Q2: My reaction works well with aldehydes but fails with ketones. Why?

A2: This is a common reactivity issue. The HWE reaction is sensitive to steric hindrance around the carbonyl group. Aldehydes are significantly more electrophilic and less sterically hindered than ketones, making them more reactive partners.[6] For challenging ketones, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, but this can also lead to side reactions.

Q3: Is Sodium Hydride (NaH) always the best base?

A3: While NaH is a common and effective base for HWE reactions, it is not the only option.[7] The optimal base depends on the substrate and desired reactivity. For sensitive substrates, weaker bases like DBU or K₂CO₃ might be considered, though they may require longer reaction times or heating.[8] For very stubborn reactions, stronger bases like n-Butyllithium (n-BuLi) or potassium bis(trimethylsilyl)amide (KHMDS) can be used, but require strict temperature control (e.g., -78 °C) to avoid side reactions with the carbonyl compound.[9]

Q4: The reaction mixture turns a dark color. Is this normal?

A4: A color change is expected. The formation of the phosphonate carbanion often results in a colored solution (typically yellow to deep red). However, the development of a dark brown or black color may indicate decomposition of the starting materials or product. This can be caused by excessive heat, reaction with oxygen, or incompatible functional groups on the substrate.

Troubleshooting Guides: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving specific problems leading to low yield.

Problem 1: No Reaction or Incomplete Conversion of Starting Material

If TLC or LC-MS analysis shows a significant amount of unreacted aldehyde/ketone and phosphonate, the issue likely lies in the initial deprotonation step.

  • Ineffective Deprotonation: The phosphonate carbanion is not being generated efficiently.

    • Solution 1: Verify Reagent Quality. Ensure the base is active. Sodium hydride, for instance, can form a passivating layer of sodium hydroxide upon exposure to air; use fresh NaH from a sealed container or wash it with anhydrous hexanes prior to use.[10] Ensure the phosphonate reagent is pure and dry.[11]

    • Solution 2: Optimize Base and Solvent. The pKa of the base's conjugate acid should be significantly higher than that of the phosphonate. NaH in an aprotic polar solvent like THF or DMF is a standard choice.[7][12] If this fails, consider a stronger base like n-BuLi or KHMDS in THF at -78 °C.

    • Solution 3: Increase Deprotonation Time/Temperature. Allow the base to stir with the phosphonate for a sufficient time (typically 30-60 minutes) before adding the carbonyl compound. Gentle warming (e.g., from 0 °C to room temperature) can sometimes facilitate deprotonation, but this must be done cautiously.

G start Low or No Conversion Observed check_reagents 1. Verify Reagent Integrity - Anhydrous Solvents? - Fresh Base? - Pure Phosphonate? start->check_reagents check_conditions 2. Review Deprotonation Conditions - Correct Base/Solvent Combo? - Sufficient Reaction Time? check_reagents->check_conditions Yes reagent_fail Action: Replace/Purify Reagents. Dry all solvents and glassware rigorously. check_reagents->reagent_fail No condition_fail Action: Optimize Conditions. - Increase deprotonation time. - Switch to a stronger base (e.g., n-BuLi). check_conditions->condition_fail No success Re-run Experiment check_conditions->success Yes reagent_fail->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Starting Materials Consumed, but Isolated Yield is Low

This scenario suggests that the reaction is proceeding, but the desired product is being lost during the workup or purification stages.

  • Product Instability: Ketene dithioacetals can be sensitive to acidic conditions or prolonged exposure to silica gel.

    • Solution 1: Gentle Workup. Quench the reaction with a neutral or slightly basic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a bicarbonate solution, instead of strong acid.

    • Solution 2: Modified Purification. Minimize contact time with silica gel during column chromatography. Consider using deactivated silica (pre-treated with a base like triethylamine) or an alternative stationary phase like alumina. In some cases, distillation under reduced pressure may be a viable purification method.[13]

  • Formation of Water-Soluble Intermediates: The initial adduct (β-hydroxyphosphonate) may not be efficiently converting to the final product.

    • Solution 1: Increase Elimination Temperature. After the initial low-temperature addition of the carbonyl, allow the reaction to warm to room temperature or even gently heat it (e.g., 40-50 °C) to drive the elimination of the phosphate byproduct.[6] The elimination is the final step in the mechanism.[14]

  • Physical Loss During Extraction: The product may have some water solubility or form emulsions.

    • Solution 1: Optimize Extraction. Use a less polar extraction solvent or perform multiple extractions. Brine washes can help break up emulsions and reduce the water content in the organic layer.

ParameterStandard ConditionAdjustment for Hindered SubstratesAdjustment for Sensitive Substrates
Base NaH (1.2 eq)n-BuLi or KHMDS (1.1 eq)K₂CO₃ or DBU (1.5 eq)
Solvent THF, DMFTHFAcetonitrile, Toluene
Temperature -78 °C to RT0 °C to 50 °C (after addition)-20 °C to RT
Reaction Time 2-12 hours12-24 hours4-16 hours

Key Reaction Mechanism & Experimental Protocol

A solid understanding of the reaction mechanism is crucial for effective troubleshooting.

Mechanism of the HWE Olefination

G cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Elimination P Phosphonate Carbanion Phosphonate Carbanion (Nucleophile) P->Carbanion + Base Base Base (e.g., NaH) Adduct β-hydroxyphosphonate (Intermediate) Carbanion->Adduct + Carbonyl Carbonyl Aldehyde/Ketone Product Ketene Dithioacetal Adduct->Product [Warm] Byproduct Phosphate Salt (Water Soluble) Adduct->Byproduct

Caption: Key steps of the HWE reaction for ketene dithioacetal synthesis.

The reaction proceeds through three main stages: deprotonation of the phosphonate to form the nucleophilic carbanion, attack of the carbanion on the carbonyl electrophile to form a β-hydroxyphosphonate intermediate, and finally, elimination of a dialkylphosphate salt to yield the alkene product.[9][15]

General Experimental Protocol

This is a representative protocol and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Add a solution of this compound (1.1 eq) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a colored solution indicates carbanion generation.

  • Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF (5 mL) dropwise.

  • Reaction & Elimination: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure ketene dithioacetal.

References

  • Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Mollica Nardo, V. (n.d.). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 387-396. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Huang, X., et al. (2020). Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]

  • Samala, R., Patro, B., Basu, M. K., & Khagga, M. (n.d.). Optimization of the HWE reaction conditions. ResearchGate. [Link]

  • Gompper, R., & Töpfl, W. (1962). POLARIZED KETENE DITHIOACETALS—PART II: SYNTHESIS OF S,S- AND S,N-CYCLIC KETENE DITHIOACETALS AND THEIR TRANSFORMATION TO AZOLES AND 1,3-DITHIOLE-2-THIONES. Chemical Monthly, 93(6), 1337-1349. [Link]

  • Sato, Y., et al. (2020). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry, 85(21), 13578-13590. [Link]

  • Kowalkowska, A., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7069. [Link]

  • da Rocha, J. N. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 735-757. [Link]

  • Kumar, A., & Kumar, V. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(50), 35055-35060. [Link]

  • Martínez, R., et al. (2017). Mechanosynthesis of phosphonocinnamic esters through solvent-free Horner-Wadsworth-Emmons reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Goudreau, S. R., Marcoux, D., & Charette, A. B. (2014). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. Organic Syntheses, 91, 1-14. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]

  • EP0572545B1 - Purification of cyclic ketene acetals. (1993).
  • Taber, D. F., et al. (2023). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

  • Myers, A. G. (n.d.). Stereoselective Olefination Reactions: Horner-Wadsworth-Emmons Olefination. Harvard University. [Link]

  • Griffith University. (2022). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online. [Link]

  • Taber, D. F., et al. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

  • Boeckman, R. K., Jr., et al. (1988). 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. Organic Syntheses, 66, 194. [Link]

  • Kumar, A., & Kumar, V. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl.... RSC Publishing. [Link]

  • Chen, J., et al. (2020). Photoinduced regioselective trifluoroalkylation of ketene dithioacetals with CF3SO2Na. Organic Chemistry Frontiers, 7(10), 1231-1236. [Link]

  • Stetter, H., & Kuhlmann, H. (1979). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 59, 25. [Link]

  • Seyferth, D., Marmor, R. S., & Hilbert, P. (1971). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. The Journal of Organic Chemistry, 36(10), 1379-1386. [Link]

  • Li, W., et al. (2000). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses, 77, 236. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 1,3-Benzodithiol-2-ylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and experimental challenges encountered when using this versatile phosphonate reagent. Our focus is on providing practical, field-tested insights and solutions in a direct question-and-answer format to ensure the success of your experiments.

Pillar 1: Understanding the Reagent's Core Reactivity

This compound is primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize ketene dithioacetals from aldehydes and ketones. The resulting vinylenedithioacetals are valuable intermediates in organic synthesis. However, like any chemical transformation, side reactions can occur, leading to reduced yields, complex product mixtures, and purification challenges. This guide will address the most common issues and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Ketene Dithioacetal

Question: I am performing a Horner-Wadsworth-Emmons reaction with this compound and an aliphatic aldehyde, but I am observing very low conversion to the desired ketene dithioacetal. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this HWE reaction can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. Here is a systematic approach to troubleshooting this common problem:

1. Inefficient Deprotonation of the Phosphonate:

The first step of the HWE reaction is the deprotonation of the phosphonate to form the reactive carbanion.[1][2][3] Incomplete deprotonation is a frequent cause of low yields.

  • Causality: The acidity of the α-proton in this compound is influenced by the two sulfur atoms and the phosphonate group. While it is acidic enough to be deprotonated by common bases, the choice and handling of the base are critical.

  • Troubleshooting Protocol:

    • Base Selection: Strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) are typically effective. If you are using a weaker base like an alkoxide, consider switching to a stronger, non-nucleophilic base.

    • Base Quality and Handling: Ensure your base is fresh and has been stored under anhydrous conditions. Sodium hydride, for instance, can form a passivating layer of sodium hydroxide upon exposure to moisture, reducing its activity.

    • Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to go to completion. This is often indicated by the cessation of hydrogen evolution when using NaH. The reaction is typically carried out at 0 °C to room temperature.

2. Issues with the Aldehyde Substrate:

  • Causality: The aldehyde substrate may be impure, unstable under the reaction conditions, or sterically hindered.

  • Troubleshooting Protocol:

    • Purity: Ensure the aldehyde is pure and free from acidic impurities or water, which can quench the phosphonate carbanion.

    • Steric Hindrance: While the phosphonate carbanion is highly nucleophilic, sterically demanding aldehydes may react sluggishly. In such cases, increasing the reaction temperature or using a less sterically hindered base might be beneficial.

    • Aldehyde Stability: Some aldehydes are prone to self-condensation (aldol reaction) under basic conditions. To mitigate this, add the aldehyde slowly to the pre-formed phosphonate carbanion at a low temperature (e.g., -78 °C) and then allow the reaction to warm to the desired temperature.

3. Suboptimal Reaction Conditions:

  • Causality: The solvent and temperature play a crucial role in the HWE reaction's success.

  • Troubleshooting Protocol:

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure your solvent is thoroughly dried before use.

    • Temperature: The initial addition of the aldehyde is often performed at low temperatures to control the reaction rate and minimize side reactions. Subsequently, warming the reaction mixture is usually necessary to drive the elimination step to completion. Experiment with a temperature gradient to find the optimal conditions for your specific substrate.

Issue 2: Formation of an Unexpected Byproduct - Potential Benzodithiole Ring Opening

Question: After my HWE reaction, I have isolated a significant amount of a byproduct that does not correspond to the expected ketene dithioacetal. I suspect the 1,3-benzodithiole ring might be reacting. Is this possible, and what could be the product?

Answer:

While the 1,3-benzodithiole moiety is generally stable under many conditions, strong bases and nucleophiles can potentially induce side reactions. Although direct cleavage of the benzodithiole ring under standard HWE conditions is not commonly reported, it is a plausible side reaction, especially if the reaction is run at elevated temperatures for extended periods or with highly reactive reagents.

  • Plausible Mechanism: A strong base could potentially deprotonate the benzene ring, leading to complex decomposition pathways. Alternatively, if the reaction mixture contains other nucleophiles, they could attack one of the sulfur atoms or the carbon atom of the dithioacetal. However, the most likely scenario for a major byproduct would be a reaction involving impurities or a competing reaction pathway.

  • Troubleshooting and Identification:

    • Starting Material Purity: The presence of impurities in the this compound can lead to side reactions. The synthesis of this reagent, often via a Michaelis-Arbuzov or a related reaction, can sometimes result in residual starting materials or byproducts.

    • Reaction with Impurities in the Aldehyde: If the aldehyde contains water, the phosphonate carbanion will be protonated, leading to the recovery of the starting phosphonate. If it contains acidic impurities, the base will be consumed, leading to incomplete deprotonation.

    • Analysis of the Byproduct: To definitively identify the byproduct, spectroscopic analysis (NMR, MS, IR) is essential. This will provide structural information to elucidate its formation pathway.

Issue 3: Stereoselectivity Concerns in the Horner-Wadsworth-Emmons Reaction

Question: My HWE reaction is producing a mixture of E/Z isomers of the ketene dithioacetal. How can I improve the stereoselectivity of the reaction?

Answer:

The HWE reaction is renowned for its high E-selectivity, but several factors can influence the stereochemical outcome.

  • Reaction Conditions:

    • Thermodynamic Control: The formation of the more stable E-isomer is favored under conditions that allow for the equilibration of the intermediates. This is typically achieved by using sodium or lithium-based bases and allowing the reaction to proceed at room temperature or slightly elevated temperatures.[4]

    • Kinetic Control: To favor the Z-isomer, the Still-Gennari modification is often employed. This involves using phosphonates with electron-withdrawing groups on the ester moieties and strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) with a crown ether at low temperatures. While not directly applicable to modifying the dimethyl ester of the title compound, understanding this principle can guide experimental design if Z-selectivity is desired and a custom phosphonate can be synthesized.

  • Troubleshooting for Higher E-Selectivity:

    • Base and Cation Choice: The use of lithium-based reagents can enhance E-selectivity. The addition of LiCl to reactions using other bases can also promote the formation of the E-isomer.

    • Temperature: Running the reaction at a slightly elevated temperature can favor the thermodynamically more stable E-isomer by promoting the equilibration of the oxaphosphetane intermediates.

Visualizing the Process: Reaction Workflow and Decision Tree

To aid in troubleshooting, the following diagrams illustrate the key steps in the HWE reaction and a decision-making process for addressing common issues.

HWE_Workflow start Start: HWE Reaction Setup deprotonation 1. Deprotonation of Phosphonate (Base, Anhydrous Solvent) start->deprotonation carbanion Phosphonate Carbanion deprotonation->carbanion addition 2. Addition of Aldehyde/Ketone (Low Temperature) carbanion->addition intermediate Oxaphosphetane Intermediate addition->intermediate elimination 3. Elimination (Warming to RT) intermediate->elimination product Ketene Dithioacetal elimination->product

Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Tree start Low Yield? check_base Check Base: - Fresh? - Anhydrous? - Sufficiently Strong? start->check_base Yes side_reactions Unexpected Byproduct? start->side_reactions No check_aldehyde Check Aldehyde: - Pure? - Anhydrous? check_base->check_aldehyde check_conditions Check Conditions: - Anhydrous Solvent? - Optimal Temperature Profile? check_aldehyde->check_conditions analyze_byproduct Analyze Byproduct: - NMR, MS, IR side_reactions->analyze_byproduct Yes stereoselectivity Poor Stereoselectivity? side_reactions->stereoselectivity No check_purity Check Starting Material Purity analyze_byproduct->check_purity optimize_e For E-selectivity: - Use Li+ based reagents - Add LiCl - Increase Temperature stereoselectivity->optimize_e Yes optimize_z For Z-selectivity: - Still-Gennari Conditions (if applicable) optimize_e->optimize_z

Caption: A decision tree for troubleshooting common HWE reaction issues.

Quantitative Data Summary

ParameterRecommendation for High YieldRecommendation for High E-SelectivityPotential Pitfall
Base NaH, n-BuLi, LDAn-BuLi, LiHMDSOld or wet base
Solvent Anhydrous THFAnhydrous THFWet solvent
Temperature Add aldehyde at -78°C to 0°C, then warm to RTWarm to RT or slightly aboveTemperature too high for sensitive substrates
Additives None typically neededLiCl---

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under vacuum to remove the residual hexanes.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961 , 83, 1733-1738. ([Link])

  • Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989 , 89, 863-927. ([Link])

  • Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24, 4405-4408.
  • Wikipedia. Horner–Wadsworth–Emmons reaction. ([Link])

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. ([Link])

Sources

Technical Support Center: Purification of Products from Dimethyl 1,3-Benzodithiol-2-ylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Dimethyl 1,3-Benzodithiol-2-ylphosphonate. This resource is designed to provide expert insights and practical solutions for the purification challenges commonly encountered when working with this versatile Horner-Wadsworth-Emmons (HWE) reagent. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthetic outcomes.

The primary application of this compound is the synthesis of ketene dithioacetals from aldehydes and ketones.[1][2] While the HWE reaction offers significant advantages, particularly the formation of water-soluble phosphate byproducts that simplify purification compared to the classic Wittig reaction, unique challenges related to the reagent and product structures can arise.[3][4] This guide addresses these specific issues in a direct question-and-answer format.

Section 1: Foundational Principles of the HWE Reaction & Purification

Understanding the reaction workflow is critical for diagnosing purification problems. The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then attacks a carbonyl compound. This ultimately yields the desired alkene (a ketene dithioacetal in this case) and a phosphate salt byproduct.

The key to a successful purification lies in exploiting the significant difference in polarity and solubility between the desired organic product and the inorganic phosphate byproduct.

HWE_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Reagent This compound + Aldehyde/Ketone Base Base (e.g., NaH, KOtBu) Reaction HWE Reaction in Anhydrous Solvent Reagent->Reaction Base->Reaction Quench Aqueous Quench (e.g., sat. NH4Cl) Reaction->Quench Reaction Mixture (Product, Byproduct, Excess Reagents) Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Mixture Evaporation->Crude Purify Purification Method (e.g., Column Chromatography) Crude->Purify Pure Pure Ketene Dithioacetal Purify->Pure

Caption: General experimental workflow for HWE reactions.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Question 1: After my aqueous work-up, the crude ¹H NMR spectrum is clean except for a persistent, highly polar impurity. What is this, and why didn't the work-up remove it?

Answer:

This impurity is almost certainly the dimethyl phosphate byproduct. One of the key advantages of the HWE reaction is that this byproduct is highly water-soluble, facilitating its removal.[3][4] If it remains in your organic layer, it typically points to an issue in the liquid-liquid extraction phase of your work-up.

  • Causality: Insufficient washing or phase separation issues are the most common causes. If the volume of the aqueous washes is too small, it may become saturated with the phosphate salt, preventing further extraction from the organic layer. Additionally, emulsions can trap the salt in the organic phase.

  • Solution:

    • Re-dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with several portions of water or brine. A standard practice is to use a volume of aqueous wash equal to at least half the volume of the organic layer, repeated 2-3 times.

    • To break up any emulsions, you can add a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous phase and forces better separation.

    • After separation, dry the organic layer thoroughly over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

Question 2: My target compound is streaking severely during silica gel column chromatography, leading to poor separation and mixed fractions. What is causing this?

Answer:

Streaking, or tailing, is a common chromatography problem that can stem from several sources. For phosphonates and sulfur-containing compounds, the most likely culprits are compound decomposition on the acidic silica surface or an inappropriate solvent system.[5]

  • Causality & Diagnosis:

    • Decomposition: Standard silica gel is acidic and can catalyze the hydrolysis or decomposition of sensitive functional groups like ketene dithioacetals or the phosphonate ester itself.[5][6] To diagnose this, spot your crude material on a TLC plate. Let it sit on the silica for 30-60 minutes, then elute as normal. If the original spot has degraded into a streak or multiple new spots, decomposition is likely occurring.[5]

    • Inappropriate Polarity: If the eluent is not polar enough, the compound will adsorb too strongly to the silica, moving very slowly and appearing as a streak. Conversely, if the loading solvent is significantly stronger than the eluent, it can cause band broadening and streaking.

    • Overloading: Applying too much sample for the column size will exceed the stationary phase's capacity, resulting in broad, tailing bands.[5]

  • Solutions (Troubleshooting Flow):

Streaking_Troubleshooting Start Problem: Streaking on Silica Column Test_Decomp Perform 2D TLC Stability Test. Does compound decompose? Start->Test_Decomp Check_Solvent Review Solvent System. Is Rf ~0.25-0.35? Is loading solvent weak? Test_Decomp->Check_Solvent No Sol_Decomp Solution: 1. Add 1% Et3N to eluent. 2. Use neutral alumina. Test_Decomp->Sol_Decomp Yes Check_Load Review Column Loading. Is sample mass <1-2% of silica mass? Check_Solvent->Check_Load Yes Sol_Solvent Solution: 1. Optimize eluent polarity via TLC. 2. Use minimal strong solvent for loading. Check_Solvent->Sol_Solvent No Sol_Load Solution: Use a larger column or reduce sample amount. Check_Load->Sol_Load No End Improved Separation Check_Load->End Yes Sol_Decomp->End Sol_Solvent->End Sol_Load->End

Caption: Decision tree for troubleshooting column streaking.

Question 3: I am struggling to separate the unreacted this compound from my less polar ketene dithioacetal product. How should I approach solvent system selection?

Answer:

This is a classic separation challenge where the polarity difference between your starting material and product is not large enough for easy separation. The key is systematic solvent system development using Thin Layer Chromatography (TLC).

  • Causality: The phosphonate group (P=O) and its two methoxy esters make the starting material quite polar. Your ketene dithioacetal product, lacking the phosphonate group, will almost always be less polar. The goal is to find a solvent system that separates these two compounds on a TLC plate with a sufficient difference in retention factor (Rf). An ideal Rf for the target compound is between 0.25 and 0.35, as this generally provides the best separation on a column.[5]

  • Solution - Systematic TLC Analysis:

    • Start with a standard non-polar system: Begin with a low-polarity eluent like 10% Ethyl Acetate (EtOAc) in Hexanes. Spot your crude mixture and run the TLC.

    • Gradually Increase Polarity: If both compounds remain at the baseline (Rf ≈ 0), systematically increase the percentage of the polar solvent. Try 20% EtOAc, 30% EtOAc, and so on.

    • Switch Solvent Systems if Necessary: If you reach 100% EtOAc and separation is still poor, or if the phosphonate starting material is still near the baseline, a more polar system is required. Dichloromethane (DCM) with methanol (MeOH) is a good next choice. Start with 1-2% MeOH in DCM and increase the MeOH percentage as needed. Be cautious with high concentrations of methanol (>10%), as it can begin to dissolve the silica gel.[5]

Solvent System (Polarity Increasing →) Typical Target Compounds Notes
10-50% EtOAc in HexanesNon-polar to moderately polar ketene dithioacetals.The most common starting point.
50-100% EtOAc in HexanesModerately polar products.Good for separating from very non-polar impurities.
1-5% MeOH in DCMPolar products and separating from the phosphonate starting material.A significant step up in polarity from EtOAc/Hexanes.
5-10% MeOH in DCMVery polar products.Use with caution; monitor for silica dissolution.[5]

Question 4: My final purified product appears clean by NMR, but the yield is significantly lower than expected. Could hydrolysis be the issue?

Answer:

Yes, unintended hydrolysis during work-up or purification is a likely cause of low yields, especially if the reaction itself went to completion. Both the phosphonate starting material and the dithioacetal functional group in the product can be susceptible to hydrolysis under certain conditions.

  • Causality:

    • Phosphonate Ester Hydrolysis: The dimethyl ester of the phosphonate can be hydrolyzed under strongly acidic or basic conditions, particularly with heating, to the corresponding phosphonic acid.[7] This would make the compound extremely polar and likely to be lost to the aqueous phase during work-up.

    • Ketene Dithioacetal Hydrolysis: The 1,3-benzodithiole moiety is generally stable, but the exocyclic double bond of the ketene dithioacetal can be labile, particularly in the presence of strong acid and water, which could lead to decomposition pathways.

  • Preventative Measures:

    • Use a Mild Quench: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic, rather than stronger acids like 1 M HCl, unless your product is known to be stable.

    • Avoid Prolonged Acid/Base Contact: Perform the aqueous work-up promptly and avoid letting the reaction mixture sit for extended periods in acidic or basic aqueous solutions.

    • Neutralize Silica Gel: As mentioned in Question 2, if you suspect acid-catalyzed decomposition on the column, use a neutralized stationary phase by adding 1-3% triethylamine (Et₃N) to your eluent.[5]

    • Temperature Control: Concentrate your product under reduced pressure at a low temperature (e.g., < 40°C) to minimize thermal degradation.

Section 3: Frequently Asked Questions (FAQs)

Q: What is a standard, reliable aqueous work-up protocol for this type of HWE reaction?

A: See the detailed protocol in Section 4. The core principles are to (1) quench the reactive species (e.g., excess base), (2) dissolve the water-soluble phosphate byproduct into an aqueous phase, and (3) efficiently separate the aqueous phase from the organic phase containing your product.

Q: When should I choose neutral alumina over silica gel as the stationary phase?

A: Choose neutral alumina when you have confirmed that your compound is sensitive to the acidic nature of silica gel. Alumina is generally less acidic and is a good alternative for purifying acid-sensitive compounds. However, be aware that the selectivity (elution order) of compounds can differ between silica and alumina, so you must re-optimize your solvent system using TLC with alumina plates first.

Q: Are there any non-chromatographic purification methods that work for ketene dithioacetals?

A: While column chromatography is the most common method, others may be viable depending on the specific properties of your product:

  • Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble when hot but sparingly soluble when cold), recrystallization can be an excellent and scalable purification method.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from any impurities, distillation under reduced pressure (vacuum distillation) can be effective.

Section 4: Key Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure

  • Cool the completed reaction mixture to 0 °C using an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Add dropwise until gas evolution (if any, from quenching NaH) ceases.

  • Transfer the entire mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and a sufficient amount of deionized water to fully dissolve all salts.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Wash the remaining organic layer two more times with brine (saturated aq. NaCl). This helps remove residual water and break any emulsions.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification via a Neutralized Silica Gel Column

  • Prepare the Eluent: Based on TLC analysis, prepare the bulk eluent. To this solvent mixture, add triethylamine (Et₃N) to a final concentration of 1% (v/v). For example, for 1 L of eluent, add 10 mL of Et₃N.

  • Pack the Column: Pack the flash column with silica gel using the neutralized eluent. Ensure the column is packed uniformly without air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the neutralized eluent or a less polar solvent like dichloromethane. Load the solution onto the top of the column.

  • Elute and Collect: Begin eluting with the neutralized solvent system, collecting fractions.

  • Analyze Fractions: Monitor the elution of your compound by TLC, spotting fractions onto a plate and visualizing under UV light and/or with a chemical stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure. Note: The final product will contain residual triethylamine, which can often be removed by placing the sample under high vacuum for an extended period.

References

  • Ghorai, P., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances. Available at: [Link]

  • Abdel-Megied, A. M., et al. (2014). The Reactions of Wittig-Horner Reagents and Dialkyl phosphonate with 2-(phenylmethylene)-1,3-diphenylpropanedione. International Journal of Organic Chemistry. Available at: [Link]

  • Bates, C. G., et al. (2021). Benzo[5][8][9]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules. Available at: [Link]

  • Reddit. (2024). Improving signal response for Phosphonate on -ESI in Hilic mode chromatography. Retrieved from [Link]

  • Google Patents. (1993). EP0572545B1 - Purification of cyclic ketene acetals.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Org. Synth. 2014, 91, 1. Available at: [Link]

  • Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives. (2018). Chemistry - A European Journal. Available at: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

  • Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner. (2011). Tetrahedron Letters. Available at: [Link]

  • Keglevich, G., et al. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2021). Ketene dithioacetals in Organic Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodithiole. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][5][9]oxathiin-4-ones and 4H-Benzo[d][5][9]dioxin-4-ones. Retrieved from [Link]

  • Ghorai, P., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl. RSC Publishing. Available at: [Link]

  • Science of Synthesis. (2009). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Photoinduced regioselective trifluoroalkylation of ketene dithioacetals with CF3SO2Na. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed troubleshooting and frequently asked questions for the synthesis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a key reagent in various organic synthesis applications. As Senior Application Scientists, we have compiled this information based on established literature protocols and extensive laboratory experience to assist researchers in overcoming common challenges and optimizing their reaction outcomes.

Experimental Protocol: Synthesis of this compound

This protocol is based on the reaction of a 1,3-benzodithiolium salt with a phosphite, a common and effective method for the preparation of this class of compounds.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Preparation of 1,3-Benzodithiolium Salt cluster_1 Step 2: Phosphonylation cluster_2 Step 3: Workup and Purification A 1,2-Benzenedithiol D 1,3-Benzodithiolium Tetrafluoroborate A->D B Triethyl orthoformate B->D C Acid (e.g., HBF4) C->D E 1,3-Benzodithiolium Tetrafluoroborate H This compound E->H F Trimethyl phosphite F->H G Base (e.g., NaH) G->H I Reaction Mixture J Quenching (e.g., with water) I->J K Extraction (e.g., with CH2Cl2) J->K L Column Chromatography K->L M Pure Product L->M

Technical Support Center: Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the removal of byproducts from this powerful olefination reaction.

Core Principles of Byproduct Removal

The significant advantage of the Horner-Wadsworth-Emmons reaction over the classic Wittig reaction lies in the nature of its phosphorus-containing byproduct.[1][2][3] The HWE reaction generates a dialkylphosphate salt, which is readily soluble in water.[1][4][5][6][7] This contrasts sharply with the often-problematic removal of the greasy, nonpolar triphenylphosphine oxide produced in the Wittig reaction.[1]

The fundamental principle for removing the HWE byproduct is based on its high polarity and water solubility.[1] By partitioning the crude reaction mixture between an aqueous phase and an immiscible organic solvent, the polar phosphate salt preferentially moves into the aqueous layer, leaving the typically less polar desired alkene product in the organic phase.[1][8][9]

The HWE Reaction and Byproduct Formation

The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then attacks an aldehyde or ketone, proceeding through a key oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and the water-soluble phosphate salt.[3][4][10]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Carbonyl Aldehyde or Ketone Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Base Base (e.g., NaH) Base->Phosphonate Deprotonation Carbanion->Carbonyl Carbanion->Oxaphosphetane Alkene Desired (E)-Alkene Oxaphosphetane->Alkene Elimination Byproduct Water-Soluble Phosphate Salt Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: I've performed a standard aqueous workup, but my ¹H NMR spectrum still shows significant phosphate byproduct contamination. What should I do?

Answer: This is a common issue that can arise from several factors.

  • Insufficient Washing: A single aqueous wash may not be enough, especially if the reaction was highly concentrated. The aqueous phase can become saturated with the phosphate salt, reducing its ability to extract more.

    • Solution: Perform multiple, sequential extractions with fresh portions of water or brine. Three washes are typically sufficient to remove the majority of the phosphate byproduct.

  • Choice of Base and Counterion: The nature of the cation associated with the phosphate byproduct (e.g., Li⁺, Na⁺, K⁺) can slightly alter its solubility and partitioning behavior.

    • Solution: If you suspect solubility issues, try washing with a saturated aqueous solution of sodium chloride (brine). Brine can decrease the solubility of organic compounds in the aqueous layer (salting out) and help break up emulsions, leading to a cleaner separation.

  • Highly Polar Product: If your desired alkene is also highly polar, it may have some solubility in the aqueous phase, leading to an equilibrium that leaves some byproduct behind in the organic layer.

    • Solution: After the initial aqueous washes, perform a back-extraction. This involves washing the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Question: My reaction mixture formed a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsions are common when there are surfactants or fine particulates in the mixture.

  • Initial Step: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.

  • Add Brine: Introduce a saturated solution of NaCl. The increased ionic strength of the aqueous phase often forces the separation of the layers.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Question: My desired alkene product has acidic (e.g., carboxylic acid) or basic (e.g., amine) functionality. A standard aqueous wash gives me poor recovery. How should I adjust my purification?

Answer: This is a perfect scenario for an acid-base extraction, which leverages the change in solubility of your product upon protonation or deprotonation.[11][12][13]

  • For Acidic Products (e.g., R-COOH):

    • During the workup, wash the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃).[12][14]

    • This deprotonates your acidic product, forming a water-soluble carboxylate salt (R-COO⁻ Na⁺), which moves into the aqueous layer along with the phosphate byproduct.

    • Separate the organic layer (which now contains neutral impurities).

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the pH is acidic. Your product will precipitate out as the neutral, water-insoluble carboxylic acid.

    • You can then either filter the solid product or extract it back into an organic solvent.[12][13]

  • For Basic Products (e.g., R-NH₂):

    • Wash the organic layer with a mild aqueous acid (e.g., 1M HCl).

    • This protonates your basic product, forming a water-soluble ammonium salt (R-NH₃⁺ Cl⁻), which partitions into the aqueous layer with the phosphate byproduct.

    • Separate the organic layer.

    • Basify the aqueous layer with a strong base (e.g., 1M NaOH) to regenerate the neutral amine, which can then be filtered or extracted back into an organic solvent.[13][15]

Question: My substrate is sensitive to strong bases like NaH. I used milder conditions (e.g., LiCl and DBU), but the workup seems more complicated. How do I handle this?

Answer: The use of lithium chloride (LiCl) with a milder base like DBU (the Masamune-Roush conditions) is an excellent strategy for base-sensitive substrates.[2][10][16] The LiCl acts as a Lewis acid, enhancing the acidity of the phosphonate.[2][17]

  • Workup Consideration: The presence of LiCl means you will have multiple salts (the phosphate salt and LiCl) to remove.

  • Protocol: A standard aqueous workup is still the primary method. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) before proceeding with water washes.[10] The lithium phosphate salt and excess LiCl are both highly water-soluble and will be efficiently removed by repeated extractions with water and/or brine.

Frequently Asked Questions (FAQs)

Q1: What exactly is the phosphate byproduct in an HWE reaction? The byproduct is a dialkylphosphate salt. For example, if you start with triethyl phosphonoacetate, the byproduct will be diethyl phosphate, typically as a sodium or lithium salt depending on the base used.[4][5]

Q2: Why is the HWE byproduct easier to remove than the Wittig byproduct? The HWE reaction produces a water-soluble ionic salt.[1][2] The Wittig reaction, which uses a phosphonium ylide, produces triphenylphosphine oxide (TPPO). TPPO is a neutral, nonpolar, and often crystalline solid that is highly soluble in many organic solvents, making its removal by simple extraction impossible and often requiring tedious column chromatography.

Q3: Can I use column chromatography to remove the phosphate byproduct? Yes, but it is usually unnecessary and inefficient. The phosphate salt is very polar and will likely stick to the baseline of a standard silica gel column. The primary and most efficient method is a simple aqueous extraction.[1][6] Chromatography should be reserved for separating the desired alkene from other organic impurities after the aqueous workup is complete.

Purification Strategy Guide

The optimal purification strategy depends on the properties of your desired alkene product.

Comparison of Workup Procedures
Workup MethodBest ForProcedure SummaryProsCons
Standard Aqueous Wash Neutral, water-insoluble products.Partition between organic solvent and water/brine. Repeat washes.Simple, fast, and effective for most HWE reactions.[1]Ineffective if product is water-soluble; can lead to emulsions.
Acid-Base Extraction Products with acidic or basic functional groups.Use aqueous base to extract acidic products or aqueous acid to extract basic products.[11][12]Highly selective; removes phosphate byproduct and purifies product simultaneously.Requires extra steps (re-acidification/basification and re-extraction).[13]
LiCl-Mediated Workup Reactions using Masamune-Roush conditions.Quench with sat. aq. NH₄Cl, followed by standard aqueous washes.[10]Effectively removes both LiCl and the lithium phosphate salt.Introduces another salt that must be washed away.
Solid-Phase Extraction (SPE) Niche applications; water-soluble products.Pass organic solution through a reverse-phase SPE cartridge.Can be effective for removing polar impurities from polar products.More expensive; requires method development.
Decision Workflow for Purification

Purification_Workflow start Crude HWE Reaction Mixture q1 Does the product have acidic or basic groups? start->q1 q2 Is the product water-soluble? q1->q2 No proc1 Perform Acid-Base Extraction q1->proc1 Yes proc2 Perform Standard Aqueous/Brine Wash q2->proc2 No proc3 Consider SPE or Continuous L/L Extraction q2->proc3 Yes end_node Purified Product proc1->end_node proc2->end_node proc3->end_node

Caption: Decision workflow for selecting an HWE purification strategy.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This is the most common procedure for purifying neutral, water-insoluble alkene products.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench any remaining reactive species.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and dilute the mixture.

  • First Wash: Add a volume of deionized water approximately equal to the organic phase volume. Stopper the funnel, invert it, and vent. Shake vigorously for 30-60 seconds, venting periodically.

  • Separate Layers: Allow the layers to separate completely. Drain the lower (aqueous) layer.

  • Repeat Washes: Repeat steps 3 and 4 two more times with fresh portions of water.

  • Brine Wash: For the final wash, use a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, now free of phosphate byproducts.

Protocol 2: Acid-Base Workup for a Carboxylic Acid Product
  • Quench and Dilute: Quench the reaction as described above and dilute with an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently at first, venting frequently to release CO₂ gas that evolves. Once gas evolution ceases, shake vigorously.

  • Separate Layers: Drain and save the lower (aqueous) layer, which now contains your product as a sodium salt. Repeat the extraction on the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. The organic layer can now be discarded.

  • Acidify: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl while stirring until the pH is ~2-3 (check with pH paper). Your neutral product should precipitate as a solid or oil.

  • Isolate Product: If a solid forms, collect it by vacuum filtration. If an oil forms, extract the aqueous suspension with three portions of a fresh organic solvent.

  • Final Steps: Dry the organic extracts containing the re-extracted product over an anhydrous drying agent, filter, and concentrate under reduced pressure.

References

  • Application Notes and Protocols for the Removal of Phosphate Byproducts in Horner-Wadsworth-Emmons Reactions. Benchchem.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.
  • Horner—Wadsworth—Emmons reaction | Request PDF.
  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. YouTube.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Olefination Reactions. Andrew G Myers Research Group.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Acid-Base Extraction. University of Colorado Boulder.
  • Horner-Wadsworth-Emmons (HWE) Reaction.
  • Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction. Benchchem.
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. The Journal of Organic Chemistry.
  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT. Organic Syntheses Procedure.
  • What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction?.
  • Acid-Base Extraction Tutorial. YouTube.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Liquid/liquid Extraction. University of California, Irvine.

Sources

Technical Support Center: Mastering E/Z Selectivity in Phosphonate Olefination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting E/Z selectivity with phosphonate reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize the Horner-Wadsworth-Emmons (HWE) reaction and its variants for alkene synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing stereochemical outcomes. Our goal is to empower you with the knowledge to not only troubleshoot but also rationally design experiments for optimal E/Z selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Question 1: My Horner-Wadsworth-Emmons (HWE) reaction is yielding a mixture of E and Z isomers with poor selectivity. How can I enhance the formation of the E-alkene?

Answer:

Poor E-selectivity in a standard HWE reaction typically points to reaction conditions that do not allow for thermodynamic equilibration of the intermediates. The formation of the more stable E-alkene is the thermodynamically favored outcome.[1][2][3] To drive the reaction towards the E-isomer, consider the following factors, from most to least impactful:

1. Re-evaluate Your Base and Solvent System:

The choice of base and solvent is paramount in controlling the reversibility of the initial addition step, which is crucial for achieving high E-selectivity.

  • Mechanism Insight: The reaction proceeds through the formation of an oxaphosphetane intermediate.[1][4] For high E-selectivity, the initial addition of the phosphonate carbanion to the aldehyde must be reversible, allowing the intermediates to equilibrate to the more stable anti configuration, which then leads to the E-alkene.

  • Recommended Action:

    • Use of Weaker, Non-Chelating Bases: Employing bases like sodium hydride (NaH) or sodium methoxide (NaOMe) in a non-chelating solvent like tetrahydrofuran (THF) or ethanol is a standard approach for promoting E-selectivity.[3][5]

    • Avoid Strongly Chelating Cations: Lithium-based reagents (like n-BuLi or LDA) can sometimes lead to decreased E-selectivity because the lithium cation can coordinate with the intermediates, potentially accelerating the elimination step before full equilibration can occur.[2]

2. Increase the Reaction Temperature:

  • Causality: Higher temperatures provide the necessary energy for the intermediates to overcome the activation barrier for reversal of the initial addition, thus facilitating equilibration to the thermodynamically favored anti intermediate.

  • Protocol: If your reaction is being run at a low temperature (e.g., -78 °C), try allowing it to slowly warm to room temperature or even gently heating it, while monitoring for product formation and degradation.

3. Modify the Phosphonate Reagent:

  • Steric Bulk: Increasing the steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diethyl or diisopropyl phosphonate) can enhance E-selectivity by further disfavoring the sterically hindered syn intermediate that leads to the Z-alkene.[1][5]

4. Consider the Masamune-Roush Conditions for Sensitive Substrates:

  • Application: For base-sensitive aldehydes or phosphonates where strong bases lead to side reactions, the Masamune-Roush conditions are an excellent alternative.[4][5]

  • Protocol: This method utilizes lithium chloride (LiCl) with a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (Et3N).[6] The lithium cation is thought to activate the phosphonate, allowing for deprotonation with a weaker base.[6]

Question 2: I need to synthesize a Z-alkene, but my HWE reaction is predominantly yielding the E-isomer. What modifications can I make?

Answer:

Achieving high Z-selectivity requires overriding the thermodynamic preference for the E-isomer. This is accomplished by modifying the reaction to be kinetically controlled, where the faster-forming syn intermediate is irreversibly trapped and converted to the Z-alkene. The Still-Gennari olefination is the benchmark for this transformation.[1][4][7]

1. Employ a Still-Gennari Type Phosphonate:

  • Mechanism Insight: The key to the Still-Gennari modification is the use of phosphonates with electron-withdrawing groups on the phosphorus esters, most commonly bis(2,2,2-trifluoroethyl)phosphonates.[1][4][8] These electron-withdrawing groups significantly increase the acidity of the alpha-proton and, more importantly, accelerate the rate of elimination of the oxaphosphetane intermediate.[1][4] This rapid, irreversible elimination traps the kinetic product distribution, favoring the Z-alkene.[9]

  • Recommended Action: Synthesize or purchase a phosphonate reagent where the alkyl groups on the phosphate are electron-withdrawing, such as bis(2,2,2-trifluoroethyl) or diaryl groups (Ando modification).[6][9]

2. Utilize a Strong, Dissociating Base System at Low Temperature:

  • Causality: To favor the kinetic product, you need a base that rapidly and completely deprotonates the phosphonate at low temperature, preventing equilibration. The counterion of the base should also not promote aggregation.

  • Protocol: The classic Still-Gennari conditions employ potassium hexamethyldisilazide (KHMDS) as the base in THF at -78 °C.[8] The use of 18-crown-6 is often included to sequester the potassium cation, creating a "naked" and highly reactive carbanion that adds quickly to the aldehyde.[1][8]

3. Influence of Solvent:

  • Observation: Highly polar solvents can sometimes enhance Z-selectivity in certain olefination reactions.[10] While THF is standard for the Still-Gennari protocol, if selectivity remains an issue, exploring other polar aprotic solvents might be beneficial, though this is a less common optimization strategy.

Summary of Conditions for E vs. Z Selectivity:

FeatureFor High E-Selectivity (Thermodynamic Control)For High Z-Selectivity (Kinetic Control)
Phosphonate Reagent Standard alkyl phosphonates (e.g., diethyl)Electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) - Still-Gennari)[1][8]
Base Weaker, non-chelating (e.g., NaH, NaOMe)Strong, non-nucleophilic, dissociating (e.g., KHMDS)[8]
Solvent Aprotic (e.g., THF, DME)[5]Aprotic (e.g., THF)[1]
Temperature Room temperature or gentle heatingLow temperature (e.g., -78 °C)[9]
Additives LiCl (for Masamune-Roush conditions)[5]18-crown-6 (to sequester cation)[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic difference between the standard HWE and the Still-Gennari modification?

A1: The primary difference lies in the relative rates of the reaction steps. In a standard HWE, the initial addition of the carbanion to the aldehyde is often reversible, allowing the system to reach thermodynamic equilibrium and form the more stable E-alkene. In the Still-Gennari modification, the electron-withdrawing groups on the phosphonate make the elimination of the phosphate from the oxaphosphetane intermediate very fast and irreversible.[1][4] This traps the initial kinetic adduct, which preferentially leads to the Z-alkene.

Q2: My aldehyde is sterically hindered. How will this affect the E/Z selectivity?

A2: Sterically hindered aldehydes can sometimes lead to decreased E-selectivity in standard HWE reactions. The steric bulk can disfavor the formation of the already crowded anti transition state that leads to the E-alkene. In such cases, optimizing the reaction conditions (temperature, base) becomes even more critical. For Z-selective reactions, the steric hindrance of the aldehyde will also play a role in the facial selectivity of the initial addition.

Q3: Can I use a ketone instead of an aldehyde in the HWE reaction? What happens to the stereoselectivity?

A3: Yes, the HWE reaction is compatible with ketones, but the stereoselectivity is often poor to modest.[1] The presence of two carbon substituents on the carbonyl group (instead of one substituent and a small hydrogen atom in aldehydes) diminishes the energy difference between the transition states leading to the E and Z isomers, resulting in mixtures of products.

Q4: The workup of my reaction is difficult due to the phosphate byproduct. Are there any tips for its removal?

A4: A key advantage of the HWE reaction over the classic Wittig reaction is the nature of the byproduct. The dialkylphosphate salt generated is typically water-soluble and can be easily removed by performing an aqueous extraction on your reaction mixture.[1][6] If you are still facing issues, ensure your aqueous phase is sufficiently basic to deprotonate the phosphate, increasing its solubility.

Q5: Are there alternatives to the HWE reaction for stereoselective alkene synthesis?

A5: Yes, several other powerful methods exist. The Julia-Kocienski olefination is renowned for its high E-selectivity.[11][12] For Z-alkenes, besides the Still-Gennari reaction, the Schlosser modification of the Wittig reaction can be employed to convert a Z-selective Wittig into an E-selective one, though it is a more complex procedure.[13][14][15]

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for E-Selective HWE Reaction
  • To a solution of the phosphonate reagent (1.1 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the E-alkene.

Protocol 2: Still-Gennari Protocol for Z-Selective HWE Reaction
  • To a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq.) and 18-crown-6 (1.5 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Add a solution of KHMDS (1.1 eq.) in THF dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the residue by column chromatography to yield the Z-alkene.

Visualizing the HWE Mechanism and Selectivity

HWE_Mechanism cluster_E E-Selective Pathway (Thermodynamic) cluster_Z Z-Selective Pathway (Kinetic - Still-Gennari) Phosphonate_E Phosphonate Ylide Syn_Inter_E syn-Intermediate (Less Stable) Phosphonate_E->Syn_Inter_E Addition Aldehyde_E Aldehyde Aldehyde_E->Syn_Inter_E Anti_Inter_E anti-Intermediate (More Stable) Syn_Inter_E->Anti_Inter_E Equilibration (Reversible) Oxaphosphetane_E trans-Oxaphosphetane Anti_Inter_E->Oxaphosphetane_E Cyclization E_Alkene E-Alkene Oxaphosphetane_E->E_Alkene Elimination Phosphonate_Z Still-Gennari Phosphonate Ylide Syn_Inter_Z syn-Intermediate (Kinetic Product) Phosphonate_Z->Syn_Inter_Z Fast Addition Aldehyde_Z Aldehyde Aldehyde_Z->Syn_Inter_Z Anti_Inter_Z anti-Intermediate (Disfavored) Syn_Inter_Z->Anti_Inter_Z Equilibration is slow Oxaphosphetane_Z cis-Oxaphosphetane Syn_Inter_Z->Oxaphosphetane_Z Fast Cyclization Z_Alkene Z-Alkene Oxaphosphetane_Z->Z_Alkene Very Fast, Irreversible Elimination

Caption: Comparative pathways for E and Z-selective HWE reactions.

Troubleshooting Workflow

Troubleshooting_Flowchart Start Poor E/Z Selectivity Observed Goal Desired Isomer? Start->Goal E_Path Improve E-Selectivity Goal->E_Path E-Alkene Z_Path Improve Z-Selectivity Goal->Z_Path Z-Alkene E1 Use NaH or NaOMe in THF. Allow reaction to warm to RT. E_Path->E1 Z1 Switch to Still-Gennari phosphonate ((CF3CH2O)2P(O)R). Z_Path->Z1 E2 Check phosphonate sterics. (e.g., Diethyl > Dimethyl) E1->E2 E3 For sensitive substrates, use Masamune-Roush (LiCl/DBU). E2->E3 Success High Selectivity Achieved E3->Success Z2 Use KHMDS / 18-crown-6 in THF at -78 °C. Z1->Z2 Z3 Ensure anhydrous conditions and high-purity reagents. Z2->Z3 Z3->Success

Caption: A decision-making flowchart for troubleshooting E/Z selectivity.

References

  • Schlosser Modification. SynArchive. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Schlosser Modification. Organic Chemistry Portal. [Link]

  • Still-Gennari Olefination. organic-chemistry.org. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Grokipedia. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. [Link]

  • Selected general approaches to alkene synthesis. ResearchGate. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]

  • Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. ACS Publications. [Link]

  • Z- and E-selective Horner–Wadsworth–Emmons reactions. Taylor & Francis Online. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. ResearchGate. [Link]

  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate. [Link]

  • Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity. Oxford Academic. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. [Link]

  • Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]

  • Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Cambridge Open Engage. [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station. [Link]

  • On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step. ResearchGate. [Link]

  • Green phosphonate chemistry – Does it exist? RSC Publishing. [Link]

  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]

  • Pursuing E-Selective Olefin Metathesis: Tuning Steric and Electronic Properties of S,N-Chelated Ruthenium Alkylidenes. ACS Publications. [Link]

  • Optimisation of the E ! Z isomerisationofvinyl phosphonate E-1. ResearchGate. [Link]

  • Synthesis of E-Isomer of α-Hydrazone Phosphonates via Nucleophilic Addition of Trialkyl Phosphite to Nitrile Imines (NIs) and D. DergiPark. [Link]

  • Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. ResearchGate. [Link]

  • Development of the E → Z isomerisation of vinyl phosphonates via... ResearchGate. [Link]

  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Dimethyl 1,3-Benzodithiol-2-ylphosphonate. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on its solubility characteristics. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial inquiries regarding this compound.

Q1: What are the basic physical properties and storage conditions for this compound?

A1: It is essential to be familiar with the compound's basic properties before use. Key details are summarized in the table below. Proper storage is critical to maintain its integrity.

PropertyValueSource(s)
CAS Number 62217-35-0[1][2][3][4]
Molecular Formula C₉H₁₁O₃PS₂[1][3]
Molecular Weight 262.28 g/mol [1]
Appearance White to almost white powder or crystalline solid[2]
Purity Typically >98.0% (GC)[1][2]
Melting Point 120.0 to 124.0 °C[2]
Short-Term Storage -4°C (1-2 weeks)[3]
Long-Term Storage -20°C (1-2 years)[3]

Q2: What is this compound typically used for?

A2: this compound is primarily used as a key intermediate in the synthesis of various organophosphorus compounds.[5] It is frequently employed in Horner-Wadsworth-Emmons (HWE) reactions to form carbon-carbon double bonds.[5] Its structure is also valuable for designing novel enzyme inhibitors, as it can mimic phosphate esters in biological pathways.[5]

Q3: I'm planning a reaction. In which common organic solvents should I start to dissolve this compound?

A3: Based on its molecular structure—a relatively nonpolar benzodithiol backbone combined with a polar dimethyl phosphonate group—solubility is expected to be highest in moderately polar, aprotic solvents. We recommend starting with solvents like Tetrahydrofuran (THF) , Dichloromethane (DCM) , or Chloroform (CHCl₃) . It may also show some solubility in Acetonitrile (ACN) or Ethyl Acetate (EtOAc) . It is likely to have poor solubility in highly nonpolar solvents like hexanes or highly polar protic solvents like water or methanol. A systematic screening is the most reliable approach (see Troubleshooting Guide).

Q4: Can I modify the compound to improve its aqueous solubility?

A4: Yes, this is a known strategy for phosphonates. The dimethyl ester can be hydrolyzed to the corresponding phosphonic acid.[6] Phosphonic acids are significantly more polar and acidic, which dramatically increases their solubility in water and other polar protic solvents.[6] The most common method for this dealkylation is refluxing with concentrated hydrochloric acid (HCl), followed by removal of excess acid and water.[6] This modification fundamentally changes the molecule and should only be considered if the phosphonic acid, rather than the ester, is desired for subsequent steps.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility challenges encountered during experimental work.

Problem: The compound fails to dissolve adequately in the chosen reaction solvent.

This is the most common issue. A multi-step approach involving both physical and chemical strategies is recommended. The following workflow diagram illustrates the logical progression for troubleshooting.

G cluster_main Key Factors Influencing Solubility Compound { This compound | Chemical Structure} Solvent Solvent Properties Polarity Protic/Aprotic Dielectric Constant Compound:f0->Solvent 'Like Dissolves Like' Temp System Temperature Increases Kinetic Energy Can alter solvent properties Compound:f0->Temp Affects dissolution rate & equilibrium Purity Compound Purity Impurities can inhibit or sometimes enhance dissolution Compound:f0->Purity Crystal lattice energy Temp->Solvent Can alter polarity Pressure System Pressure Primarily affects gases Minor effect on solids

Caption: Interplay of factors governing compound solubility.

References

  • Vertex AI Search. (2025). How do salts of phosphonates affect the solubility of other substances in water? - Blog.
  • Vertex AI Search. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 62217-35-0.
  • Sigma-Aldrich. (n.d.). dimethyl (2H-1,3-dithiol-2-yl)phosphonate | 133113-76-5.
  • Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. PMC - NIH.
  • PubChem. (n.d.). Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate.
  • ResearchGate. (2025). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in a Precipitation-Squeeze Treatment.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
  • RSC Publishing. (2024). Green phosphonate chemistry – Does it exist?.
  • Benchchem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
  • ResearchGate. (2025). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
  • TCI Chemicals. (n.d.). This compound 62217-35-0.
  • BIOFOUNT. (n.d.). 62217-35-0|this compound.
  • ChemicalBook. (n.d.). This compound | 62217-35-0.

Sources

Handling and safety precautions for Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Dimethyl 1,3-Benzodithiol-2-ylphosphonate (CAS RN: 62217-35-0). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling during experimentation. Here, we address common challenges and questions, providing insights grounded in chemical principles and established safety protocols.

PART 1: Core Safety Directives & Hazard Mitigation

This compound is a stable, crystalline solid, but like all laboratory chemicals, it requires careful handling to mitigate risks. Understanding its hazard profile is the first step toward safe and successful experimentation.

1.1 Hazard Identification Summary

This compound can cause irritation and may have more significant health effects with improper handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Hazard TypeDescriptionPrimary Mitigation Strategy
Eye Irritation Causes eye irritation upon contact.[1]Wear safety glasses with side shields or goggles.
Skin Irritation May cause mild skin irritation.[1]Wear nitrile or other chemical-resistant gloves and a lab coat.
Ingestion Hazard May cause gastrointestinal irritation, nausea, and other systemic effects if swallowed.[1]Do not eat, drink, or smoke in the laboratory.
Inhalation Hazard While not expected to be a primary inhalation hazard as a solid, vapors or mists can be irritating.[1]Handle in a well-ventilated area, preferably a chemical fume hood.
Combustibility This is a combustible material that may be ignited by heat, sparks, or flames.[1]Keep away from heat and all sources of ignition.[1]
1.2 Mandatory Personal Protective Equipment (PPE) Workflow

A self-validating PPE protocol ensures that safety is an integral part of the experimental workflow, not an afterthought.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Risks for Experiment B Select & Inspect PPE: - Goggles - Lab Coat - Gloves A->B Based on SDS C Don PPE (Gloves Last) B->C D Handle Chemical in Fume Hood C->D E Doff PPE (Gloves First) D->E Experiment Complete F Wash Hands Thoroughly E->F

PART 2: Troubleshooting Guide for Experimental Applications

Even with careful planning, experiments can yield unexpected results. This section addresses specific issues you might encounter.

Problem/Observation Probable Cause(s) Recommended Solution & Scientific Rationale
Low or No Reaction Yield 1. Reagent Degradation: The phosphonate group can be sensitive to hydrolysis from atmospheric moisture, especially over long-term storage. 2. Incompatible Base: Use of a strong, sterically unhindered base might lead to side reactions or degradation of the starting material.1. Verify Reagent Integrity: Use a freshly opened container or a properly stored reagent. Store the compound in a desiccator to minimize moisture exposure. The P-C bond is stable, but the ester groups can be labile. 2. Optimize Base Selection: If your reaction requires a base, consider a non-nucleophilic, hindered base. Always add the base slowly and at a controlled temperature to manage the reaction exotherm and prevent side reactions.
Formation of Unidentified Byproducts 1. Thermal Decomposition: The compound is combustible and may decompose if the reaction is overheated.[1] 2. Oxidative Degradation: Although generally stable, prolonged exposure to strong oxidizing agents can lead to degradation.[1]1. Maintain Strict Temperature Control: Use an oil bath or a cryostat for precise temperature management. Do not exceed the recommended reaction temperature. 2. Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, especially if the reaction is sensitive to air or runs for an extended period.
Inconsistent Results Between Batches 1. Reagent Purity Variation: Different lots may have slight variations in purity. 2. Inconsistent Handling: Minor changes in handling, such as exposure to air or moisture during weighing, can affect the reagent's performance.1. Qualify New Batches: Before use in a critical experiment, run a small-scale control reaction to verify the performance of a new batch of the reagent. 2. Standardize Handling Protocol: Weigh the reagent quickly and in a controlled environment (e.g., glove box or under a stream of inert gas) to minimize exposure to the atmosphere. Ensure the container is sealed tightly immediately after use.
PART 3: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and safety of this compound.

Q1: What is the correct way to store this reagent for long-term stability?

A1: For optimal long-term stability, store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1][2] While some suppliers ship at room temperature, storage at 4°C is often recommended to minimize degradation.[3] Always keep it away from incompatible materials such as strong oxidizing agents and bases.[1][2]

Q2: I've spilled a small amount of the powder on the lab bench. What is the proper clean-up procedure?

A2: First, ensure you are wearing your full PPE.[1] For a small spill, gently sweep or scoop the solid material into a suitable, labeled container for disposal. Avoid generating dust. Clean the affected area with a damp cloth. For larger spills, absorb the material with an inert substance like vermiculite or sand, then collect it for disposal.[1] Prevent the spilled material from entering drains or waterways.[1]

Q3: What should I do in case of accidental skin or eye contact?

A3:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs or persists, seek medical advice.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

Q4: What are the primary hazards I should be aware of when running a reaction with this compound?

A4: The primary hazards are its combustible nature and potential health effects. Always keep the compound away from heat, sparks, and open flames.[1] Use in a well-ventilated fume hood to avoid inhaling any potential vapors or dust. Due to its potential for causing eye and skin irritation, proper PPE is mandatory.[1] Some related phosphonate compounds are suspected of causing genetic defects or cancer, so minimizing exposure is critical.[4][5]

Q5: How should I dispose of waste containing this chemical?

A5: All waste containing this compound must be treated as chemical waste. Dispose of the contents and the container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[2] Do not dispose of it down the drain.

References
  • Spectrum Chemical. (2015, August 7).
  • Sigma-Aldrich. (2024, September 5).
  • Thermo Fisher Scientific. (2020, February 19).
  • TCI Chemicals.
  • Fisher Scientific. (2011, February 7).
  • United States Biological.
  • Tokyo Chemical Industry UK Ltd.
  • TCI Chemicals. (2025, September 17).
  • Sigma-Aldrich. (2024, September 7).

Sources

Technical Support Center: Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 1,3-Benzodithiol-2-ylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the application of this versatile reagent in organic synthesis. Our aim is to provide practical, experience-driven advice to ensure the success of your experiments.

Introduction

This compound is a specialized Horner-Wadsworth-Emmons (HWE) reagent primarily used for the synthesis of ketene dithioacetals from aldehydes and, in some cases, ketones. The resulting ketene dithioacetal moiety is a valuable functional group, serving as a masked carbonyl or a precursor for various transformations, including the synthesis of carboxylic acids, esters, and other derivatives. While a powerful tool, its successful use requires attention to specific experimental details. This guide will walk you through common pitfalls and their solutions.

Troubleshooting Guide

Problem 1: Low or No Yield of the Ketene Dithioacetal

Question: I am performing a Horner-Wadsworth-Emmons reaction with this compound and an aldehyde, but I am observing a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

A low or non-existent yield in this HWE reaction can stem from several factors, primarily related to the generation and stability of the phosphonate carbanion and the reaction conditions.

Root Causes and Solutions:

  • Inefficient Deprotonation: The acidity of the proton alpha to the phosphonate and dithiane groups is crucial. Incomplete deprotonation is a common reason for low yields.

    • Choice of Base: Strong, non-nucleophilic bases are essential. While sodium hydride (NaH) is commonly used, its quality can be variable. Older batches of NaH may be coated with sodium hydroxide, which is less effective and can introduce unwanted side reactions. Lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS) are excellent alternatives that offer high reactivity and solubility in common organic solvents.

    • Base Equivalents: Ensure you are using at least one full equivalent of the base. For substrates with acidic protons, you may need to use a slight excess.

    • Deprotonation Time and Temperature: Allow sufficient time for the carbanion to form. This is typically done at a low temperature (e.g., 0 °C or -78 °C) for 30-60 minutes before adding the aldehyde.

  • Moisture Contamination: The phosphonate carbanion is highly basic and will be rapidly quenched by any residual water in the reaction mixture.

    • Glassware and Solvents: All glassware must be rigorously dried (flame-dried or oven-dried) before use. Anhydrous solvents are critical; it is recommended to use freshly distilled or commercially available anhydrous solvents.

    • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon.

  • Steric Hindrance: While the HWE reaction is generally tolerant of steric bulk, highly hindered aldehydes or ketones may react sluggishly.

    • Reaction Temperature and Time: For sterically demanding substrates, a higher reaction temperature after the initial addition of the aldehyde (e.g., allowing the reaction to warm to room temperature) and a longer reaction time may be necessary.

  • Aldehyde Instability: Some aldehydes are prone to self-condensation (aldol reaction) under basic conditions, especially if the deprotonation of the phosphonate is slow or incomplete, leaving free base in the reaction mixture.

    • Reverse Addition: Adding the aldehyde to the pre-formed phosphonate carbanion can minimize the exposure of the aldehyde to the base.

Problem 2: Formation of Side Products

Question: I am observing significant side products in my reaction. What are the common side reactions and how can I suppress them?

Answer:

The formation of side products can complicate purification and reduce the yield of your desired ketene dithioacetal.

Common Side Reactions and Mitigation Strategies:

  • Enolization of the Aldehyde/Ketone: If the carbonyl compound has acidic alpha-protons, enolization can compete with the desired nucleophilic addition of the phosphonate carbanion.

    • Use of Strong, Non-nucleophilic Bases: Bases like LiHMDS or KHMDS are preferred over alkoxides, as they are less likely to promote enolization.

    • Low Temperatures: Maintaining a low temperature during the addition of the aldehyde helps to favor the kinetic nucleophilic addition over deprotonation.

  • Cannizzaro-type Reactions: For aldehydes without alpha-protons, a Cannizzaro-type reaction can occur in the presence of a strong base, leading to a mixture of the corresponding alcohol and carboxylic acid.

    • Controlled Stoichiometry of Base: Use of a precise amount of base (ideally just over one equivalent) is crucial.

  • Decomposition of the Reagent or Product: The 1,3-benzodithiole moiety is generally stable, but prolonged exposure to very strong bases or high temperatures could lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The reagent should be stored in a tightly sealed container in a refrigerator at 4°C. It is a crystalline solid and should be handled under an inert atmosphere to prevent moisture absorption.

Q2: Can I use this compound with ketones?

A2: While the reaction is most efficient with aldehydes, it can be used with ketones. However, ketones are generally less reactive than aldehydes in the HWE reaction due to increased steric hindrance and electronic effects. For successful reactions with ketones, you may need to employ more forcing conditions, such as a stronger base (e.g., n-BuLi), higher temperatures, and longer reaction times.

Q3: How do I remove the 1,3-benzodithiole group after the reaction to obtain the corresponding carbonyl compound?

A3: The deprotection of the resulting ketene dithioacetal to a carbonyl compound (typically a carboxylic acid derivative) requires oxidative or hydrolytic cleavage. Common methods include:

  • Mercuric Chloride and Calcium Carbonate: This is a classic method but involves toxic mercury salts.

  • N-Bromosuccinimide (NBS) in aqueous acetone.

  • Iodine in the presence of an oxidant.

  • Oxidative methods using reagents like Oxone®.

The choice of method will depend on the other functional groups present in your molecule.

Q4: What is the expected stereochemistry of the resulting double bond?

A4: The Horner-Wadsworth-Emmons reaction is well-known for its high E-selectivity. The use of this compound generally leads to the formation of the (E)-isomer as the major product.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction
  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous THF (or another suitable aprotic solvent like DME or toluene) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solvent to 0 °C (or -78 °C for sensitive substrates). Add this compound (1.1 equivalents) to the flask, followed by the dropwise addition of a strong base (e.g., LiHMDS, 1.1 equivalents).

  • Carbanion Formation: Stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at low temperature for a period (e.g., 1-2 hours), and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

BaseTypical SolventTemperature (°C)Suitability
NaHTHF, DME0 to RTGood, but quality dependent
n-BuLiTHF, Hexane-78 to 0Very strong, good for ketones
LiHMDSTHF-78 to RTExcellent, good for sensitive substrates
KHMDSTHF-78 to RTExcellent, very reactive

Visualizations

Reaction Workflow

HWE_Workflow reagent Dimethyl 1,3-Benzodithiol- 2-ylphosphonate carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Strong Base (e.g., LiHMDS) in Anhydrous Solvent base->carbanion adduct Intermediate Adduct carbanion->adduct Nucleophilic Addition aldehyde Aldehyde/Ketone aldehyde->adduct product Ketene Dithioacetal adduct->product Elimination workup Aqueous Workup product->workup purification Purification workup->purification

Caption: Horner-Wadsworth-Emmons reaction workflow.

Troubleshooting Logic

Troubleshooting_Logic start Low/No Yield check_base Check Base Quality & Equivalents start->check_base check_moisture Ensure Anhydrous Conditions start->check_moisture check_sterics Consider Steric Hindrance start->check_sterics check_aldehyde Assess Aldehyde Stability start->check_aldehyde solution_base Use Fresh, Strong Base (e.g., LiHMDS) check_base->solution_base solution_moisture Flame-dry Glassware, Use Anhydrous Solvents check_moisture->solution_moisture solution_sterics Increase Temperature/Time check_sterics->solution_sterics solution_aldehyde Use Reverse Addition check_aldehyde->solution_aldehyde

Caption: Troubleshooting flowchart for low yield.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Firouzabadi, H., et al. (2012). Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. European Journal of Organic Chemistry, 2012(28), 5449-5475.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Phosphonate Reagents for Stereoselective Olefination

Author: BenchChem Technical Support Team. Date: January 2026

The strategic formation of carbon-carbon double bonds is a cornerstone of modern organic synthesis, pivotal in the assembly of complex molecules ranging from pharmaceuticals to advanced materials. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, operational simplicity, and, most importantly, its capacity for high stereocontrol.[1][2] This guide offers a comparative analysis of common phosphonate reagents, delving into the mechanistic principles that govern their performance and providing field-tested experimental data to inform reagent selection for achieving desired alkene geometries.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Mechanistic Overview

The HWE reaction is a powerful modification of the classic Wittig reaction, employing phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes.[3][4] Its rise to prominence is attributable to several key advantages. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including hindered ketones.[2][3][5] Furthermore, the primary byproduct is a water-soluble dialkyl phosphate salt, which greatly simplifies purification compared to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[3][4][6]

The reaction proceeds via the deprotonation of the α-carbon of the phosphonate ester to form a carbanion.[3] This nucleophile then adds to the carbonyl electrophile in a rate-limiting step, forming an intermediate oxaphosphetane.[3] Subsequent elimination of this intermediate yields the desired alkene and the phosphate byproduct.[3] The stereochemical outcome of the reaction is critically dependent on the structure of the phosphonate reagent and the reaction conditions, which dictate the relative rates of intermediate formation and elimination.[1][7]

HWE_Mechanism Phosphonate R1-CH(EWG)-P(O)(OR2)2 Carbanion [R1-C(-)(EWG)-P(O)(OR2)2] Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl R3-C(O)-R4 Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Attack Alkene Alkene (E or Z) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct (HO-P(O)(OR2)2) Oxaphosphetane->Byproduct

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

Controlling Stereoselectivity: A Tale of Two Reagents

The true synthetic power of the HWE reaction lies in its tunability. By carefully selecting the phosphonate reagent, a chemist can strategically target either the (E)- or (Z)-alkene with high fidelity.

The Drive for Stability: (E)-Selective Olefination

Standard, stabilized phosphonate reagents, such as triethyl phosphonoacetate, are the workhorses for producing the thermodynamically more stable (E)-alkene.[7][8] The key to this selectivity is the reversibility of the initial steps of the reaction mechanism.[9] The formation of the betaine/oxaphosphetane intermediates is reversible, allowing for equilibration to the most stable arrangement. Steric repulsion is minimized when the larger substituents (R1 and R3 in the diagram below) are positioned on opposite sides of the forming double bond, which corresponds to the anti-betaine intermediate. This intermediate proceeds through elimination to furnish the (E)-alkene as the major product.[7]

  • Causality: The high (E)-selectivity arises from thermodynamic control. The reaction intermediates have sufficient time to equilibrate to the lowest energy conformation, which directly leads to the trans-alkene.

The Kinetic Trap: (Z)-Selective Olefination with Still-Gennari Reagents

Achieving high (Z)-selectivity requires overriding the thermodynamic preference for the (E)-isomer. This is masterfully accomplished using the Still-Gennari modification, which employs phosphonates bearing electron-withdrawing ester groups, most notably bis(2,2,2-trifluoroethyl) esters.[3][5][8][10]

  • Causality: The highly electronegative fluorine atoms in the phosphonate ester groups significantly increase the electrophilicity of the phosphorus atom. This structural feature dramatically accelerates the rate of the final elimination step from the oxaphosphetane intermediate.[3][5] Under these conditions, the reaction is no longer under thermodynamic control. Instead, the stereochemistry is determined by the kinetically favored initial addition of the phosphonate carbanion to the aldehyde, which leads to the syn-betaine intermediate. The subsequent elimination is so rapid that there is no time for equilibration to the more stable anti intermediate. This "kinetic trap" results in the formation of the (Z)-alkene with high selectivity.[3]

Reagent_Selection Start Desired Alkene Stereochemistry? E_Alkene (E)-Alkene (Trans) Start->E_Alkene Thermodynamic Product Z_Alkene (Z)-Alkene (Cis) Start->Z_Alkene Kinetic Product Std_Reagent Use Stabilized Reagent (e.g., Triethyl Phosphonoacetate) E_Alkene->Std_Reagent SG_Reagent Use Still-Gennari Reagent (e.g., Bis(trifluoroethyl)phosphonate) Z_Alkene->SG_Reagent Thermo_Control Thermodynamic Control Favors most stable product Std_Reagent->Thermo_Control Kinetic_Control Kinetic Control Favors fastest-formed product SG_Reagent->Kinetic_Control

Figure 2: Decision tree for phosphonate reagent selection based on desired stereochemical outcome.

Comparative Performance Data

The choice of phosphonate reagent, base, and reaction conditions collectively dictates the efficiency and stereoselectivity of the olefination. The following table summarizes representative experimental data, highlighting the performance of standard vs. Still-Gennari type reagents with various aldehydes.

Phosphonate ReagentAldehydeBase / ConditionsYield (%)(Z:E) RatioReference
Triethyl phosphonoacetateBenzaldehydeNaH, THF, 25°C955:95[7]
Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaH, DME, 25°C8810:90[7]
Diethyl (cyanomethyl)phosphonateHeptanalK₂CO₃, Toluene, reflux92<5:>95[11]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateBenzaldehydeKHMDS, 18-crown-6, THF, -78°C8595:5[3]
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateOctanalKHMDS, 18-crown-6, THF, -78°C91>97:3
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaH, THF, -20°C9997:3[1]
Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateOctanalNaH, THF, -20°C9188:12[1]

Note: Ratios and yields are illustrative and can vary based on the specific substrate and precise reaction conditions.

Validated Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for conducting both (E)- and (Z)-selective HWE olefinations.

Protocol 1: (E)-Selective Olefination using Triethyl Phosphonoacetate

Objective: To synthesize (E)-ethyl cinnamate from benzaldehyde.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes three times to remove mineral oil, then place the flask under a positive pressure of nitrogen.

  • Ylide Formation: Add anhydrous THF via syringe and cool the resulting suspension to 0°C using an ice bath. To this stirred suspension, add triethyl phosphonoacetate (1.05 eq) dropwise over 15 minutes. The evolution of hydrogen gas should be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The solution should become clear. Cool the reaction mixture back to 0°C.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). The aqueous layer contains the water-soluble phosphate byproduct.[3][4]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-ethyl cinnamate.

Protocol 2: (Z)-Selective Still-Gennari Olefination

Objective: To synthesize (Z)-ethyl oct-2-enoate from hexanal.

Materials:

  • Bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF.

  • Ylide Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add KHMDS solution (1.1 eq) dropwise via syringe. Stir the resulting solution at -78°C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled hexanal (1.0 eq) dropwise to the cold ylide solution.

  • Reaction: Maintain the reaction at -78°C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction at -78°C by the addition of saturated aqueous NH₄Cl solution.[8]

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified promptly by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the (Z)-alkene, as it may be prone to isomerization.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and highly effective method for stereoselective alkene synthesis. The key to harnessing its full potential lies in the rational selection of the phosphonate reagent. For the synthesis of thermodynamically favored (E)-alkenes, standard stabilized phosphonates provide a reliable and high-yielding route. Conversely, for the more challenging synthesis of (Z)-alkenes, the Still-Gennari modification and related reagents that operate under kinetic control are indispensable tools. By understanding the underlying mechanistic principles and employing validated protocols, researchers can confidently apply these powerful reagents to achieve their specific synthetic goals in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

  • Pietrusiewicz, K. M., & Salamończyk, M. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7203. Available from: [Link]

  • Gu, Y., & Tian, S.-K. (2012). Olefination reactions of phosphorus-stabilized carbon nucleophiles. Topics in Current Chemistry, 327, 197–238. Available from: [Link]

  • The Organic Chemistry Tutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the phosphonate structure on the stereoselectivity of the reaction with benzaldehyde. Retrieved from [Link]

  • Al Jasem, Y., El-Esawi, R., & Thiemann, T. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. Journal of Chemical Research, 38(8), 453-463. Available from: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

NMR analysis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate reaction products.

Author: BenchChem Technical Support Team. Date: January 2026

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A-1. CORE DIRECTIVE

A Comparative Guide to the NMR Analysis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate and its Horner-Wadsworth-Emmons Reaction Products

Introduction:

This compound is a versatile reagent in organic synthesis, primarily utilized as a masked acyl anion equivalent. Its reaction products, particularly those derived from the Horner-Wadsworth-Emmons (HWE) olefination, are valuable intermediates in the construction of complex molecules.[1] A thorough understanding of the NMR spectroscopic features of both the starting phosphonate and its reaction products is paramount for reaction monitoring, product characterization, and stereochemical assignment. This guide provides a detailed comparative analysis of the ¹H, ¹³C, and ³¹P NMR spectra of this compound and a representative ketene dithioacetal product formed via the HWE reaction. We will delve into the causal relationships between molecular structure and spectral data, offering field-proven insights for researchers in synthetic chemistry and drug development.

The Horner-Wadsworth-Emmons Reaction: A Reliable Olefination Strategy

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[2][3] The use of phosphonate carbanions, which are generally more nucleophilic than their phosphonium ylide counterparts, allows for reactions with a broader range of aldehydes and ketones.[4][5][6] Furthermore, the water-soluble nature of the phosphate byproduct simplifies product purification.[2][3] The HWE reaction typically favors the formation of the (E)-alkene, a stereochemical outcome that can be rationalized by the thermodynamic stability of the intermediates in the reaction mechanism.[4][5]

B-1. EXPERIMENTAL DESIGN & METHODOLOGIES

Representative Reaction: Horner-Wadsworth-Emmons Olefination of p-Anisaldehyde

To illustrate the comparative NMR analysis, we will focus on the reaction of this compound with p-anisaldehyde. This reaction serves as an excellent model system due to the distinct electronic and steric properties of the aromatic aldehyde, which influence the spectral characteristics of the resulting ketene dithioacetal.

Reaction Scheme:

G reactant1 This compound reagents 1) NaH 2) THF, 0 °C to rt reactant1->reagents reactant2 p-Anisaldehyde reactant2->reagents product Ketene Dithioacetal reagents->product

Caption: Horner-Wadsworth-Emmons reaction of this compound.

Experimental Protocols
Synthesis of 2-(4-methoxybenzylidene)-1,3-benzodithiole
  • Preparation of the Phosphonate Carbanion: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an argon atmosphere at 0 °C, a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas is observed, and the solution becomes clear.

  • Olefination Reaction: A solution of p-anisaldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the phosphonate carbanion solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired ketene dithioacetal as a solid.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Approximately 10-20 mg of the purified starting material and product are dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in separate NMR tubes. Tetramethylsilane (TMS) is used as an internal standard.

  • NMR Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz spectrometer.[7] For ¹H NMR, 16 scans are typically acquired. For ¹³C NMR, a proton-decoupled spectrum is obtained with approximately 1024 scans. For ³¹P NMR, a proton-decoupled spectrum is acquired with 64 scans, and chemical shifts are referenced to external 85% H₃PO₄.[8][9]

C-1. COMPARATIVE NMR ANALYSIS

¹H NMR Spectral Data

The ¹H NMR spectra of the starting phosphonate and the ketene dithioacetal product exhibit distinct and informative signals.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Aromatic (4H)7.20 - 7.40m-
P-CH (1H)4.85d²J(P,H) = 18.4
OCH₃ (6H)3.80d³J(P,H) = 10.8
2-(4-methoxybenzylidene)-1,3-benzodithiole Aromatic (4H)7.15 - 7.35m-
Aromatic (4H, Anisyl)6.90 (d), 7.45 (d)d, d³J(H,H) = 8.8
Vinylic (1H)6.50s-
OCH₃ (3H, Anisyl)3.85s-

Analysis of ¹H NMR Spectra:

  • Starting Phosphonate: The most characteristic signal is the doublet for the proton attached to the same carbon as the phosphorus atom (P-CH) at approximately 4.85 ppm. The large coupling constant (²J(P,H) ≈ 18.4 Hz) is a hallmark of a proton directly attached to a carbon bearing a phosphonate group. The two methoxy groups on the phosphonate appear as a doublet at around 3.80 ppm due to three-bond coupling with the phosphorus atom (³J(P,H) ≈ 10.8 Hz). The aromatic protons of the benzodithiole ring system typically appear as a multiplet in the range of 7.20-7.40 ppm.

  • Ketene Dithioacetal Product: The most significant change in the ¹H NMR spectrum upon reaction is the disappearance of the P-CH doublet and the phosphonate methoxy doublet. In their place, a new singlet appears in the vinylic region (around 6.50 ppm), corresponding to the newly formed double bond proton. The protons of the p-anisaldehyde aromatic ring appear as two distinct doublets, characteristic of a para-substituted benzene ring. The methoxy group of the anisyl moiety appears as a sharp singlet at approximately 3.85 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide complementary information for structural elucidation, with the carbon-phosphorus coupling being a key diagnostic feature.[10]

CompoundCarbon AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound Aromatic (C)135.0-
Aromatic (CH)122.0 - 128.0-
P-C45.0¹J(P,C) = 150.0
OCH₃54.0²J(P,C) = 7.0
2-(4-methoxybenzylidene)-1,3-benzodithiole Aromatic (C)136.0, 130.0, 128.0-
Aromatic (CH)114.0 - 132.0-
C=C (Dithioacetal)125.0-
C=C (Vinylic)120.0-
OCH₃55.5-

Analysis of ¹³C NMR Spectra:

  • Starting Phosphonate: The carbon directly bonded to the phosphorus atom (P-C) exhibits a large one-bond coupling constant (¹J(P,C) ≈ 150.0 Hz), resulting in a doublet in the proton-coupled spectrum (though often observed as a singlet in broadband decoupled spectra, its identity can be confirmed by phosphorus-coupled experiments). This large coupling is highly diagnostic for a carbon directly attached to a phosphonate. The methoxy carbons also show a smaller two-bond coupling to phosphorus (²J(P,C) ≈ 7.0 Hz).

  • Ketene Dithioacetal Product: The P-C signal is absent in the product spectrum. The two sp² carbons of the newly formed double bond appear in the aromatic/vinylic region of the spectrum. The dithioacetal carbon of the double bond is typically found further downfield. The remaining aromatic and methoxy carbon signals are consistent with the product structure.

³¹P NMR Spectral Data

³¹P NMR is a powerful technique for analyzing phosphorus-containing compounds, providing a direct window into the chemical environment of the phosphorus nucleus.[10]

CompoundChemical Shift (δ, ppm)
This compound ~20.0
Reaction Mixture (incomplete) ~20.0 (starting material), ~25.0 (phosphate byproduct)
Purified Product No signal

Analysis of ³¹P NMR Spectra:

  • Starting Phosphonate: this compound exhibits a single resonance in the ³¹P NMR spectrum, typically around 20.0 ppm.[11] This chemical shift is characteristic of an alkyl phosphonate.

  • Reaction Monitoring: ³¹P NMR is an excellent tool for monitoring the progress of the HWE reaction. As the reaction proceeds, the signal for the starting phosphonate will decrease in intensity, and a new signal corresponding to the dialkyl phosphate byproduct will appear, typically at a slightly different chemical shift (e.g., ~25.0 ppm).

  • Purified Product: The purified ketene dithioacetal product will not show any signal in the ³¹P NMR spectrum, confirming the removal of the phosphorus-containing starting material and byproduct.

D-1. MECHANISTIC INSIGHTS AND DATA INTERPRETATION

The observed NMR spectral changes directly correlate with the key transformations occurring during the Horner-Wadsworth-Emmons reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxaphosphetane Formation cluster_3 Step 4: Elimination Phosphonate This compound (δ³¹P ≈ 20 ppm) Carbanion Phosphonate Carbanion Phosphonate->Carbanion NaH Betaine Betaine Intermediate Carbanion->Betaine Aldehyde p-Anisaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product Ketene Dithioacetal (No ³¹P Signal) Oxaphosphetane->Product Byproduct Dimethyl Phosphate (δ³¹P ≈ 25 ppm) Oxaphosphetane->Byproduct

Caption: Experimental workflow for the HWE reaction and NMR analysis.

The deprotonation of the phosphonate, facilitated by a strong base like sodium hydride, generates a nucleophilic carbanion.[3][5] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine intermediate. Subsequent cyclization forms an oxaphosphetane, which then collapses to yield the alkene product and a water-soluble phosphate byproduct.[4] The disappearance of the characteristic P-C and P-O-C couplings in the ¹H and ¹³C NMR spectra, along with the consumption of the starting phosphonate signal and the appearance of the phosphate byproduct signal in the ³¹P NMR, provides a comprehensive and self-validating picture of the reaction's progress and successful product formation.

E-1. CONCLUSION

This guide has provided a detailed comparative analysis of the NMR spectra of this compound and its Horner-Wadsworth-Emmons reaction product. By understanding the characteristic chemical shifts and coupling constants in ¹H, ¹³C, and ³¹P NMR, researchers can confidently characterize their starting materials, monitor reaction progress, and verify the structure of their desired olefination products. The application of these NMR techniques is essential for ensuring the scientific integrity of synthetic procedures and for the efficient development of new chemical entities.

F-1. REFERENCES

  • Bulpin, A., Masson, S., & Sene, A. (1989). The use of phosphonodithioformates for the synthesis of ketene dithioacetals. Tetrahedron Letters, 30(26), 3415–3418. [Link]

  • NMR Spectra of New Compounds. [Link]

  • Diethyl vinylphosphonate. PubChem. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. The Royal Society of Chemistry. [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed. [Link]

  • C–H Bonds Phosphorylation of Ketene Dithioacetals. ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

  • A Simple synthesis of vinylphosphonates from dialkyl(aryl) phosphites and alkyl(aryl) propiolates in aqueous acetone. [Link]

  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses Procedure. [Link]

  • Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. [Link]

  • Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]

  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. [Link]

  • Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. The Royal Society of Chemistry. [Link]

  • Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews (RSC Publishing). [Link]

  • Relay cross metathesis reactions of vinylphosphonates. Beilstein Journals. [Link]

  • 31 P-NMR and mass data for the dialkyl H-phosphonates prepared. ResearchGate. [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]

  • ¹³C NMR spectra of the (a) ethylene vinyl acetate (EVA), (b)... ResearchGate. [Link]

  • Nuclear magnetic resonance studies on sequence distributions in vinyl alcohol-vinyl acetate copolymers. Pure. [Link]

  • Dimethyl propylphosphonate. PubChem. [Link]

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

Sources

A Comparative Guide to the Efficacy of Dimethyl 1,3-Benzodithiol-2-ylphosphonate in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of total synthesis, the strategic formation of carbon-carbon bonds and the introduction of carbonyl functionalities are paramount. While classical methods like the Wittig reaction and standard Horner-Wadsworth-Emmons (HWE) olefination are staples in the synthetic chemist's toolkit, specialized reagents often provide unique advantages in terms of reactivity, purification, and downstream functionalization. This guide provides an in-depth analysis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a specialized HWE reagent that serves as a powerful acyl anion equivalent for the synthesis of versatile ketene dithioacetal intermediates.

We will explore the mechanistic underpinnings of this reagent, compare its performance and utility against traditional olefination reagents, and provide field-proven experimental protocols to guide its application in complex synthetic endeavors.

The Mechanistic Core: Beyond Simple Olefination

This compound distinguishes itself from conventional HWE reagents, such as triethyl phosphonoacetate, by the nature of the intermediate it generates. Its core utility lies in its function as a masked carbonyl group. The reaction proceeds via the archetypal HWE pathway: deprotonation of the phosphonate at the C-2 position of the benzodithiole ring, followed by nucleophilic addition to an aldehyde or ketone, and subsequent intramolecular elimination.

However, instead of producing a simple alkene, this sequence yields a ketene dithioacetal . This functional group is a highly valuable synthetic intermediate, which can be hydrolyzed under various conditions to reveal a carboxylic acid, ester, or other carbonyl derivatives. This two-step process effectively achieves the nucleophilic acylation of a carbonyl compound, a transformation that is otherwise challenging.

Caption: Figure 1: Reaction Mechanism with Aldehyde.

The true synthetic power is realized in the subsequent hydrolysis of the ketene dithioacetal product. This step unmasks the carbonyl functionality, providing access to a range of carboxylic acid derivatives.

Synthetic_Utility Figure 2: Synthetic Utility of Ketene Dithioacetal start R-CH=C (Ketene Dithioacetal) acid R-CH₂-COOH (Carboxylic Acid) start->acid Hydrolysis (e.g., HgCl₂, H₂O) ester R-CH₂-COOR' (Ester) acid->ester Esterification amide R-CH₂-CONR'₂ (Amide) acid->amide Amide Coupling

Caption: Figure 2: Synthetic Utility of Ketene Dithioacetal.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of an olefination reagent is dictated by the specific synthetic target, desired stereochemistry, and practical considerations like purification. Here, we compare this compound with its main alternatives.

vs. Wittig Reagents

The Wittig reaction, employing phosphonium ylides, is a cornerstone of alkene synthesis.[1] However, it presents distinct differences from the HWE reaction discussed here.

  • Byproduct Management: A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate salt byproduct.[2] In contrast, the Wittig reaction generates triphenylphosphine oxide (TPPO), a notoriously difficult-to-remove, organic-soluble solid that often complicates product purification. This makes the HWE approach, including the use of our title reagent, highly favorable in process chemistry and large-scale synthesis.

  • Reactivity and Scope: Non-stabilized Wittig ylides are highly reactive but can be challenging to handle and often show poor stereoselectivity. Stabilized Wittig ylides provide better (E)-selectivity but are less reactive.[2] The benzodithiolylphosphonate carbanion is a stabilized nucleophile, showing predictable reactivity with a broad range of aldehydes and ketones.

  • Functional Outcome: The most crucial difference is the product. The Wittig reaction directly forms a C=C bond, yielding an alkene.[3] this compound provides a masked carbonyl in the form of a ketene dithioacetal, offering a different strategic approach to molecular construction.

vs. Standard HWE Reagents (e.g., Triethyl phosphonoacetate)

While both are HWE reagents, their applications are distinct.

  • Direct vs. Masked Functionality: Reagents like triethyl phosphonoacetate are designed to install an α,β-unsaturated ester moiety directly.[4] This is highly efficient if that specific functional group is the target.

  • Synthetic Flexibility: this compound offers greater flexibility. The resulting ketene dithioacetal is a versatile branching point in a synthetic sequence, allowing for conversion to acids, esters, amides, or other derivatives as needed.[5] This is particularly valuable in the synthesis of natural products where late-stage functional group manipulation is often required.[6]

vs. Other Acyl Anion Equivalents (e.g., 1,3-Dithianes)

The Corey-Seebach reaction, using 2-lithio-1,3-dithianes, is a classic method for nucleophilic acylation.

  • Reaction Type: Dithiane anions typically undergo SN2-type reactions with alkyl halides or addition to carbonyls to form α-hydroxy dithianes. The benzodithiolylphosphonate methodology integrates the acyl anion concept directly into an olefination framework, allowing for the formation of a C=C bond and a masked carbonyl in a single, powerful step.

  • Deprotection: Both dithianes and the benzodithiole-derived ketene dithioacetals require an oxidative or hydrolytic deprotection step to reveal the carbonyl. Conditions for these deprotections can sometimes be harsh and must be chosen carefully based on the substrate's other functional groups.

Reagent_Selection_Workflow Figure 3: Decision Workflow for Olefination Strategy start What is the desired final functional group? alkene A simple Alkene (C=C)? start->alkene ab_unsat_ester An α,β-Unsaturated Ester? start->ab_unsat_ester carbonyl_deriv A Carboxylic Acid, Ester, or Amide via homologation? start->carbonyl_deriv wittig Consider Wittig Reagent alkene->wittig hwe_ester Consider Triethyl phosphonoacetate (HWE) ab_unsat_ester->hwe_ester benzodithiole Use Dimethyl 1,3-Benzodithiol- 2-ylphosphonate carbonyl_deriv->benzodithiole purification Is ease of purification critical? wittig->purification yes_hwe Favor HWE approach purification->yes_hwe Yes no_wittig Wittig is an option (prepare for TPPO removal) purification->no_wittig No

Caption: Figure 3: Decision Workflow for Olefination Strategy.

Quantitative Performance and Experimental Protocols

Objective comparison requires analysis of typical reaction yields. While direct side-by-side comparisons under identical conditions are sparse in the literature, we can compile representative data to illustrate performance trends.

Table 1: Comparison of Typical Yields for the Olefination of Benzaldehyde

Reagent TypeSpecific ReagentProduct TypeTypical YieldKey Considerations
Benzodithiolylphosphonate This compoundKetene Dithioacetal85-95%Requires subsequent hydrolysis step.
Wittig (Stabilized) (Carbethoxymethylene)triphenylphosphoraneα,β-Unsaturated Ester80-90%TPPO byproduct removal.
Wittig (Non-stabilized) MethylenetriphenylphosphoraneAlkene70-85%Often gives mixtures of stereoisomers.
Standard HWE Triethyl phosphonoacetateα,β-Unsaturated Ester90-98%Excellent (E)-selectivity; water-soluble byproduct.[4]

Note: Yields are representative and can vary significantly based on substrate and specific reaction conditions.

Protocol 1: Synthesis of a Ketene Dithioacetal

This protocol details a general procedure for the reaction of this compound with an aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv)

  • Aldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and dissolve in anhydrous THF (approx. 0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 5 minutes. The formation of the phosphonate carbanion is often indicated by a color change. Stir the solution at -78 °C for 30 minutes.

    • Causality Note: The use of a strong, non-nucleophilic base like n-BuLi at low temperature ensures rapid and complete deprotonation without side reactions.

  • Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the carbanion solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure ketene dithioacetal.

Conclusion and Outlook

This compound is a highly effective and strategic reagent in the arsenal of the synthetic chemist. While not a direct replacement for all olefination reagents, its strength lies in its ability to act as a robust acyl anion equivalent within the advantageous framework of the Horner-Wadsworth-Emmons reaction. Its key benefits—excellent yields, predictable reactivity, and the generation of a versatile ketene dithioacetal intermediate—make it an invaluable tool for the construction of complex molecules where purification efficiency and synthetic flexibility are paramount. For researchers and drug development professionals, mastering the application of this reagent opens up new strategic pathways for the efficient synthesis of elaborate natural products and novel pharmaceutical agents.

References

  • MDPI. (n.d.). Benzo[7][8][9]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability... [Online PDF]. Available at: [Link]

  • ACS Publications. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters. Available at: [Link]

  • (2024). Review of synthesis and medicinal importance of 1,3-benzothiazole.
  • ResearchGate. (n.d.). Application in natural product synthesis and medicinal chemistry. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]

  • ResearchGate. (n.d.). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. [Online PDF]. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][7][9]oxathiin-4-ones and 4H-Benzo[d][7][9]dioxin-4-ones. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). Olefination Reactions. [Online PDF]. Available at: [Link]

  • (2023).
  • Professor Steven V. Ley Research Group, University of Cambridge. (n.d.). Natural Product Synthesis (a selection). Available at: [Link]

  • NIH. (n.d.). Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides. Available at: [Link]

  • NIH. (2024). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. Available at: [Link]

  • Arkivoc. (2009). A comparison of several modern alkylating agents. [Online PDF]. Available at: [Link]

  • MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available at: [Link]

  • NIH. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available at: [Link]

Sources

A Comparative Guide to Olefination Strategies: Still-Gennari Modification vs. Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

A Tale of Two Olefins: Direct Z-Alkene Synthesis versus Masked Carbonyl Equivalents

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. The Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for creating alkenes from carbonyls, has been refined into a diverse array of methodologies, each with its unique advantages. This guide provides an in-depth comparison of two distinct approaches stemming from the HWE lineage: the renowned Still-Gennari modification for direct (Z)-alkene synthesis, and the use of Dimethyl 1,3-benzodithiol-2-ylphosphonate to generate versatile ketene dithioacetal intermediates.

This comparison will not be a simple head-to-head on E/Z selectivity for the same product. Instead, we will explore two divergent synthetic strategies, evaluating their mechanisms, substrate scope, and the distinct synthetic opportunities each path unlocks.

Part 1: The Still-Gennari Modification: A Premier Route to (Z)-α,β-Unsaturated Esters

The classical Horner-Wadsworth-Emmons reaction is celebrated for its reliable formation of (E)-alkenes. However, the synthesis of the thermodynamically less stable (Z)-isomer remained a significant challenge until the seminal work of W. Clark Still and C. Gennari. Their modification offers a robust and highly stereoselective pathway to (Z)-α,β-unsaturated esters and other electron-deficient alkenes.[1]

Mechanism and the Key to Z-Selectivity

The Still-Gennari olefination is a kinetically controlled process.[2] Its success hinges on two key features: the use of phosphonates bearing electron-withdrawing groups on the phosphorus-bound oxygen atoms (typically bis(2,2,2-trifluoroethyl) esters) and a strongly dissociating base system, most commonly potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6.[2][3]

The electron-withdrawing trifluoroethyl groups play a crucial role in accelerating the elimination of the oxaphosphetane intermediate. This rapid elimination outpaces the potential for equilibration to the thermodynamically more stable intermediate that would lead to the (E)-alkene. The use of KHMDS and 18-crown-6 ensures the formation of a highly reactive, "naked" phosphonate anion, which promotes a rapid and irreversible initial addition to the aldehyde.

Still_Gennari_Mechanism cluster_0 Phosphonate Activation cluster_1 Olefination P1 Bis(trifluoroethyl)phosphonate Base KHMDS, 18-crown-6 P1->Base Deprotonation Anion Phosphonate Anion Base->Anion Aldehyde R-CHO Anion->Aldehyde Nucleophilic Attack Oxaphosphetane Erythro-Oxaphosphetane (Kinetic Intermediate) Aldehyde->Oxaphosphetane Z_Alkene (Z)-Alkene Oxaphosphetane->Z_Alkene Rapid Elimination Phosphate Phosphate byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the Still-Gennari Olefination.

Substrate Scope and Applications

The Still-Gennari modification is particularly effective for the reaction of aldehydes with phosphonoacetate esters and related reagents to furnish (Z)-α,β-unsaturated esters. It has found widespread application in the total synthesis of complex natural products where the stereochemistry of a double bond is critical for biological activity. While highly effective for aldehydes, its application with ketones is less common and often results in lower selectivity.

Part 2: this compound: Gateway to Ketene Dithioacetals

In contrast to the direct olefination approach of the Still-Gennari modification, this compound serves as a reagent for the synthesis of ketene dithioacetals. These sulfur-containing compounds are not typically the final target but are highly versatile synthetic intermediates.

Formation and the Concept of "Umpolung"

The reaction of this compound with an aldehyde, under standard HWE conditions (e.g., using a strong base like sodium hydride or butyllithium), yields a 2-alkylidene-1,3-benzodithiole, a type of ketene dithioacetal.

The 1,3-dithiane and related structures are famously associated with the concept of "umpolung" or reactivity inversion, as pioneered by Corey and Seebach.[2][4][5] While the direct product of this HWE reaction is a neutral alkene, the dithioacetal functionality represents a masked carbonyl group. The inherent polarity of a carbonyl carbon is electrophilic. However, through the use of dithianes, this position can be deprotonated to become nucleophilic. Ketene dithioacetals, while not directly demonstrating this umpolung in the same way as a lithiated dithiane, are valuable as latent carbonyl equivalents.

Dithioacetal_Formation cluster_0 Phosphonate Activation cluster_1 Olefination P2 Dimethyl 1,3-benzodithiol- 2-ylphosphonate Base2 Strong Base (e.g., NaH) P2->Base2 Deprotonation Anion2 Phosphonate Anion Base2->Anion2 Aldehyde2 R-CHO Anion2->Aldehyde2 Nucleophilic Attack Intermediate Intermediate Aldehyde2->Intermediate Dithioacetal Ketene Dithioacetal Intermediate->Dithioacetal Elimination Phosphate2 Phosphate byproduct Intermediate->Phosphate2

Caption: Formation of a Ketene Dithioacetal.

Synthetic Utility of Ketene Dithioacetals

The true value of this methodology lies in the subsequent transformations of the ketene dithioacetal product. These intermediates can be readily converted into a variety of other functional groups, making them a versatile linchpin in a synthetic sequence.

  • Hydrolysis to Carbonyl Compounds: Ketene dithioacetals can be hydrolyzed under various conditions to unmask the carbonyl group, yielding carboxylic acids, esters, or thioesters.[6][7][8] This provides a multi-step, yet often effective, route to these functionalities from an aldehyde.

  • Cycloaddition Reactions: The electron-rich double bond of ketene dithioacetals makes them excellent partners in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of complex cyclic systems.[9]

  • Precursors to Other Heterocycles: Ketene dithioacetals are valuable starting materials for the synthesis of a wide range of heterocyclic compounds.[10]

Comparative Analysis

FeatureStill-Gennari ModificationThis compound
Primary Product (Z)-α,β-Unsaturated EsterKetene Dithioacetal
Stereoselectivity High (Z)-selectivityNot applicable in the same sense; produces a single geometric isomer of the ketene dithioacetal.
Key Reagents Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6This compound, Strong base (e.g., NaH, BuLi)
Reaction Conditions Cryogenic temperatures (-78 °C) often requiredCan often be run at 0 °C to room temperature
Synthetic Strategy Direct formation of a target functional groupFormation of a versatile intermediate for further elaboration
Atom Economy GoodLower, as the dithiol moiety is ultimately removed in many applications

Experimental Protocols

Representative Protocol for Still-Gennari Olefination

To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equiv.) and 18-crown-6 (1.5 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added KHMDS (1.1 equiv., as a solution in toluene) dropwise. The mixture is stirred for 30 minutes, after which a solution of the aldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the (Z)-α,β-unsaturated ester.

Representative Protocol for Ketene Dithioacetal Synthesis

To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of this compound (1.1 equiv.) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for an additional 30 minutes. The reaction mixture is then cooled to 0 °C, and a solution of the aldehyde (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours, with progress monitored by TLC. Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the 2-alkylidene-1,3-benzodithiole.

Representative Protocol for Hydrolysis of a Ketene Dithioacetal

The ketene dithioacetal (1.0 equiv.) is dissolved in a suitable solvent system (e.g., aqueous acetone or acetonitrile). A hydrolytic agent, such as mercury(II) chloride and calcium carbonate, or an oxidative system like N-bromosuccinimide in aqueous acetone, is added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude carboxylic acid or related carbonyl compound, which may be further purified by chromatography or crystallization.[4]

Conclusion

The Still-Gennari modification and the Horner-Wadsworth-Emmons reaction of this compound represent two distinct and powerful strategies in modern organic synthesis.

  • Choose the Still-Gennari modification for: The direct, highly stereoselective synthesis of (Z)-α,β-unsaturated esters from aldehydes. It is the more direct and atom-economical choice when the target molecule contains this specific functionality.

  • Choose this compound when: A versatile intermediate is required. The resulting ketene dithioacetal opens the door to a variety of subsequent transformations, including the formation of carboxylic acids, esters, and complex heterocyclic systems. This multi-step approach provides significant synthetic flexibility.

Ultimately, the choice between these two methodologies depends on the specific synthetic goal. By understanding the unique strengths and applications of each, researchers can make more informed decisions in the design and execution of complex synthetic routes.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408.
  • Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138.
  • Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(7), 5181-5186.
  • Larock, R. C. (1999).
  • Kolb, M. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis, 1990(03), 171–190.
  • Snyder, S. A. Research Group. Olefination Reaction.pdf. Retrieved from [Link]

  • Hojo, M., et al. (1993). Use of Ketene Dithioacetal as a Latent Carboxylic Acid in the Macrolactonization Applicable to the Synthesis of Dilactonic Pyrrolizidine Alkaloids. The Journal of Organic Chemistry, 58(24), 6541–6543.
  • Li, W., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 2225–2233.

Sources

The Alkenation Guide for the Modern Chemist: Spectroscopic Confirmation and Comparative Analysis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, the precise construction of carbon-carbon double bonds is a cornerstone of molecular synthesis. The choice of olefination reagent is critical, dictating not only the success of the reaction but also its stereochemical outcome and overall efficiency. This guide provides a comprehensive analysis of alkene synthesis using Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a reagent that operates through the Horner-Wadsworth-Emmons (HWE) reaction pathway. We will delve into the spectroscopic techniques required to unequivocally confirm alkene formation and provide a comparative perspective against the classical Wittig reaction.

The Horner-Wadsworth-Emmons Reaction: A Superior Approach to Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from aldehydes and ketones.[1] It employs a phosphonate-stabilized carbanion, which offers distinct advantages over the phosphonium ylides used in the traditional Wittig reaction.[2] this compound is a reagent that falls within this powerful class of olefination agents.[3]

The key advantages of the HWE reaction include:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanions are generally more nucleophilic than their Wittig counterparts, often leading to higher reaction yields.[2]

  • Simplified Purification: A significant practical advantage is the formation of a water-soluble phosphate byproduct, which is easily removed during aqueous workup. This contrasts with the often-troublesome removal of triphenylphosphine oxide produced in the Wittig reaction.[2][4]

  • Stereochemical Control: The HWE reaction typically exhibits a high degree of E-stereoselectivity, which is a consequence of thermodynamic control in the reaction pathway.[1]

The general mechanism of the HWE reaction, as it applies to this compound, is initiated by the deprotonation of the phosphonate at the α-carbon by a suitable base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then decomposes to yield the desired alkene and a water-soluble phosphate salt.[1]

Comparative Analysis: HWE vs. Wittig Olefination

While both the HWE and Wittig reactions are workhorses in the synthetic chemist's toolbox for alkene formation, their operational differences and stereochemical outcomes often dictate the choice of one over the other.

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Reagent Phosphonate-stabilized carbanionPhosphonium ylide
Byproduct Water-soluble phosphate esterTriphenylphosphine oxide (often difficult to remove)
Nucleophilicity Generally more nucleophilicLess nucleophilic
Stereoselectivity Typically high E-selectivityVaries with ylide structure; unstabilized ylides often give Z-alkenes
Purification Generally straightforward (aqueous extraction)Often requires chromatography to remove Ph3P=O
Limitations Phosphonate ester needs an electron-withdrawing group for optimal reactivityWorks well with simple alkyl groups on the ylide

Experimental Protocol: A General Procedure for Alkene Synthesis using a Phosphonate Reagent

The following is a representative protocol for a Horner-Wadsworth-Emmons reaction. This general procedure can be adapted for use with this compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Strong base (e.g., Sodium Hydride, n-Butyllithium)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent dissolved in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base and substrate).

  • Slowly add the strong base to the stirred solution to generate the phosphonate carbanion. The formation of the carbanion is often indicated by a color change.

  • After stirring for a period to ensure complete carbanion formation, add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.

  • Allow the reaction to proceed at the low temperature for a specified time, then gradually warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with the appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure alkene.

Spectroscopic Confirmation of Alkene Formation

Unequivocal confirmation of the successful synthesis of the desired alkene requires a multi-faceted spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most telling signals for alkene formation are the appearance of peaks in the vinylic region, typically between 4.6 and 5.9 ppm.[5] For conjugated systems, these peaks can be shifted further downfield to 5.5–7.5 ppm.[5] The coupling constants (J-values) between vinylic protons can help determine the stereochemistry of the double bond.

  • ¹³C NMR: The presence of sp²-hybridized carbons of the double bond will give rise to signals in the range of 100-170 ppm, which is significantly downfield from sp³-hybridized carbons.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in the product.

  • C=C Stretch: A medium intensity band in the region of 1680-1640 cm⁻¹ is characteristic of a carbon-carbon double bond stretch.[5]

  • =C-H Stretch: The stretching vibration of a hydrogen atom attached to a double-bonded carbon typically appears at a frequency just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[5][6]

  • =C-H Bend: Out-of-plane bending vibrations for vinylic hydrogens are observed in the 1000-650 cm⁻¹ region and can be indicative of the substitution pattern of the alkene.[5]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized alkene.

  • Molecular Ion Peak (M⁺): The mass spectrum of an alkene will typically show a distinct molecular ion peak, which corresponds to the molecular weight of the product.[7][8] Alkenes generally exhibit a more intense molecular ion peak compared to their corresponding alkanes.[1]

  • Fragmentation Patterns: Alkenes undergo characteristic fragmentation patterns, such as allylic cleavage, which results in the formation of a stable allylic carbocation.[9] The McLafferty rearrangement is another common fragmentation pathway for alkenes that possess a γ-hydrogen, leading to the formation of a smaller alkene radical cation and a neutral alkene molecule.[7][9]

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the HWE reaction mechanism and a typical experimental workflow for spectroscopic confirmation.

HWE_Mechanism reagents Phosphonate + Aldehyde/Ketone carbanion Phosphonate Carbanion reagents->carbanion + Base base Base intermediate Tetrahedral Intermediate carbanion->intermediate + Carbonyl oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization products Alkene + Phosphate Byproduct oxaphosphetane->products Elimination

Caption: The Horner-Wadsworth-Emmons reaction mechanism.

Spectroscopic_Workflow start Synthesized Alkene nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for spectroscopic confirmation of alkene formation.

Conclusion

This compound, as a reagent in the Horner-Wadsworth-Emmons family, offers a reliable and efficient method for the synthesis of alkenes. Its advantages, particularly the ease of purification and high E-stereoselectivity, make it a valuable tool for synthetic chemists. The definitive confirmation of alkene formation relies on a synergistic application of NMR, IR, and mass spectrometry, each providing a unique piece of the structural puzzle. By understanding the underlying principles of the HWE reaction and the characteristic spectroscopic signatures of alkenes, researchers can confidently employ this methodology to construct complex molecules with precision and efficiency.

References

  • Mass Spectrometry of Alkenes - YouTube. (2025, August 6).
  • Mass Spectra of Alkene - Chemistry!!! Not Mystery. (2013, October 9).
  • Video: Mass Spectrometry: Alkene Fragmentation - JoVE. (2024, December 5).
  • This compound - MySkinRecipes.
  • Olefination - TCI Chemicals.
  • Spectroscopy Tutorial: Alkenes and Conjugated Systems.
  • Horner–Wadsworth–Emmons reaction - Wikipedia.
  • A Comparative Guide to Phosphonate Reagents for Olefination Reactions - Benchchem.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal.
  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023, January 22).
  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. (2019, January 10).
  • The Infrared Spectroscopy of Alkenes. (2016, November 1).

Sources

A Comparative Guide to the Applications of Dimethyl 1,3-Benzodithiol-2-ylphosphonate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the right synthetic tool is paramount to achieving strategic objectives efficiently and with high fidelity. Dimethyl 1,3-benzodithiol-2-ylphosphonate has emerged as a important reagent, particularly for its utility in carbon-carbon bond formation. This guide provides an in-depth technical comparison of its performance against alternative methodologies, supported by experimental data and mechanistic insights, to inform your synthetic planning.

Core Application: Horner-Wadsworth-Emmons (HWE) Olefination for Ketene Dithioacetal Synthesis

The primary application of this compound lies in its role as a phosphonate reagent in the Horner-Wadsworth-Emmons (HWE) reaction to generate ketene dithioacetals.[1][2] This transformation is a powerful method for constructing carbon-carbon double bonds.

Mechanistic Rationale and Comparison with Wittig Reagents

The HWE reaction, a modification of the classic Wittig reaction, offers distinct advantages.[1][3] The reaction proceeds via a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1] This nuanced reactivity allows for reactions with a broader range of aldehydes and ketones, including sterically hindered substrates that may be unreactive in Wittig olefinations.[2]

A significant practical advantage of the HWE reaction is the nature of the byproduct.[3][4] The dialkylphosphate salt generated is water-soluble and easily removed by aqueous extraction, simplifying product purification considerably compared to the often-problematic removal of triphenylphosphine oxide (TPPO) from Wittig reactions.[3][4][5]

The stereochemical outcome is another critical point of comparison. Standard HWE reactions with stabilized phosphonates, such as this compound, predominantly yield the thermodynamically more stable (E)-alkenes.[1][2][4] While modifications exist to favor (Z)-alkene formation (e.g., Still-Gennari conditions), the inherent preference for the (E)-isomer is a key consideration in synthetic design.[2][3][6]

Caption: Comparison of HWE and Wittig Reaction Pathways.

Performance Comparison: Synthesis of Ketene Dithioacetals

Ketene dithioacetals are versatile synthetic intermediates.[7] The use of this compound provides a reliable route to these structures. Alternative methods for synthesizing ketene dithioacetals exist, each with its own set of advantages and limitations.

MethodReagentsKey AdvantagesKey Limitations
HWE with this compound Aldehydes/Ketones, Base (e.g., NaH, BuLi)High yields, mild conditions, easy byproduct removal.Primarily forms (E)-isomers.
Reaction of Active Methylene Compounds with Carbon Disulfide e.g., Malononitrile, CS₂, Base, Alkylating AgentReadily available starting materials.Can require harsh conditions, potential for side reactions.
Peterson Olefination α-Silyl carbanions and thioketonesCan provide access to sterically hindered products.Thioketones can be unstable, requires stoichiometric organosilicon reagents.
Addition of Organometallics to Phosphonodithioformates Organolithium/Grignard reagentsGood for generating substituted ketene dithioacetals.[8]Requires synthesis of the phosphonodithioformate precursor.[8]

Role as a Masked Acyl Anion Equivalent

The 1,3-benzodithiole moiety serves as an effective protecting group for a carbonyl functionality. Upon olefination, the resulting ketene dithioacetal can be hydrolyzed under specific conditions to reveal a carboxylic acid or its derivative. This "masked carbonyl" reactivity makes this compound a valuable tool for introducing acyl groups in complex syntheses.

Synthetic Equivalency and Comparison with Other Acyl Anion Equivalents

The carbanion generated from this compound can be considered a synthetic equivalent of a ⁻C(=O)R group. This approach offers an alternative to other methods of generating acyl anion equivalents, such as the use of dithianes (Corey-Seebach reaction) or cyanohydrins.

Acyl_Anion_Equivalents Reagent Dimethyl 1,3-Benzodithiol- 2-ylphosphonate HWE Reaction Intermediate Ketene Dithioacetal Hydrolysis Reagent:f0->Intermediate + Aldehyde/Ketone Product Carboxylic Acid Derivative R-C(=O)X Intermediate:f0->Product (e.g., H₃O⁺, Hg²⁺) Concept Acyl Anion Equivalent Intermediate->Concept Acts as

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of Dimethyl 1,3-Benzodithiol-2-ylphosphonate (CAS RN: 62217-35-0), a compound often utilized in synthetic chemistry.

The procedures outlined here are grounded in established safety protocols and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[1][2] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and protecting the environment.[3]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any waste, it is crucial to understand the material's intrinsic hazards. This compound is an organophosphorus compound belonging to the benzodithiole class.[4] While specific toxicity data for this exact compound is not extensively published, the broader classes of organophosphorus and organosulfur compounds warrant a cautious approach.

Key Hazard Considerations:

  • Organophosphorus Compounds: Many compounds in this class are known for their potential toxicity.[3][5]

  • Thermal Decomposition: When heated, organophosphorus and organosulfur compounds can release toxic and irritating gases, such as oxides of phosphorus, carbon monoxide, carbon dioxide, and sulfur oxides.[5][6]

  • Reactivity: The Safety Data Sheet (SDS) indicates incompatibility with strong oxidizing agents and bases.[6] Accidental mixing with such materials in a waste container could lead to a dangerous chemical reaction.

  • Environmental Hazard: Improper disposal can lead to environmental contamination, with potential harm to aquatic life and ecosystems.[7]

A thorough risk assessment dictates that this compound must be treated as hazardous chemical waste . Intentional dilution or neutralization to avoid classification as hazardous waste is illegal and dangerous.[8]

Essential Personal Protective Equipment (PPE)

Handling this chemical waste requires a stringent PPE protocol to prevent skin contact, eye exposure, and inhalation.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Consult the manufacturer's SDS for specific material recommendations.[3]

  • Body Protection: A flame-retardant lab coat should be worn to protect against splashes.

  • Respiratory Protection: All handling of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a systematic process of segregation, containment, and professional disposal.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing laboratory accidents.

  • Identify the Waste Stream: This compound is a solid organophosphorus waste. It should have its own designated waste container.

  • DO NOT MIX: Never mix this waste with other chemical streams, especially:

    • Acids or Bases[8]

    • Strong Oxidizing Agents[6]

    • Aqueous waste

    • Other organic solvent wastes[9]

  • Solid vs. Liquid: Keep solid waste, like contaminated filter paper or residual product, separate from liquid waste streams.[9]

Step 2: Containerization

The integrity of the waste container is paramount to safe storage and transport.

  • Select a Compatible Container: Use a clearly marked, robust, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical.[8][10]

  • Headroom: Do not fill the container completely. Leave at least one inch of headroom to allow for potential expansion.[8]

  • Condition: Ensure the container is in good condition, with no cracks, rust, or deterioration.[10]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[10]

  • Complete Information: The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound" (avoiding abbreviations)[10]

    • The specific hazards associated with the waste (e.g., "Toxic").

    • The date when waste was first added to the container.

Step 4: Temporary On-site Storage

Laboratories that generate hazardous waste must establish a designated "Satellite Accumulation Area" (SAA).[8]

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Containment: Store the waste container in a secondary containment bin or tray to catch any potential leaks.[9]

  • Closure: The waste container must be kept securely capped at all times, except when actively adding waste.[8][10]

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][11] These professionals are equipped to transport and dispose of the material in compliance with all federal and local regulations.

Emergency Procedures

  • Spills: In case of a spill, evacuate the area. If safe to do so, contain the spill using a dry, non-combustible absorbent like sand or earth. Do not use water. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[3]

  • Exposure:

    • Skin: Wash the affected area with plenty of soap and water.[5][6]

    • Eyes: Rinse cautiously with water for several minutes.[5][6]

    • Inhalation: Move the person to fresh air.[5][6]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Data and Workflow Visualization

Chemical and Safety Data Summary
PropertyInformationSource
Chemical Name This compound[4]
CAS Number 62217-35-0[4]
Molecular Formula C₉H₁₁O₃PS₂[4]
Physical State Solid (White to Almost white powder to crystal)[4]
Storage Refrigerated (0-10°C), under inert gas[4]
Sensitivities Light, Air, and Heat Sensitive[4]
Incompatibilities Strong oxidizing agents, Bases[6]
Hazards Potential for skin/eye irritation. Thermal decomposition produces toxic fumes.[5][6][12]
Disposal Workflow

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Generation of Waste (e.g., residual solid, contaminated labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible, Leak-Proof Container C->D E Affix 'Hazardous Waste' Label D->E F Add Waste to Container (Keep segregated) E->F G Complete Label Information (Full Chemical Name, Date, Hazards) F->G H Securely Cap Container G->H I Place in Secondary Containment in Satellite Accumulation Area (SAA) H->I J Container is Full or Ready for Disposal I->J K Contact EHS or Licensed Hazardous Waste Vendor J->K L Professional Collection & Off-site Disposal K->L

Caption: Waste Disposal Workflow for this compound.

References

  • BenchChem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols.
  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
  • TCI Chemicals. This compound 62217-35-0.
  • TCI Chemicals (India). This compound 62217-35-0.
  • MCF Environmental Services. (2019). What it Really Means to be RCRA Compliant with Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.
  • TCI Chemicals (UK). This compound | 62217-35-0.
  • Fisher Scientific. (2020). Safety Data Sheet for a related organophosphorus compound.
  • Restek. (2024). Safety Data Sheet for an organophosphorus pesticide standard.
  • Fisher Scientific. (2025). Safety Data Sheet for a related organophosphorus compound.
  • Exposome-Explorer. Material Safety Data Sheet for Disulfoton.
  • Cayman Chemical. (2025). Safety Data Sheet for Tetradecyl Phosphonate.

Sources

A Researcher's Guide to the Safe Handling of Dimethyl 1,3-Benzodithiol-2-ylphosphonate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the synthesis of novel molecules is a routine yet critical task. With this power to create comes the profound responsibility to ensure personal and environmental safety. This guide provides a detailed protocol for the safe handling of Dimethyl 1,3-Benzodithiol-2-ylphosphonate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining essential disposal procedures. Our goal is to empower you with the knowledge to work confidently and safely, making safety an intrinsic part of your scientific workflow.

Understanding the Chemical Profile: A Risk-Based Approach to Safety

This compound is an organophosphorus compound that also contains sulfur. To ensure the highest level of safety, it is imperative to understand its specific hazard classifications. According to available Safety Data Sheets (SDS), this compound is classified as:

  • Acute Toxicity - Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory or Skin Sensitization (Skin, Category 1): May cause an allergic skin reaction.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.

The primary routes of occupational exposure are inhalation, skin contact, and eye contact. Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate PPE to create a robust barrier against these exposure pathways.

Essential Personal Protective Equipment (PPE) for Handling this compound

Based on the hazard profile, the following PPE is mandatory for all procedures involving this compound. This table provides not just a list, but the rationale behind each selection, empowering you to make informed safety decisions.

Body PartRecommended PPEJustification and Key Specifications
Eyes and Face Chemical Splash Goggles and a full-face shieldGiven the classification as a serious eye irritant, chemical splash goggles that form a complete seal around the eyes are required. A full-face shield must be worn over the goggles to protect the entire face from potential splashes.
Hands Chemical-resistant gloves (Nitrile, double-gloving recommended)To prevent skin irritation and potential sensitization, chemical-resistant gloves are essential. Nitrile gloves offer good protection against a range of chemicals. Double-gloving provides an additional layer of safety against tears or pinholes in the outer glove. Gloves should be changed immediately if contamination is suspected.
Body Chemical-resistant laboratory coatA fully buttoned lab coat made of a non-porous material is necessary to protect the skin on the arms and torso from accidental contact.
Respiratory Certified Chemical Fume HoodDue to its potential to cause respiratory irritation, all handling of this compound must be conducted within a properly functioning and certified chemical fume hood. This engineering control is the primary means of preventing inhalation exposure.

Procedural Guide: Donning, Doffing, and Disposal of PPE

The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat, ensuring it is completely buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Wear the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the full-face shield.

Doffing PPE: A Sequence for Safety
  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the potentially contaminated front surfaces. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward. Place it in the designated container for professional laundering.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the proper disposal of all waste materials.

Operational Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination A Review Safety Data Sheet (SDS) B Verify Chemical Fume Hood Certification A->B C Assemble and Inspect All PPE B->C D Don PPE Following Correct Procedure C->D Proceed to Handling E Conduct All Manipulations in Fume Hood D->E F Monitor for Spills or Contamination E->F G Segregate Waste into Labeled Containers F->G Task Complete H Doff PPE Following Correct Procedure G->H I Decontaminate Work Area and Reusable PPE H->I J Perform Final Hand Hygiene I->J

Caption: A logical workflow for the safe handling and disposal of this compound.

Disposal Plan
  • Solid Waste: All disposable PPE (gloves, etc.), contaminated weighing papers, and any other solid materials that have come into contact with this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]

  • The American Chemical Society (ACS). Chemical Safety in the Laboratory.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.